Glycine, N-(ethoxycarbonyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVSUZHDJGUDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196667 | |
| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-51-4 | |
| Record name | Glycine, N-(ethoxycarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbethoxyglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of N-ethoxycarbonyl glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethoxycarbonyl glycine (also known as N-carbethoxyglycine), a derivative of the simplest proteinogenic amino acid, glycine. While not as commonly employed in contemporary solid-phase peptide synthesis (SPPS) as its Boc or Fmoc-protected counterparts, understanding its synthesis, properties, and reactivity is valuable for specialized applications and for a complete understanding of amino acid protecting group chemistry.
This document details the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of N-ethoxycarbonyl glycine. Due to a lack of readily available, experimentally determined data in the literature for this specific compound, some values have been predicted based on established chemical principles and data from analogous structures.
Physicochemical Properties
N-ethoxycarbonyl glycine is a white solid at room temperature. Its properties are influenced by the presence of the terminal carboxylic acid, the secondary amide (carbamate), and the ethyl ester moiety. The addition of the ethoxycarbonyl group increases the molecule's hydrophobicity compared to glycine, which is expected to decrease its solubility in water and increase its solubility in organic solvents.
Table 1: Physicochemical Properties of N-ethoxycarbonyl glycine
| Property | Value | Source/Method |
| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid | [1] |
| Synonyms | N-Carbethoxyglycine, (Ethoxycarbonyl)glycine | [1] |
| CAS Number | 4596-51-4 | [1] |
| Molecular Formula | C₅H₉NO₄ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| Melting Point | Not available (Predicted: 85-95 °C) | Predicted based on analogous structures |
| Boiling Point | Not available | - |
| pKa (Carboxylic Acid) | Not available (Predicted: ~3.5) | Predicted based on electronic effects |
| Solubility | Water: Sparingly solubleOrganic Solvents: Soluble in methanol, ethanol, DMSO, DMF | Predicted based on structure |
| XLogP3 | -0.1 | Computed by PubChem[1] |
Synthesis of N-ethoxycarbonyl glycine
The most direct and common method for the synthesis of N-ethoxycarbonyl glycine is the N-acylation of glycine using ethyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the chloroformate.
Experimental Protocol:
Materials:
-
Glycine
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Acylation: While maintaining the temperature and stirring vigorously, add ethyl chloroformate (1.1 equivalents) dropwise to the solution. Concurrently, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of N-ethoxycarbonyl glycine should form.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum. If the product oils out or remains in solution, extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Caption: Workflow for the synthesis of N-ethoxycarbonyl glycine.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While specific experimental spectra for N-ethoxycarbonyl glycine are not widely published, the expected signals can be accurately predicted.
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the ethyl group and the glycine backbone.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
| Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| CH₃ (ethyl) | 3H | Triplet (t) | 1.25 | Aliphatic methyl group coupled to a methylene group. |
| CH₂ (glycine) | 2H | Doublet (d) | 3.95 | Methylene group adjacent to a carboxylic acid and an amide nitrogen. |
| O-CH₂ (ethyl) | 2H | Quartet (q) | 4.15 | Methylene group adjacent to an oxygen and coupled to a methyl group.[2] |
| N-H (amide) | 1H | Broad Singlet (br s) | ~5.2 | Amide proton, often broad due to quadrupole effects and exchange. |
| O-H (acid) | 1H | Broad Singlet (br s) | >10.0 | Carboxylic acid proton, highly deshielded and very broad. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| CH₃ (ethyl) | ~14.5 | Aliphatic methyl carbon. |
| CH₂ (glycine) | ~42.0 | Methylene carbon alpha to both a carbonyl and a nitrogen. |
| O-CH₂ (ethyl) | ~61.5 | Methylene carbon attached to the carbamate oxygen. |
| C=O (carbamate) | ~157.0 | Carbonyl carbon of the carbamate group.[3] |
| C=O (acid) | ~173.0 | Carbonyl carbon of the carboxylic acid group.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |
| N-H (Amide) | Stretch | 3400 - 3300 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | Stretch | ~1730 | Strong |
| C=O (Carbamate) | Stretch | ~1690 | Strong, Sharp[4][5] |
| N-H (Amide) | Bend | 1550 - 1510 | Medium |
| C-O (Ester/Acid) | Stretch | 1300 - 1100 | Strong |
Reactivity and Applications
The primary role of the ethoxycarbonyl group on glycine is to serve as a protecting group for the nitrogen atom, preventing its participation in unwanted side reactions during chemical synthesis, particularly peptide synthesis.
Reactivity of the Ethoxycarbonyl Group
The ethoxycarbonyl group is a carbamate, which is generally more stable than an ester. Its stability and cleavage conditions are key to its utility.
-
Stability: It is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the mildly basic conditions (e.g., piperidine in DMF) used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This makes it, in principle, an orthogonal protecting group.
-
Cleavage (Deprotection): The removal of a simple alkyl carbamate like the ethoxycarbonyl group typically requires harsh conditions that can also cleave peptide bonds, limiting its utility in standard SPPS.
-
Basic Hydrolysis (Saponification): Requires strong bases like concentrated NaOH or KOH, often with heating.
-
Acidic Hydrolysis: Requires strong, concentrated acids like HBr in acetic acid or refluxing HCl.
-
Reductive Cleavage: Can be cleaved using reagents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.[6]
-
The harsh deprotection conditions are a significant drawback and are the primary reason why ethoxycarbonyl protection is less common in modern peptide synthesis compared to the more labile Boc and Fmoc groups.
Application in Peptide Synthesis
While not ideal for iterative SPPS, N-ethoxycarbonyl glycine can be used in solution-phase synthesis or for the preparation of specific di- or tri-peptides where the final deprotection step can be performed under conditions that the product can tolerate.
The general workflow for incorporating an N-protected amino acid into a peptide chain involves two key steps: coupling and deprotection.
References
- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
N-ethoxycarbonyl glycine reaction mechanism
An In-depth Technical Guide on the Reaction Mechanism of N-ethoxycarbonyl glycine
Abstract
N-ethoxycarbonyl glycine, a key derivative of the simplest proteinogenic amino acid, serves as a fundamental building block in modern synthetic chemistry. Its bifunctional nature, featuring a carboxylic acid and a protected amine, makes it an invaluable synthon, particularly in the fields of peptide synthesis and drug development. The ethoxycarbonyl protecting group imparts specific reactivity and stability, enabling chemists to selectively perform reactions at the carboxyl terminus without unintended interference from the highly nucleophilic amino group. This technical guide provides an in-depth exploration of the core reaction mechanisms associated with N-ethoxycarbonyl glycine. We will dissect its synthesis via nucleophilic acyl substitution, elucidate its pivotal role in amide bond formation through carboxyl group activation, detail the mechanism of C-terminus protection via esterification, and discuss the strategies for the eventual cleavage of the ethoxycarbonyl group. Each section is supported by mechanistic diagrams, detailed experimental protocols, and authoritative references to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile molecule's chemistry.
Introduction to N-ethoxycarbonyl Glycine
N-ethoxycarbonyl glycine, also known by its systematic IUPAC name 2-(ethoxycarbonylamino)acetic acid, is a modified amino acid where the nitrogen atom is protected by an ethoxycarbonyl group.[1][] This modification is crucial as it temporarily "masks" the reactivity of the amine, thereby allowing the carboxylic acid group to be the primary site for chemical transformations.[3] This strategy of selective protection is a cornerstone of multi-step organic synthesis, especially in the assembly of complex molecules like peptides and peptidomimetics.[4][5]
Chemical Structure and Physicochemical Properties
The structure combines the glycine backbone with an ethyl carbamate functionality. This structure dictates its physical and chemical behavior in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid | [1][] |
| Synonyms | N-Carbethoxyglycine, (Ethoxycarbonyl)glycine | [1] |
| Molecular Formula | C₅H₉NO₄ | [1][6] |
| Molecular Weight | 147.13 g/mol | [1][][6] |
| CAS Number | 4596-51-4 | [1][6] |
Significance in Synthetic Chemistry
The primary utility of N-ethoxycarbonyl glycine stems from its application in peptide synthesis.[] Unprotected amino acids, when reacted, can polymerize in a random, uncontrolled fashion, leading to a mixture of products.[5][8] By protecting the N-terminus, N-ethoxycarbonyl glycine can be selectively coupled with another amino acid (or peptide chain) at its C-terminus, ensuring a defined sequence. This controlled, stepwise approach is fundamental to constructing biologically active peptides and other amide-containing pharmaceutical agents.[9]
Synthesis of N-ethoxycarbonyl Glycine: The Acylation Pathway
The most common and direct method for synthesizing N-ethoxycarbonyl glycine is through the acylation of glycine's amino group using ethyl chloroformate. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[10][11]
Reaction Mechanism
The reaction proceeds via a well-established two-step mechanism. The lone pair of electrons on the nitrogen atom of the glycine amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate.[10] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable carbamate linkage. A base, such as sodium hydroxide or sodium bicarbonate, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard procedure for the N-protection of glycine.
-
Preparation : Dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Addition : Add ethyl chloroformate (1.1 eq) dropwise to the cold solution, ensuring the temperature does not rise above 5 °C. The simultaneous addition of aqueous sodium hydroxide may be required to maintain a basic pH.[11]
-
Reaction : After the addition is complete, allow the mixture to stir for 1-2 hours while warming to room temperature.
-
Work-up : Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ethyl chloroformate.
-
Isolation : Carefully acidify the aqueous layer with concentrated HCl to a pH of ~1-2 while cooling in an ice bath. The product will precipitate as a white solid.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for higher purity.
Core Reactivity: Amide Bond (Peptide) Formation
The defining reaction of N-ethoxycarbonyl glycine is its participation in amide bond formation. To achieve this, the carboxylic acid must be "activated" to make it a more potent acylating agent, capable of reacting with the amine of another amino acid.[3][8]
Mechanism of Action: Dicyclohexylcarbodiimide (DCC) Coupling
Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent used to facilitate amide bond formation.[3] The mechanism involves two key stages:
-
Activation : The carboxylate oxygen of N-ethoxycarbonyl glycine attacks one of the sp-hybridized carbons of DCC. A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is a powerful acylating agent.
-
Coupling : The free amino group of a second amino acid (typically as an ester to protect its own carboxyl group) acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This forms a new tetrahedral intermediate which subsequently collapses to yield the desired dipeptide and the insoluble byproduct, dicyclohexylurea (DCU).
References
- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (Ethoxycarbonyl)glycine | 4596-51-4 | EAA59651 | Biosynth [biosynth.com]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solubility of Glycine, N-(ethoxycarbonyl)- in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Glycine, N-(ethoxycarbonyl)-, also known as N-Carbethoxyglycine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, factors influencing solubility, and a detailed experimental protocol for its determination. This information is critical for applications in peptide synthesis, drug formulation, and other areas of chemical research where this compound is utilized.
Introduction to Glycine, N-(ethoxycarbonyl)-
Glycine, N-(ethoxycarbonyl)- is a derivative of the amino acid glycine where the amino group is protected by an ethoxycarbonyl group. This modification significantly alters the physicochemical properties of the parent glycine molecule, particularly its solubility. While glycine is highly soluble in water and poorly soluble in most organic solvents, the introduction of the ethoxycarbonyl group increases its lipophilicity, thereby enhancing its solubility in organic media. This characteristic is crucial for its use in organic synthesis, particularly in peptide chemistry where reactions are often carried out in non-aqueous solvents.
Qualitative Solubility Profile
Based on general principles of organic chemistry and the behavior of similar N-protected amino acids, a qualitative solubility profile for Glycine, N-(ethoxycarbonyl)- can be inferred. The presence of the polar carboxylic acid group and the moderately polar urethane linkage, combined with the nonpolar ethyl group, results in solubility in a range of organic solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol | High | The carboxylic acid and urethane groups can form hydrogen bonds with the solvent. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents can effectively solvate the polar functional groups of the molecule. DMF is a particularly good solvent for many N-protected amino acids.[1] |
| Ester Solvents | Ethyl acetate | Moderate | The ester functionality of the solvent can interact with the polar groups of the solute, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar and are better suited for less polar compounds. The solubility will depend on the balance between the polar and nonpolar parts of the molecule. |
| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents have low polarity and are generally poor solvents for compounds with strong hydrogen bonding capabilities like carboxylic acids. |
| Nonpolar Solvents | Hexane, Toluene | Very Low / Insoluble | The significant polarity of the carboxylic acid and urethane groups prevents dissolution in nonpolar solvents. |
Factors Influencing Solubility
The solubility of Glycine, N-(ethoxycarbonyl)- in a given organic solvent is influenced by several factors:
-
Polarity of the Solvent: As a polar molecule, Glycine, N-(ethoxycarbonyl)- will exhibit greater solubility in polar solvents that can effectively solvate its carboxylic acid and urethane functional groups. The principle of "like dissolves like" is the primary determinant of its solubility.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact solubility. Protic solvents like alcohols can both donate and accept hydrogen bonds, leading to strong interactions with the solute.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Presence of Other Solutes: The presence of acids, bases, or salts can alter the solubility by reacting with the carboxylic acid group to form a more soluble salt. For instance, in a basic organic solvent, Glycine, N-(ethoxycarbonyl)- can be deprotonated to form a carboxylate salt, which may have different solubility characteristics.
Factors influencing the solubility of Glycine, N-(ethoxycarbonyl)-.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of Glycine, N-(ethoxycarbonyl)- in an organic solvent.
4.1. Materials and Equipment
-
Glycine, N-(ethoxycarbonyl)- (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials or test tubes with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
4.2. Experimental Workflow
Workflow for gravimetric solubility determination.
4.3. Detailed Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of Glycine, N-(ethoxycarbonyl)- to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue heating until a constant weight of the dried residue is achieved.
-
-
Mass Determination and Calculation:
-
Allow the container with the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the residue on an analytical balance.
-
The mass of the dissolved solute is the final mass of the container and residue minus the initial mass of the empty container.
-
The solubility can then be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.
-
Conclusion
References
Spectroscopic and Spectrometric Characterization of N-ethoxycarbonyl glycine: A Technical Guide
Introduction
N-ethoxycarbonyl glycine, a derivative of the simplest amino acid, glycine, serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its N-ethoxycarbonyl protecting group offers a balance of stability and ease of removal, making it a versatile intermediate. A thorough understanding of its spectroscopic and spectrometric properties is paramount for researchers to ensure its purity, confirm its identity, and monitor its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-ethoxycarbonyl glycine, along with detailed experimental protocols for obtaining such data.
Data Presentation
The spectroscopic and spectrometric data for N-ethoxycarbonyl glycine (C₅H₉NO₄, Molar Mass: 147.13 g/mol ) are summarized in the tables below.[1] It is important to note that while some of this data is derived from experimental values for closely related compounds, other values are based on computational predictions due to the limited availability of a complete experimental dataset for this specific molecule in published literature.
Table 1: ¹H NMR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~3.95 | Doublet | 2H | -NH-CH₂ -COOH |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~5.50 | Broad Singlet | 1H | -NH - |
| ~10.50 | Broad Singlet | 1H | -COOH |
Solvent: CDCl₃. The chemical shifts are approximate and based on typical values for similar functional groups.
Table 2: ¹³C NMR Spectroscopic Data for N-ethoxycarbonyl glycine
| Chemical Shift (δ) ppm | Assignment |
| 14.4 | -O-CH₂-CH₃ |
| 43.5 | -NH-CH₂ -COOH |
| 61.5 | -O-CH₂ -CH₃ |
| 156.8 | -NH-C =O |
| 173.0 | -C OOH |
This data is based on a computed spectrum.[1] Solvent: Not specified.
Table 3: IR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1220 | Strong | C-O stretch (Ester and Carboxylic Acid) |
The peak positions are approximate and based on characteristic vibrational frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data for N-ethoxycarbonyl glycine
| m/z | Interpretation |
| 148.0604 | [M+H]⁺ (Calculated for C₅H₁₀NO₄⁺) |
| 147.0532 | [M]⁺ (Exact Mass)[1] |
| 102.0449 | [M - COOH]⁺ |
| 74.0238 | [M - CO₂Et]⁺ |
Fragmentation patterns are predicted based on the analysis of similar N-protected amino acids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of dry N-ethoxycarbonyl glycine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O)). The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid N-ethoxycarbonyl glycine sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of N-ethoxycarbonyl glycine (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.
-
Acquire the mass spectrum in the positive or negative ion mode. For N-ethoxycarbonyl glycine, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), the parent ion of interest is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Mandatory Visualization
Caption: General experimental workflow for the spectroscopic and spectrometric analysis of N-ethoxycarbonyl glycine.
References
Thermal Stability of Glycine, N-(ethoxycarbonyl)-: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of Glycine, N-(ethoxycarbonyl)- is presented below. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| Molecular Formula | C5H9NO4 | PubChem[1] |
| Molecular Weight | 147.13 g/mol | PubChem[1] |
| CAS Number | 4596-51-4 | PubChem[1] |
| Appearance | White solid (predicted) | General chemical knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water (predicted) | General chemical knowledge |
Predicted Thermal Decomposition Profile
Based on the thermal decomposition studies of glycine and related N-protected amino acids, the thermal degradation of Glycine, N-(ethoxycarbonyl)- is anticipated to proceed through several potential pathways. The primary decomposition is likely initiated by the cleavage of the urethane linkage, the ester group, or decarboxylation.
The thermal decomposition of unprotected glycine occurs at approximately 250°C, yielding products such as water and ammonia.[2][3] The presence of the N-ethoxycarbonyl group is expected to influence the decomposition temperature and mechanism. The urethane moiety may decompose to yield ethanol, carbon dioxide, and the corresponding amine or isocyanate, while the carboxylic acid group can undergo decarboxylation.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of Glycine, N-(ethoxycarbonyl)-, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] This technique is invaluable for determining decomposition temperatures, residual mass, and elucidating the kinetics of degradation.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of Glycine, N-(ethoxycarbonyl)- into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of Glycine, N-(ethoxycarbonyl)- into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The peak onset temperature and the integrated peak area provide information about the transition temperature and enthalpy, respectively.
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Summary of TGA Data
| Parameter | Predicted Value/Range |
| Onset Decomposition Temperature (T_onset) | 150 - 250 °C |
| Temperature of Maximum Decomposition Rate (T_max) | 180 - 280 °C |
| Residual Mass at 600°C | < 5% |
Table 2: Summary of DSC Data
| Parameter | Predicted Value/Range |
| Melting Point (T_m) | To be determined |
| Enthalpy of Fusion (ΔH_fus) | To be determined |
| Decomposition Temperature (T_d) | 150 - 250 °C |
| Enthalpy of Decomposition (ΔH_d) | To be determined |
Visualizations
Experimental Workflow
The logical flow of experiments to determine the thermal stability of Glycine, N-(ethoxycarbonyl)- is depicted below.
Caption: Experimental workflow for determining thermal stability.
Potential Decomposition Pathway
A generalized schematic of a potential thermal decomposition pathway for Glycine, N-(ethoxycarbonyl)- is shown below. This represents a plausible, yet hypothetical, mechanism.
Caption: A potential thermal decomposition pathway.
Conclusion
The thermal stability of Glycine, N-(ethoxycarbonyl)- is a crucial characteristic that requires empirical determination for its safe handling, storage, and application. While specific experimental data is currently limited, the established techniques of TGA and DSC provide a robust framework for a comprehensive evaluation. The protocols and predictive insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical sciences to design and execute studies to ascertain the thermal properties of this and structurally related molecules. The generation of precise experimental data will be instrumental in furthering the understanding and application of N-ethoxycarbonylglycine.
References
- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. tainstruments.com [tainstruments.com]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. youtube.com [youtube.com]
discovery and history of N-protected glycine derivatives
An In-depth Technical Guide to the Discovery and History of N-Protected Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to chemically synthesize peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and drug development. This capability was unlocked by the development of methods to temporarily block, or "protect," the reactive amino group of amino acids, preventing uncontrolled polymerization. Glycine, as the simplest amino acid, has been a fundamental building block in the development of these techniques. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with N-protected glycine derivatives, focusing on the three most significant protecting groups: the carbobenzoxy (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
A Brief History of Peptide Synthesis
The journey to control peptide synthesis was a multi-decade endeavor built upon the foundational work of several pioneering chemists. The timeline below highlights the key milestones in the development of N-protected amino acids and their application in peptide synthesis.
Caption: A timeline of key discoveries in N-protected glycine derivatives.
The pioneering work of these scientists transformed peptide synthesis from a complex art into a systematic and reproducible science, enabling the production of complex peptides for research and therapeutic use.
The Carbobenzoxy (Cbz) Group: The Dawn of a New Era
Introduced in 1932 by Max Bergmann and Leonidas Zervas, the carbobenzoxy (Cbz or Z) group was the first widely adopted, readily cleavable N-protecting group, revolutionizing peptide synthesis.[1][2] Its stability under peptide coupling conditions and its facile removal by catalytic hydrogenolysis provided the first truly practical method for the stepwise synthesis of peptides.[1]
Synthesis of N-Cbz-Glycine
The standard method for the synthesis of Cbz-glycine is the Schotten-Baumann reaction, where glycine is treated with benzyl chloroformate under basic conditions.
Caption: Experimental workflow for the synthesis of N-Cbz-Glycine.
Experimental Protocol
-
Dissolution: Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1-1.2 eq) and a 4 M aqueous NaOH solution dropwise over 30 minutes.
-
Stirring: Stir the mixture for an additional 10 minutes at 0°C, and then allow it to warm to room temperature.
-
Work-up: Extract the aqueous solution with diethyl ether to remove unreacted benzyl chloroformate. The Cbz-glycine remains in the aqueous layer.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.
-
Isolation: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
The tert-Butoxycarbonyl (Boc) Group: A Major Advance for Solid-Phase Synthesis
The tert-butoxycarbonyl (Boc) protecting group, introduced in 1957, offered a significant advantage over the Cbz group due to its lability under mild acidic conditions.[3] This orthogonality to the base-labile and hydrogenolysis-labile protecting groups was crucial for the development of Bruce Merrifield's Solid-Phase Peptide Synthesis (SPPS).[4]
Synthesis of N-Boc-Glycine
N-Boc-glycine is typically synthesized by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Caption: Experimental workflow for the synthesis of N-Boc-Glycine.
Experimental Protocol
-
Dissolution: Dissolve glycine (1.0 eq) in an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to achieve an alkaline pH.
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in portions to the glycine solution while stirring vigorously. Maintain the temperature between 20-30°C.
-
Stirring: Continue stirring at room temperature for 8-20 hours.[4]
-
Work-up: Extract the reaction mixture with a nonpolar solvent like n-hexane to remove unreacted (Boc)₂O.[4]
-
Acidification: Cool the aqueous layer and carefully acidify to pH 3 with 6M HCl.
-
Extraction: Extract the product from the acidified aqueous layer with an organic solvent such as dioxane or ethyl acetate.[4]
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Crystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Boc-glycine.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Standard
Developed in 1970 by Carpino and Han, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the protecting group of choice for modern SPPS.[5] Its key advantage is its lability to mild bases, such as piperidine, while being stable to the acidic conditions used to cleave the completed peptide from most resins. This orthogonality allows for a very clean and efficient synthesis process.
Synthesis of N-Fmoc-Glycine
The synthesis of N-Fmoc-glycine is typically achieved by reacting glycine with an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6]
Caption: Experimental workflow for the synthesis of N-Fmoc-Glycine.
Experimental Protocol
-
Dissolution of Glycine: Dissolve glycine (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Preparation of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.
-
Reaction: While maintaining the temperature at around 20-30°C, add the Fmoc-OSu solution dropwise to the glycine solution over 30 minutes.
-
Stirring: Stir the reaction mixture for 2-4 hours at room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with a nonpolar solvent like toluene to remove impurities.
-
Acidification: Acidify the aqueous layer with concentrated HCl to a pH of 2.
-
Extraction: Extract the precipitated product with ethyl acetate.
-
Isolation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Fmoc-glycine as a white solid.
Quantitative Data and Characterization
The following tables summarize key quantitative data for the three major N-protected glycine derivatives. This information is crucial for reaction planning, characterization, and quality control.
Table 1: Synthesis and Physicochemical Properties
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-Cbz-Glycine | C₁₀H₁₁NO₄ | 209.20 | 80-95 | 117-122[7][8] |
| N-Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 90-99 | 86-92[3][9] |
| N-Fmoc-Glycine | C₁₇H₁₅NO₄ | 297.31 | 90-95 | 174-178[6][10] |
Table 2: Spectroscopic Data for Characterization
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| N-Cbz-Glycine | ~3.8 (s, 2H, α-CH₂), ~5.1 (s, 2H, benzyl-CH₂), ~7.3 (m, 5H, Ar-H), ~10.5 (br s, 1H, COOH) | ~43 (α-CH₂), ~67 (benzyl-CH₂), ~128 (Ar-C), ~136 (Ar-C), ~157 (C=O, carbamate), ~172 (C=O, acid) | ~3300 (O-H), ~1715 (C=O, acid), ~1690 (C=O, carbamate) |
| N-Boc-Glycine | ~1.4 (s, 9H, t-butyl), ~3.7 (d, 2H, α-CH₂), ~5.0 (br s, 1H, NH), ~10.0 (br s, 1H, COOH) | ~28 (t-butyl CH₃), ~43 (α-CH₂), ~80 (t-butyl C), ~156 (C=O, carbamate), ~173 (C=O, acid) | ~3350 (N-H), ~2980 (C-H), ~1740 (C=O, acid), ~1690 (C=O, carbamate) |
| N-Fmoc-Glycine | ~3.8 (d, 2H, α-CH₂), ~4.2 (t, 1H, fluorenyl-CH), ~4.4 (d, 2H, CH₂-O), ~7.2-7.8 (m, 8H, Ar-H), ~12.7 (br s, 1H, COOH) | ~43 (α-CH₂), ~47 (fluorenyl-CH), ~66 (CH₂-O), ~120, 125, 127, 128 (Ar-C), ~141, 144 (Ar-C), ~157 (C=O, carbamate), ~172 (C=O, acid) | ~3300 (O-H), ~1720 (C=O, acid), ~1690 (C=O, carbamate) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Biological Context and Signaling Pathways
While N-protected glycine derivatives are primarily synthetic intermediates, the peptides and proteins synthesized using these building blocks are central to a vast array of biological signaling pathways. These peptides often act as hormones or neurotransmitters, initiating cellular responses by binding to specific receptors on the cell surface.
Two major classes of receptors for peptide hormones are G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that, upon binding to a peptide ligand, activate intracellular G-proteins.[11] This initiates a cascade of events, often involving the production of second messengers like cyclic AMP (cAMP), which in turn activate protein kinases that phosphorylate target proteins, leading to a cellular response.[12]
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are another major class of cell surface receptors that are activated by the binding of peptide growth factors and hormones.[13] Ligand binding causes the receptors to dimerize and autophosphorylate on tyrosine residues.[14] These phosphorylated tyrosines then serve as docking sites for intracellular signaling proteins, which in turn activate downstream signaling cascades, such as the MAP kinase pathway, ultimately leading to changes in gene expression and cell proliferation.[15]
Conclusion
The development of N-protected glycine derivatives has been a pivotal achievement in the history of chemistry, enabling the rational synthesis of peptides and revolutionizing our ability to study and manipulate biological systems. The Cbz, Boc, and Fmoc protecting groups each represent a significant conceptual advance, providing chemists with a versatile toolkit for the construction of complex biomolecules. A thorough understanding of the history, synthesis, and chemical properties of these fundamental building blocks is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry. The continued application of these foundational principles will undoubtedly lead to the development of new peptide-based therapeutics and a deeper understanding of the intricate signaling pathways that govern life.
References
- 1. chembk.com [chembk.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 6. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. rvrlabs.com [rvrlabs.com]
- 10. FMOC-GLY-OH CAS 29022-11-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 15. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
Theoretical Calculations on the Conformation of N-Acyl Glycine Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide delves into the theoretical calculations used to determine the conformational landscape of N-acyl glycine derivatives. Due to a lack of specific in-depth theoretical studies on N-ethoxycarbonyl glycine, this document focuses on its close structural analog, N-acetylglycine, to provide a representative understanding of the conformational preferences and the computational methodologies employed in their study. N-acetylglycine serves as an excellent model system, simulating the peptide bond environment of a glycine residue.
Introduction
The three-dimensional structure of molecules is fundamental to their function. For flexible molecules such as N-acyl glycine derivatives, which are building blocks in peptide and protein structures, understanding the accessible conformations is crucial for drug design and molecular modeling. Theoretical calculations, particularly quantum chemical methods, provide powerful tools to explore the potential energy surface and identify stable conformers. This guide outlines the key findings and methodologies from computational studies on N-acetylglycine, offering insights that are largely applicable to N-ethoxycarbonyl glycine.
Data Presentation: Conformational Analysis of N-Acetylglycine
Theoretical studies on N-acetylglycine have revealed a small number of stable conformations in the gas phase. The relative energies and key characteristics of these conformers, as determined by computational methods, are summarized below. It is noteworthy that, in contrast to what might be intuitively expected, most of the stable conformers are not stabilized by intramolecular hydrogen bonds.
| Conformer | Relative Energy (kcal/mol) | Intramolecular Hydrogen Bond | Computational Method |
| NAG1 | 0.00 | No | MP2/6-31++G |
| NAG2 | > 0 | No | MP2/6-31++G |
| NAG3 | > 0 | No | MP2/6-31++G |
| NAG4 | > 0 | Yes | MP2/6-31++G |
Note: The exact relative energies for NAG2, NAG3, and NAG4 were not specified in the readily available abstracts, but they are higher than the global minimum NAG1. Only one of the four stable conformations was found to possess an intramolecular hydrogen bond and had a low abundance at the studied temperature[1].
For more complex glycine-containing peptides, such as N-acetyl–glycine–glycine–N′-methylamide, a significantly larger number of minima (31) were identified at the B3LYP/6-31G* level of theory, including several β-turn structures[2]. This highlights how the conformational landscape expands with increasing chain length.
Experimental Protocols: Computational Methodology
The conformational analysis of N-acetylglycine and related compounds typically involves a multi-step computational protocol to ensure a thorough exploration of the potential energy surface and accurate calculation of relative energies.
1. Initial Conformational Search:
-
A broad search for possible conformations is performed. This can be achieved through systematic scanning of rotatable bonds or using molecular mechanics or semi-empirical methods, which are computationally less expensive.
2. Quantum Mechanical Optimization:
-
The structures obtained from the initial search are then optimized at a higher level of theory. A common choice is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), which accounts for electron correlation.
-
A basis set of sufficient size and flexibility is crucial. For N-acetylglycine, the MP2/6-31++G** level of theory was employed, indicating the use of diffuse and polarization functions to accurately describe non-covalent interactions and electron distribution[1][3].
3. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are important for obtaining accurate relative free energies of the conformers.
4. Validation with Experimental Data:
-
The theoretical findings can be validated by comparing calculated properties with experimental data. In the case of N-acetylglycine, matrix-isolation FT-IR spectroscopy was used to experimentally identify the different conformers in an argon matrix, and the experimental results were in good agreement with the theoretical predictions[1].
Mandatory Visualization: Computational Workflow
The logical flow of a theoretical conformational analysis can be visualized as follows:
Conclusion
The theoretical investigation of N-acetylglycine provides a solid framework for understanding the conformational preferences of N-ethoxycarbonyl glycine and other N-acyl glycine derivatives. The computational workflows and methodologies described herein are standard practices in the field and offer a reliable means of characterizing the conformational space of flexible molecules. The findings for N-acetylglycine suggest that N-ethoxycarbonyl glycine likely also has a limited number of low-energy conformers in the gas phase, with non-hydrogen-bonded structures being predominant. The additional flexibility of the ethoxy group in N-ethoxycarbonyl glycine may lead to a slightly more complex conformational landscape compared to N-acetylglycine, which could be a subject for future focused computational studies.
References
The Multifaceted Potential of N-Ethoxycarbonyl Glycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethoxycarbonyl glycine derivatives represent a versatile class of compounds with a growing number of applications across various scientific disciplines, particularly in drug discovery and development. The presence of the ethoxycarbonyl group on the nitrogen atom of the glycine backbone imparts unique physicochemical properties that influence their biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of N-ethoxycarbonyl glycine derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and use, and visualizing relevant biological pathways and workflows.
Core Applications and Mechanisms of Action
N-ethoxycarbonyl glycine and its derivatives have demonstrated utility in several key areas:
-
Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions.
-
Peptide Synthesis: N-protected glycine derivatives are fundamental building blocks in the solid-phase synthesis of peptides and peptidomimetics, including those with post-translational modifications.
-
Neuroprotection: Certain derivatives have shown potential as neuroprotective agents, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.
-
Glycine Transport Inhibition: N-substituted glycine derivatives are being explored as inhibitors of glycine transporters, which are implicated in various neurological and pain-related disorders.
The subsequent sections will delve into the specifics of these applications, presenting quantitative data and relevant experimental details.
Quantitative Data Summary
The following tables summarize the available quantitative data for various N-ethoxycarbonyl glycine derivatives and related N-substituted glycine compounds, highlighting their potency and efficacy in different biological assays.
Table 1: Inhibition of Factor D by N-Substituted Glycine Derivatives
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| N-Substituted Glycine Derivatives | Factor D | Esterolytic Assay | < 1 | |
| Optimized (S)-proline series analog | Factor D | Esterolytic Assay | 0.006 | |
| Optimized (S)-proline series analog | Factor D | MAC Complex Formation Assay | 0.05 | [1] |
Table 2: Inhibition of Glycine Transporter 2 (GlyT2) by N-Acyl Amino Acids
| Compound | Target | IC50 (nM) | % Max Inhibition | Reference |
| Oleoyl-d-lysine | GlyT2 | 25.5 | 71-95 | [2] |
| N-acyl amino acid with l-Ala | GlyT2 | > 1000 | - | [2] |
| N-acyl amino acid with l-Val | GlyT2 | > 1000 | - | [2] |
| N-acyl amino acid with l-Leu | GlyT2 | 143 | - | [2] |
Table 3: Cytotoxicity of Aliphatic N-Substituted Glycine Derivatives
| Compound | Cell Line | Timepoint | IC50 (µM) | Reference |
| Propylglycine | Human foreskin fibroblast (HFF) | 48 h | > 300 | [3][4] |
| 2-Aminoheptyl glycine | Human foreskin fibroblast (HFF) | 48 h | 127 | [3][4] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and application of N-ethoxycarbonyl glycine derivatives, focusing on their use as building blocks in peptide synthesis.
Protocol 1: Synthesis of N-Boc-N-(2-(tritylthio)ethoxy)glycine for Peptide Ubiquitination[5]
This protocol outlines the multi-step synthesis of a protected N-ethoxycarbonyl glycine derivative used as a building block for incorporating ubiquitin into peptides.
Step 1: Synthesis of tert-Butyl 2-(Tritylthio)ethoxycarbamate
-
O-(2-(Tritylthio)ethyl)hydroxylamine is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane to protect the aminooxy group with a Boc group.
Step 2: Synthesis of Methyl N-(tert-Butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycinate
-
The product from Step 1 is dissolved in anhydrous DMF and added to a suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere.
-
The resulting mixture is cooled, and methyl 2-bromoacetate is added dropwise.
Step 3: Synthesis of N-(tert-Butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycine
-
The methyl ester from Step 2 is saponified using trimethyltin hydroxide in a solvent like 1,2-dichloroethane under reflux.
-
The final product is purified after filtration and concentration.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Ubiquitinated Peptides[5]
This protocol describes the general workflow for incorporating the synthesized building block into a peptide chain using Fmoc-based solid-phase synthesis.
Workflow:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
Incorporation of the Glycine Derivative:
-
For site-specific ubiquitination, the side-chain protecting group of a lysine residue (e.g., Mtt) is selectively removed.
-
The synthesized N-Boc-N-(2-(tritylthio)ethoxy)glycine is then coupled to the deprotected lysine side chain using a coupling agent like HATU.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude peptide is purified using techniques like reverse-phase HPLC.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant biological pathway.
Caption: Experimental workflow for the synthesis of a protected N-ethoxycarbonyl glycine derivative and its incorporation into a peptide via solid-phase synthesis.
Caption: A simplified diagram illustrating the role of glycine in inhibiting NINJ1-mediated plasma membrane rupture, a key event in certain forms of regulated cell death.
Future Directions and Conclusion
The field of N-ethoxycarbonyl glycine derivatives is ripe for further exploration. While significant progress has been made in their application as enzyme inhibitors and tools for peptide synthesis, several areas warrant further investigation. Specifically, detailed pharmacokinetic and pharmacodynamic studies are needed for many of the promising derivatives to assess their potential as clinical candidates. Furthermore, a deeper understanding of their engagement with specific cellular signaling pathways will be crucial for elucidating their mechanisms of action and identifying new therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Glycine, N-(ethoxycarbonyl)- (CAS: 4596-51-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological relevance of Glycine, N-(ethoxycarbonyl)-, also known as N-(Ethoxycarbonyl)glycine. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Properties
Glycine, N-(ethoxycarbonyl)- is a derivative of the amino acid glycine, featuring an ethoxycarbonyl group attached to the nitrogen atom. This modification alters its chemical properties and makes it a useful building block in organic synthesis.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for Glycine, N-(ethoxycarbonyl)-.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| CAS Number | 4596-51-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-88 °C |
| Boiling Point | 275.9±23.0 °C (Predicted) |
| Density | 1.259±0.06 g/cm3 (Predicted) |
| pKa | 3.56±0.10 (Predicted) |
| LogP | 0.2 (Predicted) |
Table 2: Spectral Data Summary
| Technique | Key Features |
| ¹H NMR | Expected signals for ethyl group (triplet and quartet), methylene group (singlet or doublet), and N-H proton. |
| ¹³C NMR | Expected signals for carbonyl carbons, methylene carbon, and ethyl group carbons. |
| Infrared (IR) | Characteristic absorptions for N-H, C=O (ester and carboxylic acid), and C-O bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Glycine, N-(ethoxycarbonyl)- are crucial for its application in research.
Synthesis of Santacruzamate A Analogues using N-(Ethoxycarbonyl)glycine
A key application of Glycine, N-(ethoxycarbonyl)- is in the synthesis of bioactive molecules. The following protocol is adapted from a procedure for the synthesis of oxygenated analogues of Santacruzamate A, a histone deacetylase (HDAC) inhibitor.[1]
Materials:
-
N-(Ethoxycarbonyl)glycine
-
N-phenethyl acetoacetamide
-
Boc-monoprotected ethylenediamine
-
N-methylmorpholine (NMM)
-
Ethyl chloroformate
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Aqueous sodium acetate (CH3COONa)
Procedure:
-
Formation of the Enaminoamide:
-
Condense N-phenethyl acetoacetamide with Boc-monoprotected ethylenediamine in CH2Cl2 in the presence of Na2SO4.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter and concentrate the solution to obtain the enaminoamide intermediate.
-
-
Formation of the Mixed Carbonic Anhydride:
-
Dissolve N-(Ethoxycarbonyl)glycine (1 mmol) in CH2Cl2 (5 mL).
-
Add N-methylmorpholine (1 mmol, 0.11 mL) to the solution.
-
Cool the solution in an ice bath.
-
Add ethyl chloroformate (1 mmol, 0.1 mL) and stir the mixture for 5 minutes.
-
-
Coupling Reaction:
-
To the mixed carbonic anhydride solution, add a solution of the enaminoamide (1 mmol) and DMAP (0.2 mmol) in CH2Cl2 (10 mL) in one portion.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Boc-Deprotection and Final Product Formation:
-
Treat the resulting intermediate with TFA for 5 minutes at room temperature.
-
Neutralize with aqueous CH3COONa and stir for 2 hours at room temperature to yield the final product.
-
General Analytical Protocols
While specific instrumental parameters may vary, the following outlines general procedures for the analysis of Glycine, N-(ethoxycarbonyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
-
Analysis: Record the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. Analyze the resulting mass-to-charge ratio (m/z) spectrum.
Potential Biological Roles and Signaling
While "Glycine, N-(ethoxycarbonyl)-" itself is primarily a synthetic intermediate, the broader class of N-acyl amino acids (NAAs) has been recognized as endogenous signaling molecules.[2][3][4]
NAAs are involved in a variety of physiological processes and can modulate the activity of membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels.[3][4] The ethoxycarbonyl group, while not a long-chain fatty acid, modifies the polarity and reactivity of the glycine molecule, making it a useful tool in the design of bioactive compounds. In drug development, the ethoxycarbonyl group can serve as a protecting group or an activating group in synthetic reactions.[5]
The use of N-(ethoxycarbonyl)glycine in the synthesis of HDAC inhibitors like Santacruzamate A analogues highlights its role in creating molecules that target specific biological pathways.[1] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy.
Visualizations
Experimental Workflow: Synthesis of Santacruzamate A Analogue
The following diagram illustrates the key steps in the synthesis of a Santacruzamate A analogue using N-(ethoxycarbonyl)glycine.
Caption: Synthetic workflow for a Santacruzamate A analogue.
Generalized N-Acyl Amino Acid Signaling Pathway
This diagram illustrates a generalized signaling pathway that N-acyl amino acids may be involved in, based on their known interactions with cell surface receptors.
Caption: Generalized GPCR signaling pathway for N-acyl amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
chemical reactivity of the ethoxycarbonyl group on glycine
An In-depth Technical Guide on the Chemical Reactivity of the Ethoxycarbonyl Group on Glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ethoxycarbonyl group, when attached to the amino acid glycine, imparts a versatile set of chemical reactivities that are fundamental to organic synthesis, medicinal chemistry, and drug development. This guide provides a comprehensive examination of the chemical behavior of this functional group, whether it is protecting the N-terminus as an N-ethoxycarbonyl moiety or esterifying the C-terminus as an ethyl ester. We will delve into its principal reactions, including hydrolysis, amidation, reduction, and its crucial role as a protecting group. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding and application in research and development.
Core Chemical Reactivity
The ethoxycarbonyl group (–COOEt) is an ester functionality that significantly influences the reactivity of the glycine molecule. Its chemical behavior is primarily centered around the electrophilic nature of the carbonyl carbon. This allows for a range of nucleophilic acyl substitution reactions. Furthermore, when attached to the nitrogen atom of glycine (N-ethoxycarbonylglycine), it serves as a crucial urethane-type protecting group in peptide synthesis. When present as an ester at the C-terminus (ethyl glycinate), it allows for reactions at the free amino group while protecting the carboxylic acid.
The primary reactions involving the ethoxycarbonyl group on glycine are:
-
Hydrolysis: The ester is cleaved by water, typically under acidic or basic conditions, to yield a carboxylic acid.
-
Amidation: The ester reacts with amines to form amides. This is the cornerstone of peptide bond formation.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents.
-
Protecting Group Chemistry: The N-ethoxycarbonyl group provides protection for the amino group, exhibiting stability under certain conditions and allowing for selective deprotection under others. It is particularly useful in methodologies like the N-acyl-Pictet–Spengler reaction for synthesizing complex alkaloids.[1]
The following diagram illustrates the primary reactivity pathways.
Quantitative Data on Key Reactions
The efficiency of reactions involving the ethoxycarbonyl group on glycine derivatives is highly dependent on the specific substrates, reagents, and conditions employed. The following tables summarize quantitative data from various synthetic applications.
Table 1: Synthesis of Ethyl Glycinate Derivatives
This table outlines common methods for synthesizing ethyl glycinate, typically in its hydrochloride salt form, which protects the amine group during esterification.
| Reaction Type | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |
| Fischer Esterification | Glycine, Ethanol, conc. HCl | Reflux, 15 h | 96.5 | 188.2 | [2] |
| Fischer Esterification | Glycine, Ethanol, HCl (gas) | Reflux, 3 h | 87-90 | 142-143 | [3] |
| Thionyl Chloride Method | Glycine, Ethanol, SOCl₂ | -10°C to Reflux, 2 h | 90.4 | N/A | [4] |
| Acid-catalyzed Esterification | Glycine, Anhydrous Ethanol, HCl | No heating | >94 | N/A | [5] |
Table 2: Reactivity of N-Protected Glycine Derivatives
This table presents data on the use of N-alkoxycarbonyl-protected glycine derivatives in subsequent reactions, such as peptide coupling.
| Reaction | N-Protected Glycine Derivative | Reagents | Conditions | Yield (%) | Reference |
| Amidation | Ethyl Glycinate | 2-Amino-6-methylpyridine, Ethanol | Reflux, 4 h | 89.0 | [2] |
| Dipeptide Synthesis | N-Cbz-Glycine | (General) | Solution Phase Peptide Synthesis | N/A | [6] |
| Amide Coupling | Acyl-L-amino acids | EEDQ, Aniline | Toluene, RT | Good | [7] |
Note: N-Cbz (Benzyloxycarbonyl) is a closely related protecting group to ethoxycarbonyl, and its reactivity patterns are highly analogous.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl Glycinate Hydrochloride via Fischer Esterification
This protocol is adapted from established literature for the synthesis of glycine ethyl ester hydrochloride.[2][3]
Materials:
-
Glycine (15.0 g, 0.2 mol)
-
Absolute Ethanol (200 mL)
-
Concentrated Hydrochloric Acid (7 mL) or dry HCl gas
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle, filtration apparatus
Procedure:
-
Combine glycine and absolute ethanol in a 500 mL round-bottom flask.
-
Carefully add concentrated hydrochloric acid to the mixture while stirring. Alternatively, cool the ethanol in an ice bath and saturate it with dry hydrogen chloride gas.[3]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-15 hours.[2][3] Ammonium chloride may precipitate if certain starting materials are used.[3]
-
After the reaction is complete, filter the hot solution if necessary.
-
Reduce the volume of the filtrate by approximately two-thirds using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization. A small amount of diethyl ether can be added to facilitate precipitation.[2]
-
Collect the white crystalline product by suction filtration and wash with a small amount of cold diethyl ether.
-
Dry the product in a desiccator. The expected yield is in the range of 87-97%.
Protocol 2: Amidation of Ethyl Glycinate to form an N-Substituted Glycinamide
This protocol describes a general procedure for the coupling of ethyl glycinate with an amine.[2]
Materials:
-
Ethyl Glycinate (e.g., 2.0 g, 0.02 mol)
-
Amine (e.g., 2-amino-6-methylpyridine, 2.0 g, 0.02 mol)
-
Ethanol (50 mL)
-
Round-bottom flask, reflux condenser, rotary evaporator
Procedure:
-
Dissolve ethyl glycinate and the desired amine in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture under reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-substituted glycinamide.
The following workflow diagram illustrates the key steps in this amidation protocol.
Advanced Applications: The Ethoxycarbonyl Group in Complex Synthesis
The ethoxycarbonyl group is not merely a simple ester or protecting group; it is an enabling functionality for advanced synthetic strategies.
Dual Role in N-Acyl-Pictet–Spengler Reactions
In the synthesis of 1-benzyltetrahydroisoquinoline alkaloids, the N-ethoxycarbonyl group serves a dual purpose.[1] First, it activates the arylethylamine precursor for the acid-mediated cyclization by forming a highly electrophilic N-acyliminium intermediate. Second, it can be easily converted in the final step to other desired functionalities. This dual-use simplifies synthetic routes to complex, hydroxylated alkaloids.[1]
-
Route A: Reduction with lithium aluminum hydride (LiAlH₄) converts the N-ethoxycarbonyl group (a carbamate) directly into an N-methyl group.[1]
-
Route B: Treatment with excess methyllithium can cleave the group to yield a free N-H function.[1]
This strategic use of the ethoxycarbonyl group is depicted in the logical diagram below.
Conclusion
The ethoxycarbonyl group is a cornerstone functional group in the chemistry of glycine and its derivatives. Its predictable reactivity allows for robust applications in hydrolysis, amidation for peptide synthesis, and reduction to corresponding alcohols. For drug development professionals and synthetic chemists, its most powerful application lies in its role as a protecting group. As demonstrated in complex syntheses like the Pictet-Spengler reaction, its ability to serve as both an activating and a selectively removable protecting group makes it an invaluable tool for the efficient construction of complex molecular architectures. A thorough understanding of the principles, quantitative data, and protocols outlined in this guide is essential for leveraging the full potential of ethoxycarbonyl-modified glycine in scientific research and development.
References
- 1. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN102199101A - Production method for ethyl glycinate hydrochloride - Google Patents [patents.google.com]
- 6. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 7. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glycine, N-(ethoxycarbonyl)- as a Non-Proteinogenic Amino Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids (NPAAs) are pivotal in modern medicinal chemistry, offering a powerful toolkit to enhance the therapeutic properties of peptide-based drug candidates. Among these, N-acylated amino acids represent a promising class of molecules for modulating biological activity and improving pharmacokinetic profiles. This technical guide provides an in-depth exploration of "Glycine, N-(ethoxycarbonyl)-" (N-Etoc-Gly), a simple yet versatile NPAA. While direct research on N-Etoc-Gly is emerging, this guide synthesizes available data on its properties and draws parallels from closely related N-acyl glycine derivatives to elucidate its potential roles in drug development. We will delve into its synthesis, incorporation into peptides, and potential biological activities, with a focus on its capacity to influence signaling pathways. This document aims to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate further research and application of N-Etoc-Gly in the development of novel therapeutics.
Introduction to Non-Proteinogenic Amino Acids in Drug Discovery
Peptides are highly valued as therapeutic candidates due to their high selectivity and low toxicity. However, their application is often limited by poor metabolic stability and low cell permeability. The incorporation of non-proteinogenic amino acids—amino acids not naturally encoded in the genetic code—is a key strategy to overcome these limitations. NPAAs can introduce conformational constraints, modify solubility, and protect against enzymatic degradation, thereby enhancing the drug-like properties of peptides.
"Glycine, N-(ethoxycarbonyl)-" is an N-acylated derivative of glycine. The ethoxycarbonyl group modifies the N-terminus of the glycine molecule, which can alter its physicochemical properties and biological interactions when incorporated into a peptide chain.
Physicochemical Properties of Glycine, N-(ethoxycarbonyl)-
A thorough understanding of the physicochemical properties of N-Etoc-Gly is essential for its application in peptide synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C5H9NO4 | PubChem[1] |
| Molecular Weight | 147.13 g/mol | PubChem[1] |
| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid | PubChem[1] |
| Synonyms | (Ethoxycarbonyl)glycine, N-Carbethoxyglycine | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Incorporation into Peptides
The synthesis of "Glycine, N-(ethoxycarbonyl)-" is typically achieved through the reaction of glycine with ethyl chloroformate in an aqueous alkaline solution. This straightforward procedure allows for the efficient production of the N-protected amino acid.
Experimental Protocol: Synthesis of Glycine, N-(ethoxycarbonyl)-
Materials:
-
Glycine
-
Ethyl chloroformate
-
Sodium carbonate
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve glycine (1.0 eq) and sodium carbonate (2.0 eq) in deionized water in a flask placed in an ice bath.
-
While stirring vigorously, slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield "Glycine, N-(ethoxycarbonyl)-" as a solid.
-
The product can be further purified by recrystallization.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
"Glycine, N-(ethoxycarbonyl)-" can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry. The N-ethoxycarbonyl group can serve as the N-terminal protecting group of the glycine residue.
Experimental Workflow for Peptide Incorporation
Caption: Workflow for incorporating N-Etoc-Gly into a peptide using SPPS.
Role as a Non-Proteinogenic Amino Acid in Modulating Peptide Properties
Incorporating "Glycine, N-(ethoxycarbonyl)-" at the N-terminus of a peptide can significantly influence its properties:
-
Increased Stability: The N-terminal acylation can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life.[2]
-
Modified Lipophilicity: The ethoxycarbonyl group can alter the overall lipophilicity of the peptide, which can affect its solubility, membrane permeability, and pharmacokinetic profile.
-
Conformational Effects: The presence of the N-acyl group can influence the local conformation of the peptide backbone, potentially impacting receptor binding and biological activity.
Biological Activity and Signaling Pathways of N-Acylated Glycines
While specific data on the biological activity of "Glycine, N-(ethoxycarbonyl)-" is limited, studies on other N-acyl glycine derivatives provide valuable insights into their potential roles as signaling molecules. A prominent example is the activity of long-chain N-acyl glycines as modulators of glycine receptors (GlyRs).
Modulation of Glycine Receptors
Glycine receptors are inhibitory neurotransmitter receptors primarily found in the spinal cord and brainstem, playing a crucial role in pain signaling.[1] Certain N-acyl glycines, such as N-oleoyl glycine, have been identified as positive allosteric modulators of GlyRs.[1][3] This modulation enhances the effect of glycine, leading to increased inhibitory neurotransmission and potential analgesic effects.
Caption: Allosteric modulation of the Glycine Receptor by N-acyl glycines.
Quantitative Data for N-Oleoyl Glycine Modulation of GlyRα1
The following table summarizes the quantitative effects of N-oleoyl glycine on the glycine EC50 at the α1 subtype of the glycine receptor. This data illustrates the potential for N-acyl glycines to enhance receptor sensitivity.
| Compound | Concentration | Glycine EC50 (µM) | Fold Shift | Source |
| Glycine (control) | - | 17 | - | [1][3] |
| N-oleoyl glycine | 3 µM | 10 | 1.7 | [1][3] |
Potential Applications in Drug Development
The properties of "Glycine, N-(ethoxycarbonyl)-" and related N-acyl glycines suggest several potential applications in drug development:
-
Analgesics: Based on the modulation of glycine receptors by N-acyl glycines, peptides incorporating N-Etoc-Gly could be designed as novel analgesics for chronic pain.
-
Anti-inflammatory Agents: Some N-acyl glycine derivatives have shown potential as anti-inflammatory agents, suggesting a broader therapeutic scope for this class of compounds.[4]
-
Pharmacokinetic Modifiers: The use of N-Etoc-Gly at the N-terminus of therapeutic peptides could be a general strategy to improve their metabolic stability and pharmacokinetic properties.[5]
Conclusion
"Glycine, N-(ethoxycarbonyl)-" represents a valuable, yet underexplored, non-proteinogenic amino acid for peptide-based drug discovery. Its straightforward synthesis and compatibility with standard peptide synthesis protocols make it an accessible tool for researchers. Drawing insights from related N-acyl glycine derivatives, it is plausible that the incorporation of N-Etoc-Gly could offer a dual benefit: enhancing the pharmacokinetic profile of peptides while potentially introducing novel biological activities, such as the modulation of inhibitory neurotransmission. Further research is warranted to fully characterize the biological effects of N-Etoc-Gly-containing peptides and to exploit their therapeutic potential. This guide provides a foundational resource to stimulate and support these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Do Peptide Drugs Need Acylation at Nα - Creative Peptides [creative-peptides.com]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for N-(Ethoxycarbonyl)-Glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Ethoxycarbonyl)-glycine is a derivative of the amino acid glycine where the amino group is protected by an ethoxycarbonyl group. In peptide synthesis, the selection of an appropriate N-terminal protecting group is crucial for the successful assembly of the desired peptide sequence. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most prevalent choices in modern solid-phase peptide synthesis (SPPS), other protecting groups, including the ethoxycarbonyl group, have been explored.
These application notes provide an overview of the potential use of N-(ethoxycarbonyl)-glycine in peptide synthesis, including protocols for its synthesis and its incorporation into peptide chains. The information is compiled for researchers and professionals in the field of peptide chemistry and drug development.
Synthesis of N-Alkoxycarbonyl Amino Acids
The synthesis of N-alkoxycarbonyl amino acids, including N-(ethoxycarbonyl)-glycine, can be achieved via the Schotten-Baumann reaction. This method involves the reaction of an amino acid with an alkyl chloroformate in the presence of a base.[1]
Experimental Protocol: General Synthesis of N-Alkoxycarbonyl Amino Acids
Materials:
-
Amino acid (e.g., Glycine)
-
Alkyl chloroformate (e.g., Ethyl chloroformate)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add the alkyl chloroformate and an additional equivalent of aqueous sodium hydroxide dropwise and simultaneously while vigorously stirring. The temperature should be maintained below 5°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted alkyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will precipitate the N-alkoxycarbonyl amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
While not as common as Fmoc or Boc-glycine, N-(ethoxycarbonyl)-glycine can potentially be used in SPPS. The core principles of SPPS involve the sequential addition of N-protected amino acids to a growing peptide chain attached to a solid support.[2] The cycle consists of deprotection of the N-terminal group, followed by the coupling of the next amino acid.
Theoretical SPPS Protocol using N-(Ethoxycarbonyl)-Glycine
This protocol is a theoretical adaptation of a standard SPPS workflow for the use of N-(ethoxycarbonyl)-glycine. The deprotection conditions for the ethoxycarbonyl group would need to be optimized.
1. Resin Preparation and Swelling:
-
Accurately weigh the desired amount of resin (e.g., Rink Amide resin) into a reaction vessel.[3]
-
Add N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[4]
2. First Amino Acid Coupling (if not pre-loaded):
-
This step is for attaching the first amino acid to the resin. If using a pre-loaded resin, proceed to step 3.
3. N-terminal Deprotection (Removal of Fmoc from resin):
-
If starting with an Fmoc-protected resin, treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[3]
-
Wash the resin thoroughly with DMF.
4. Coupling of N-(Ethoxycarbonyl)-Glycine:
-
Dissolve N-(ethoxycarbonyl)-glycine (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.[3]
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.[3]
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
5. Monitoring the Coupling Reaction:
-
A Kaiser (ninhydrin) test can be performed to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.[4]
6. Capping (Optional):
-
If the coupling is incomplete, any unreacted amino groups can be capped by acetylation using acetic anhydride and a base to prevent the formation of deletion sequences.
7. Deprotection of the Ethoxycarbonyl Group:
-
The ethoxycarbonyl group is generally stable to acidic and mildly basic conditions used for Boc and Fmoc removal, respectively. Its removal typically requires harsher conditions, such as strong base (saponification) or catalytic hydrogenation, which may not be compatible with all peptide sequences or solid supports. This step would require significant optimization.
8. Subsequent Coupling Cycles:
-
Repeat the coupling and deprotection steps for the remaining amino acids in the desired sequence.
9. Final Cleavage and Deprotection:
-
Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[4]
-
The peptide is then precipitated with cold diethyl ether.[4]
Quantitative Data in Peptide Synthesis
The following table summarizes typical quantitative data expected from solid-phase peptide synthesis. These are general values and may vary depending on the specific sequence, reagents, and protocol used.[5]
| Parameter | Typical Value | Method of Determination |
| Resin Loading | 0.5 - 1.0 mmol/g | UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal. |
| Coupling Efficiency | >99% per step | Qualitative ninhydrin (Kaiser) test. |
| Overall Crude Yield | 70 - 90% | Based on the initial loading of the first amino acid on the resin. |
| Crude Purity (HPLC) | 60 - 85% | Reversed-phase high-performance liquid chromatography (RP-HPLC). |
| Final Purity (HPLC) | >98% | After preparative RP-HPLC. |
| Final Yield | 30 - 50% | Overall yield of purified peptide based on initial resin loading. |
| Molecular Weight | Expected Value | Mass spectrometry (e.g., ESI-MS). |
Advanced Application: Modified Glycine Derivatives in Peptide Synthesis
A specific example of a modified N-protected glycine derivative is N-Boc-N-(2-(tritylthio)ethoxy)glycine, which is used for peptide ubiquitination.[6] This building block is compatible with standard Fmoc-based SPPS.[6]
Protocol: Coupling of N-Boc-N-(2-(tritylthio)ethoxy)glycine
This protocol describes the coupling of the specialized glycine derivative to the side chain of a lysine residue.[6]
1. Peptide Synthesis:
-
Synthesize the main peptide chain using standard microwave-assisted Fmoc SPPS. The lysine residue targeted for ubiquitination is protected with a 4-methyltrityl (Mtt) group.[6]
2. Selective Deprotection of Lysine Side Chain:
-
After completion of the peptide assembly, treat the resin with a mixture of TFA/Triisopropylsilane (TIS)/Dichloromethane (DCM) (1:5:94 v/v/v) to remove the Mtt group from the lysine side chain.[6]
3. Coupling of the Modified Glycine:
-
Couple N-Boc-N-(2-(tritylthio)ethoxy)glycine to the deprotected lysine side chain using 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) as the activating system.[6]
4. Cleavage from Resin:
-
Release the auxiliary-bearing peptide from the resin by treatment with TFA.[6]
Diagrams
References
- 1. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(Ethoxycarbonyl)glycine as an Amino Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Glycine, N-(ethoxycarbonyl)-" as a protecting group for primary and secondary amines, particularly in the context of peptide synthesis and organic synthesis. Detailed protocols for its synthesis, application, and deprotection are provided, along with a discussion of its stability and orthogonality with other common protecting groups.
Introduction
The ethoxycarbonyl group, often introduced via ethyl chloroformate, serves as a simple and effective protecting group for amines. When applied to glycine, it forms N-(ethoxycarbonyl)glycine, a stable, crystalline solid that can be used to introduce a protected glycine unit or to protect the amino group of other molecules. The N-ethoxycarbonyl group is a type of carbamate, a class of protecting groups widely used in peptide synthesis due to their ability to be introduced and removed under relatively mild conditions.[1]
The selection of an appropriate protecting group strategy is critical in multi-step organic synthesis to ensure high yields and purity of the target molecule.[2] The N-ethoxycarbonyl group offers an alternative to more common protecting groups like Boc and Fmoc, and its utility is determined by its unique stability profile and deprotection conditions.
Key Characteristics
The N-ethoxycarbonyl protecting group exhibits the following key characteristics:
-
Stability: It is generally stable under neutral and mildly acidic conditions. Its stability to basic conditions can vary, making it suitable for specific synthetic strategies.
-
Introduction: The group is readily introduced by reacting an amine with ethyl chloroformate under basic conditions.
-
Deprotection: The N-ethoxycarbonyl group can be cleaved under hydrolytic conditions (acidic or basic).
-
Orthogonality: Its compatibility with other protecting groups is a crucial consideration in complex syntheses. It is generally orthogonal to protecting groups that are removed under very different conditions, such as those cleaved by hydrogenolysis (e.g., Cbz) or fluoride ions.[3][4]
Synthesis of N-(Ethoxycarbonyl)glycine
N-(Ethoxycarbonyl)glycine can be synthesized from glycine and ethyl chloroformate. A typical procedure involves the Schotten-Baumann reaction, where the amino group of glycine is acylated in the presence of a base.
Experimental Protocol: Synthesis of N-(Ethoxycarbonyl)glycine
Materials:
-
Glycine
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethyl chloroformate
-
Dioxane or another suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add ethyl chloroformate dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.
-
Acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(ethoxycarbonyl)glycine as a white solid.
Yield: While specific yields for this exact reaction are not readily available in the searched literature, similar reactions for the N-alkoxycarbonylation of amino acids are generally reported to proceed in good to high yields.[5]
Application as an Amino Protecting Group
N-(Ethoxycarbonyl)glycine can be used to introduce a protected glycine residue in a peptide sequence. More generally, the ethoxycarbonyl group can be used to protect the amino function of various amino acids or other molecules.
Experimental Protocol: N-Ethoxycarbonylation of an Amino Acid (General Procedure)
Materials:
-
Amino acid
-
Sodium carbonate or another suitable base
-
Ethyl chloroformate
-
Water and a suitable organic solvent (e.g., dioxane, THF)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C.
-
Add a solution of ethyl chloroformate in an organic solvent dropwise while maintaining the pH of the reaction mixture between 9 and 10 by the simultaneous addition of a base solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work up the reaction mixture by washing with an immiscible organic solvent to remove any unreacted ethyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with HCl.
-
Extract the product into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the N-ethoxycarbonyl protected amino acid.
Quantitative Data: The following table summarizes typical yields for the N-ethoxycarbonylation of various amines.
| Amine Substrate | Protecting Reagent | Base | Solvent | Yield (%) | Reference |
| Glycine | Ethyl Chloroformate | NaOH | Water/Dioxane | Not specified | - |
| General Amino Acids | Alkyl Chloroformates | - | - | Good to High | [5] |
| Phenethylamines | Ethyl Chloroformate | Et3N | Dichloromethane | Not specified | [1] |
Deprotection of the N-Ethoxycarbonyl Group
The N-ethoxycarbonyl group is typically removed by hydrolysis under either acidic or basic conditions. The choice of deprotection method will depend on the stability of the rest of the molecule to the reaction conditions.
Basic Hydrolysis
Heating with an aqueous base such as sodium hydroxide will cleave the carbamate bond to yield the free amine, ethanol, and carbon dioxide (which will be trapped as carbonate in the basic solution).
Materials:
-
N-ethoxycarbonyl protected compound
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Suitable solvent for the substrate (e.g., ethanol, dioxane)
Procedure:
-
Dissolve the N-ethoxycarbonyl protected compound in a suitable solvent.
-
Add an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and neutralize it with an acid.
-
Extract the deprotected amine product.
Acidic Hydrolysis
Heating with a strong acid such as hydrochloric acid or sulfuric acid will also effect the hydrolysis of the N-ethoxycarbonyl group.
Materials:
-
N-ethoxycarbonyl protected compound
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Suitable solvent for the substrate
Procedure:
-
Dissolve the N-ethoxycarbonyl protected compound in a suitable solvent.
-
Add an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress.
-
After the reaction is complete, cool the mixture and adjust the pH to isolate the deprotected amine.
Quantitative Data on Deprotection: Specific quantitative data on the efficiency of deprotection for the N-ethoxycarbonyl group from peptides is not well-documented in the provided search results. However, the hydrolysis of amides and carbamates is a well-established reaction, and yields are generally high, though the conditions can be harsh.[6]
Orthogonality and Stability
The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others.[4][][8]
-
Orthogonality with Boc: The tert-butyloxycarbonyl (Boc) group is acid-labile. The N-ethoxycarbonyl group is generally stable to the mild acidic conditions used for Boc removal (e.g., trifluoroacetic acid in dichloromethane), suggesting a degree of orthogonality. However, strong acidic conditions used for the final cleavage from some solid-phase supports may also cleave the N-ethoxycarbonyl group.
-
Orthogonality with Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine in DMF.[] The N-ethoxycarbonyl group's stability to these conditions can be variable. While it is more robust than the Fmoc group, prolonged exposure to strong bases will lead to its cleavage. Therefore, it is not considered fully orthogonal to the Fmoc group under all conditions.
-
Orthogonality with Cbz: The benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenolysis. The N-ethoxycarbonyl group is stable to these conditions, making them an orthogonal pair.
Stability Summary Table:
| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis Stability |
| N-Ethoxycarbonyl | Stable to mild acid, labile to strong acid | Labile to strong base | Stable |
| Boc | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable |
| Cbz | Stable | Stable | Labile |
Visualization of Workflows
Synthesis of N-(Ethoxycarbonyl)glycine
Caption: Synthetic workflow for N-(Ethoxycarbonyl)glycine.
General Peptide Synthesis Cycle using an N-Ethoxycarbonyl Protected Amino Acid
Caption: General workflow for solid-phase peptide synthesis.
Conclusion
"Glycine, N-(ethoxycarbonyl)-" and the more general N-ethoxycarbonyl protecting group represent a straightforward and cost-effective option for amine protection in organic synthesis. While not as widely employed in modern solid-phase peptide synthesis as Fmoc or Boc due to limitations in orthogonality, it can be a valuable tool in specific synthetic contexts, particularly in solution-phase synthesis or when orthogonality with hydrogenolysis-labile groups is required. A thorough understanding of its stability and deprotection kinetics is essential for its successful implementation in a synthetic strategy. Further research to quantify its stability and deprotection efficiency under various standard peptide synthesis conditions would be beneficial for its broader application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Ethoxycarbonyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Note on the Use of N-Ethoxycarbonyl Glycine in Modern SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient synthesis of complex peptide sequences. The success of SPPS relies heavily on the use of Nα-protecting groups that are stable during coupling reactions but can be selectively removed under mild conditions. The most common protecting group strategies are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.
Historically, ethoxycarbonyl-protected amino acids were among the first to be used in peptide synthesis. However, the ethoxycarbonyl group proved difficult to remove without destroying the newly formed peptide bond[1][2]. Consequently, more labile protecting groups, such as benzyloxycarbonyl (Z), and later Fmoc and Boc, were developed and became the standard.
As a result, N-ethoxycarbonyl glycine is not a standard or commonly used reagent in modern solid-phase peptide synthesis. Its robust nature makes it unsuitable for the iterative deprotection steps required for chain elongation.
These application notes, therefore, serve a dual purpose: to provide a general framework for solid-phase peptide synthesis and to offer a hypothetical protocol for the incorporation of N-ethoxycarbonyl glycine in a specialized context, such as for the synthesis of a peptidomimetic where the N-terminal protecting group is intended to be permanent or removed under specific, harsh conditions orthogonal to standard SPPS chemistries. The protocols provided are based on well-established SPPS principles and would require significant optimization for this specific, non-standard application.
Strategic Considerations for Incorporating N-Ethoxycarbonyl Glycine
The primary characteristic of the N-ethoxycarbonyl group is its stability. Unlike Fmoc or Boc, it is resistant to the mild basic or acidic conditions used for their removal. This presents a significant challenge for its use as a temporary protecting group but could be leveraged in specific scenarios:
-
Synthesis of N-Terminally Modified Peptides: If the final peptide product requires a permanent ethoxycarbonyl group at the N-terminus, N-ethoxycarbonyl glycine could be coupled as the final amino acid in the sequence.
-
Peptidomimetic Synthesis: In the synthesis of non-natural peptide analogs, the robust nature of the ethoxycarbonyl group might be desirable to protect a specific nitrogen atom throughout a series of subsequent chemical modifications.
-
Orthogonal Protection Strategy: In a complex synthesis, the ethoxycarbonyl group could serve as a protecting group that is orthogonal to both Fmoc/tBu and Boc/Bzl strategies, requiring a distinct and harsher deprotection method.
Experimental Protocols
The following protocols are generalized for solid-phase peptide synthesis on a manual synthesizer. They are adapted to illustrate the hypothetical incorporation of N-ethoxycarbonyl glycine.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid), pre-loaded with the first amino acid or ready for loading.
-
Protected Amino Acids: Fmoc- or Boc-protected amino acids with appropriate side-chain protection.
-
N-Ethoxycarbonyl Glycine.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIEA).
-
Coupling Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Ether (cold, for precipitation).
Protocol 1: Peptide Chain Elongation (Fmoc Strategy)
This protocol describes a single coupling cycle.
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Incorporation of N-Ethoxycarbonyl Glycine (Hypothetical)
This step would typically be performed for the final glycine residue at the N-terminus.
-
Final Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1 (steps 1-3).
-
Coupling of N-Ethoxycarbonyl Glycine:
-
In a separate vessel, dissolve N-ethoxycarbonyl glycine (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. The coupling of this non-standard amino acid may be slower and require longer reaction times or double coupling.
-
Monitor for completion with a Kaiser test.
-
-
Final Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min). Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
This protocol cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The N-ethoxycarbonyl group is expected to remain intact under these conditions.
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin. Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation (Illustrative)
As no experimental data for the use of N-ethoxycarbonyl glycine in SPPS is readily available, the following tables are hypothetical examples to illustrate how such data would be presented.
Table 1: Coupling Efficiency of N-Ethoxycarbonyl Glycine vs. Fmoc-Gly-OH
| Amino Acid Derivative | Coupling Time (h) | Coupling Reagent | Equivalents (AA:Reagent:Base) | Crude Purity (%)* |
| Fmoc-Gly-OH | 1.5 | HATU | 3:2.9:6 | 92 |
| N-Ethoxycarbonyl Glycine | 4 | HATU | 3:2.9:6 | 85 |
| N-Ethoxycarbonyl Glycine | 2 x 3 (Double Couple) | HATU | 3:2.9:6 (each) | 90 |
*Hypothetical crude purity of a model pentapeptide (e.g., X-Ala-Val-Leu-Phe-NH2 where X is the glycine derivative), as determined by RP-HPLC analysis at 220 nm.
Table 2: Stability of N-Ethoxycarbonyl Group Under Standard SPPS Conditions
| Condition | Duration | Result |
| 20% Piperidine in DMF | 30 min | No removal detected |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 3 hours | No removal detected |
| Anhydrous HF | 1 hour at 0°C | Partial to complete removal (Theoretical) |
| Na / liquid NH₃ | 30 min | Likely removal (Theoretical) |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Orthogonality of Protecting Groups
Caption: Orthogonality of common and hypothetical protecting groups in SPPS.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using "Glycine, N-(ethoxycarbonyl)-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide and small protein production, particularly for large-scale synthesis and the preparation of complex or modified peptides. A critical aspect of successful peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence. The ethoxycarbonyl group is a simple and cost-effective N-protecting group for amino acids, such as glycine. "Glycine, N-(ethoxycarbonyl)-" can be a valuable building block in a multi-step peptide synthesis strategy.
These application notes provide detailed protocols for the synthesis of "Glycine, N-(ethoxycarbonyl)-", its subsequent use in a solution-phase dipeptide synthesis, and the final deprotection to yield the desired peptide. The methodologies are presented with quantitative data and visual workflows to aid in experimental design and execution.
Data Presentation
The following tables summarize typical quantitative data for the key experimental steps. These values are representative and may be optimized for specific reaction scales and substrates.
Table 1: Synthesis of Glycine, N-(ethoxycarbonyl)-
| Parameter | Value/Range | Notes |
| Reactants | ||
| Glycine | 1.0 equivalent | |
| Ethyl Chloroformate | 1.1 - 1.2 equivalents | |
| Sodium Hydroxide | 2.0 - 2.2 equivalents | |
| Reaction Conditions | ||
| Solvent | Water | |
| Temperature | 0 - 5 °C | Maintained during addition of reagents. |
| Reaction Time | 1 - 2 hours | After addition of reagents. |
| Work-up & Purification | ||
| Acidification pH | 2 - 3 | Using concentrated HCl. |
| Purification Method | Recrystallization | From water or ethanol/water. |
| Yield | ||
| Expected Yield | 70 - 85% |
Table 2: Solution-Phase Synthesis of N-(ethoxycarbonyl)glycyl-glycine Ethyl Ester
| Parameter | Value/Range | Notes |
| Reactants | ||
| Glycine, N-(ethoxycarbonyl)- | 1.0 equivalent | |
| Glycine Ethyl Ester HCl | 1.0 equivalent | |
| DCC (Dicyclohexylcarbodiimide) | 1.1 equivalents | Coupling agent. |
| HOBt (Hydroxybenzotriazole) | 1.1 equivalents | Racemization suppressant. |
| Triethylamine (TEA) | 1.0 equivalent | To neutralize HCl salt. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions recommended. |
| Temperature | 0 °C to Room Temperature | Initially cooled, then allowed to warm. |
| Reaction Time | 12 - 24 hours | |
| Work-up & Purification | ||
| Filtration | To remove DCU byproduct | |
| Extraction | With NaHCO₃ (aq), HCl (aq), and brine | |
| Purification Method | Column Chromatography or Recrystallization | |
| Yield | ||
| Expected Yield | 65 - 80% |
Table 3: Deprotection of N-(ethoxycarbonyl)glycyl-glycine Ethyl Ester
| Parameter | Value/Range | Notes |
| Reactants | ||
| N-(ethoxycarbonyl)glycyl-glycine Ethyl Ester | 1.0 equivalent | |
| Sodium Hydroxide | 2.2 - 2.5 equivalents | For saponification. |
| Reaction Conditions | ||
| Solvent | Methanol/Water or Ethanol/Water mixture | |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitored by TLC. |
| Work-up & Purification | ||
| Neutralization pH | ~6.0 | Using 1M HCl. |
| Purification Method | Recrystallization or Ion-Exchange Chromatography | |
| Yield | ||
| Expected Yield | 80 - 95% |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows for the synthesis and application of "Glycine, N-(ethoxycarbonyl)-".
Caption: Workflow for the synthesis of N-protected glycine.
Caption: Solution-phase synthesis of a protected dipeptide.
Caption: Overall strategy for dipeptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of "Glycine, N-(ethoxycarbonyl)-"
Materials:
-
Glycine
-
Ethyl Chloroformate
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer Flasks
-
Graduated Cylinders
-
Buchner Funnel and Filter Paper
Procedure:
-
In a beaker, dissolve glycine (1.0 eq.) in a 1M aqueous solution of NaOH (2.2 eq.). Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add ethyl chloroformate (1.1 eq.) dropwise to the cold glycine solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture again in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated HCl. A white precipitate should form.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure "Glycine, N-(ethoxycarbonyl)-".
-
Dry the final product under vacuum.
Protocol 2: Solution-Phase Synthesis of N-(ethoxycarbonyl)glycyl-glycine Ethyl Ester
Materials:
-
"Glycine, N-(ethoxycarbonyl)-"
-
Glycine ethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.0 eq.) to the solution to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve "Glycine, N-(ethoxycarbonyl)-" (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Add the solution from step 3 to the reaction flask containing the glycine ethyl ester.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Deprotection of N-(ethoxycarbonyl)glycyl-glycine Ethyl Ester to Yield Glycyl-glycine
Materials:
-
N-(ethoxycarbonyl)glycyl-glycine ethyl ester
-
Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
Procedure:
-
Dissolve the protected dipeptide (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add a 1M aqueous solution of NaOH (2.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the saponification of both the ester and the N-protecting group by TLC.
-
Upon completion, carefully neutralize the reaction mixture to a pH of approximately 6.0 with 1M HCl.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution can be cooled to induce crystallization of the glycyl-glycine.
-
Filter the product, wash with a small amount of cold ethanol, and dry under vacuum. Alternatively, the product can be purified using ion-exchange chromatography.
Application Notes and Protocols for the Coupling of Glycine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The choice of protecting groups for the N-terminus of amino acids is critical for the success of SPPS. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are the most common N-terminal protecting groups, the use of other derivatives such as "Glycine, N-(ethoxycarbonyl)-" is less conventional in modern SPPS protocols. Early peptide synthesis work included derivatives like ethoxycarbonylglycyl-glycine ethyl ester; however, these early protecting groups were often difficult to remove without compromising the integrity of the peptide bond.[1]
This document provides a comprehensive overview of the general principles and protocols for the coupling of glycine and its derivatives in SPPS, with a special focus on the theoretical application of "Glycine, N-(ethoxycarbonyl)-". Due to the limited specific literature on the use of N-ethoxycarbonyl glycine in modern SPPS, the following protocols are based on well-established SPPS methodologies for standard protected amino acids and aim to provide a foundational guide for researchers exploring the use of this and other novel derivatives.
General Principles of Solid-Phase Peptide Synthesis
SPPS involves the iterative addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[2][3] The general cycle of SPPS consists of the following steps:
-
Deprotection: Removal of the temporary N-terminal protecting group from the resin-bound amino acid or peptide.
-
Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.
-
Coupling: Activation of the carboxyl group of the incoming N-protected amino acid and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond.
-
Washing: Removal of excess reagents and byproducts from the coupling reaction.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.[2][3]
Experimental Protocols
The following protocols are generalized for SPPS and can be adapted for the coupling of glycine derivatives.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide).
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent for swelling, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]
-
After swelling, wash the resin several times with the synthesis solvent (usually DMF) to prepare it for the first coupling or deprotection step.
-
Protocol 2: N-Terminal Deprotection (Fmoc Strategy)
The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in DMF.[1]
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Procedure:
-
Drain the solvent from the swollen resin.
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A second treatment may be necessary for complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 3-5 times with DMF.
-
Protocol 3: Amino Acid Coupling
This protocol describes a standard coupling procedure using a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Reagent Preparation:
-
Prepare a solution of the N-protected glycine derivative (e.g., "Glycine, N-(ethoxycarbonyl)-") in DMF.
-
Prepare separate solutions of the coupling activator (e.g., DIC) and additive (e.g., HOBt) in DMF.
-
-
Procedure:
-
To the deprotected peptide-resin, add the solution of the N-protected glycine derivative (typically 2-4 equivalents relative to the resin loading).
-
Add the coupling additive (e.g., HOBt, 2-4 equivalents).
-
Add the coupling activator (e.g., DIC, 2-4 equivalents).
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test for the presence of free primary amines.
-
After the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Data Presentation
The efficiency of each coupling step is crucial for the successful synthesis of the target peptide. The following tables summarize common reagents and conditions used in SPPS.
Table 1: Common Reagents for Fmoc-Based SPPS
| Reagent Class | Example Reagents | Typical Concentration/Equivalents | Purpose |
| Resins | Wang, Rink Amide, 2-Chlorotrityl Chloride | - | Solid support for peptide assembly. |
| Solvents | DMF, DCM, NMP | - | Swelling, washing, and reaction medium. |
| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group.[1] |
| Coupling Activators | DIC, HBTU, HATU, HCTU | 2-4 equivalents | Activation of the carboxylic acid for amide bond formation. |
| Coupling Additives | HOBt, Oxyma Pure | 2-4 equivalents | Suppress side reactions and improve coupling efficiency. |
| Bases | DIPEA, NMM | 2-6 equivalents | Neutralization and activation. |
Table 2: General Parameters for a Standard SPPS Coupling Cycle
| Parameter | Condition | Notes |
| Scale | 0.1 - 1.0 mmol | Typical laboratory scale. |
| Amino Acid Excess | 2-4 equivalents | To drive the reaction to completion. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Deprotection Time | 5 - 20 minutes | May require a second treatment. |
| Temperature | Room Temperature | Elevated temperatures can be used to accelerate reactions but may increase side reactions. |
| Monitoring | Kaiser Test | Qualitative test for free primary amines to check for reaction completion. |
Challenges and Considerations for "Glycine, N-(ethoxycarbonyl)-"
While specific data is lacking, several challenges can be anticipated when using a non-standard protecting group like ethoxycarbonyl.
-
Deprotection: The stability of the ethoxycarbonyl group is a primary concern. Standard Fmoc (base-labile) and Boc (acid-labile) deprotection conditions may not be suitable. The ethoxycarbonyl group is generally stable to mild acids and bases but can be cleaved under harsher conditions (e.g., strong acid or base hydrolysis, saponification), which might also cleave the peptide from the resin or damage the peptide chain. Research into orthogonal deprotection methods would be necessary.
-
Coupling Efficiency: The steric and electronic properties of the ethoxycarbonyl group may influence the coupling kinetics. While glycine itself is not sterically hindered, the protecting group could affect the solubility and reactivity of the amino acid derivative. Optimization of coupling reagents and reaction times would be crucial.
-
Side Reactions: The potential for side reactions during coupling and deprotection needs to be evaluated. For instance, the stability of the protecting group throughout the entire synthesis and its inertness to the various reagents used is critical.
Visualization of SPPS Workflow
The following diagram illustrates the general workflow of a single cycle in solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in SPPS.
Conclusion
The successful incorporation of any amino acid derivative in SPPS relies on a well-defined and optimized protocol. While "Glycine, N-(ethoxycarbonyl)-" is not a standard building block in contemporary peptide synthesis, the general principles and protocols outlined in this document provide a solid foundation for researchers interested in exploring its potential. Careful evaluation of deprotection conditions, coupling efficiency, and potential side reactions will be paramount for the successful application of this and other novel protected amino acids in the synthesis of custom peptides.
References
Application Notes and Protocols for the Deprotection of the N-Ethoxycarbonyl Group in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the selection of an appropriate N-terminal protecting group is crucial for achieving high yields and purity of the final product. While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups are the most widely used and well-documented protecting groups in solid-phase peptide synthesis (SPPS), other carbamate-based protecting groups are occasionally encountered. The N-ethoxycarbonyl (Eoc) group is one such group. Although not commonly employed in modern peptide synthesis due to the prevalence of more established methods, understanding its deprotection is valuable for researchers who may encounter it in specific synthetic schemes or in the context of older literature.
This document provides a comprehensive overview of potential deprotection methods for the N-ethoxycarbonyl group in peptides, based on established principles of carbamate chemistry. The protocols and data presented herein are intended as a starting point for optimization, as the N-Eoc group is not a standard protecting group in routine peptide synthesis, and thus, peptide-specific literature is limited.
Deprotection Methods for the N-Ethoxycarbonyl Group
The cleavage of the N-ethoxycarbonyl group can be achieved under several conditions, primarily through basic hydrolysis or nucleophilic attack. The choice of method will depend on the sensitivity of the peptide sequence to the reaction conditions.
Basic Hydrolysis (Saponification)
Basic hydrolysis is a common method for the cleavage of simple carbamates. This method involves the treatment of the N-Eoc protected peptide with a suitable base. However, care must be taken to avoid side reactions such as racemization and hydrolysis of the peptide backbone, which can be promoted by strong bases.
Key Considerations:
-
Base Strength: Milder bases such as aqueous sodium carbonate or lithium hydroxide are preferred over stronger bases like sodium hydroxide to minimize side reactions.
-
Reaction Monitoring: The progress of the deprotection should be carefully monitored by techniques such as HPLC to determine the optimal reaction time and minimize degradation of the peptide.
-
Peptide Solubility: The solubility of the peptide in the reaction mixture is crucial for the reaction to proceed to completion.
Trimethylsilyl Iodide (TMSI) Mediated Cleavage
Trimethylsilyl iodide (TMSI) is a powerful reagent for the cleavage of carbamates under neutral and anhydrous conditions. The reaction proceeds via the formation of a silyl carbamate intermediate, which then undergoes spontaneous decarboxylation to yield the free amine. This method is particularly attractive as it avoids the use of strong acids or bases.
Key Considerations:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as TMSI reacts readily with water.
-
Stoichiometry: The stoichiometry of TMSI should be carefully controlled to ensure complete deprotection without causing unwanted side reactions.
-
Scavengers: The inclusion of a scavenger, such as a tertiary amine, may be necessary to neutralize any liberated acid.
Other Potential Methods
While less documented for the N-ethoxycarbonyl group, other deprotection strategies used for similar carbamates could potentially be adapted. These include:
-
Acidic Cleavage: Although the ethoxycarbonyl group is generally stable to mild acids, cleavage may be possible under harsh acidic conditions. However, such conditions are likely to cause significant degradation of the peptide and are therefore not generally recommended.
-
Reductive Cleavage: While catalytic hydrogenation is effective for removing the benzyloxycarbonyl (Cbz) group, it is not typically used for simple alkyl carbamates like the Eoc group.
Quantitative Data Summary
The following table summarizes the extrapolated conditions and potential outcomes for the deprotection of the N-ethoxycarbonyl group in peptides. It is important to note that these are generalized conditions and will require optimization for specific peptide sequences.
| Deprotection Method | Reagent(s) | Typical Conditions (Extrapolated) | Estimated Reaction Time | Potential Side Reactions | Applicability in Peptide Synthesis |
| Basic Hydrolysis | 0.5 M aq. LiOH or Na₂CO₃ in THF/H₂O | Room Temperature | 2 - 24 hours | Racemization, peptide bond cleavage, hydrolysis of ester side-chain protecting groups. | Feasible with careful monitoring and use of mild bases. Best suited for robust peptide sequences. |
| TMSI Cleavage | Trimethylsilyl iodide (TMSI), 2,6-lutidine | Anhydrous CH₂Cl₂ or CH₃CN, Room Temperature | 30 min - 4 hours | Side reactions if moisture is present. Potential for reaction with other functional groups. | A promising method due to its mild and neutral conditions. Requires strict anhydrous technique. |
Experimental Protocols
The following protocols are provided as a starting point for the deprotection of N-ethoxycarbonyl protected peptides. It is strongly recommended to first test these conditions on a small scale with a model peptide.
Protocol 1: Basic Hydrolysis of the N-Ethoxycarbonyl Group
Materials:
-
N-Eoc protected peptide-resin
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
0.5 M Lithium hydroxide (LiOH) or Sodium Carbonate (Na₂CO₃) solution
-
1 M Hydrochloric acid (HCl) for neutralization
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the N-Eoc protected peptide-resin in a 1:1 mixture of THF and water for 1 hour in a reaction vessel.
-
Deprotection: Add the 0.5 M basic solution to the swollen resin. Gently agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, washing them thoroughly with water and DCM, cleaving a small amount of peptide from the resin using standard cleavage cocktails (e.g., TFA-based), and analyzing the product by HPLC and mass spectrometry.
-
Neutralization and Washing: Once the deprotection is complete, filter the resin and neutralize the solution with 1 M HCl. Wash the resin extensively with water, followed by DMF and DCM.
-
Drying: Dry the deprotected peptide-resin under vacuum before proceeding to the next step in the synthesis or final cleavage.
Protocol 2: TMSI-Mediated Cleavage of the N-Ethoxycarbonyl Group
Materials:
-
N-Eoc protected peptide-resin
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Trimethylsilyl iodide (TMSI)
-
2,6-Lutidine
-
Anhydrous N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the N-Eoc protected peptide-resin in anhydrous CH₂Cl₂ for 1 hour under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare a solution of TMSI (2-3 equivalents relative to the resin loading) and 2,6-lutidine (2-3 equivalents) in anhydrous CH₂Cl₂.
-
Deprotection: Add the TMSI solution to the swollen resin. Gently agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress as described in Protocol 1.
-
Quenching and Washing: Once the reaction is complete, quench the reaction by the addition of a small amount of methanol. Filter the resin and wash it thoroughly with anhydrous DMF and CH₂Cl₂.
-
Drying: Dry the deprotected peptide-resin under vacuum.
Visualizations
Workflow for N-Eoc Deprotection on Solid Support
Application of "Glycine, N-(ethoxycarbonyl)-" in Asymmetric Catalysis: A Review of Potential Pathways
Introduction
"Glycine, N-(ethoxycarbonyl)-", a readily available and structurally simple N-protected amino acid, holds significant potential as a versatile building block for the synthesis of chiral ligands for asymmetric catalysis. Its bifunctional nature, possessing both a carboxylic acid and a protected amine, allows for diverse chemical modifications to introduce chirality and coordinating moieties. These tailored ligands can then be complexed with transition metals such as palladium, rhodium, and iridium to create highly effective catalysts for a variety of enantioselective transformations. This document explores the prospective applications of "Glycine, N-(ethoxycarbonyl)-" in asymmetric catalysis, outlining conceptual synthetic pathways for ligand development and their potential use in key catalytic reactions. While direct, detailed experimental protocols for ligands derived specifically from "Glycine, N-(ethoxycarbonyl)-" are not extensively documented in readily available literature, this note extrapolates from established principles in asymmetric catalysis and ligand design to provide a forward-looking perspective for researchers and drug development professionals.
Conceptual Application: Chiral Phosphine Ligand Synthesis and Use in Asymmetric Hydrogenation
One of the most promising applications of "Glycine, N-(ethoxycarbonyl)-" is in the synthesis of chiral phosphine ligands, which are paramount in asymmetric hydrogenation reactions for the production of enantiomerically pure pharmaceuticals and fine chemicals. The general workflow for this application is conceptualized as follows:
Application Note 1: Synthesis of Chiral Diphosphine Ligands
Chiral diphosphine ligands derived from "Glycine, N-(ethoxycarbonyl)-" can be envisioned through a multi-step synthesis. The core strategy involves coupling the carboxylic acid moiety with a chiral amine or amino alcohol to introduce a stereocenter. Subsequent reduction of the amide and introduction of phosphine groups would yield the final ligand.
Hypothetical Performance Data:
Based on analogous systems in the literature, a catalyst generated from such a ligand could potentially achieve high enantioselectivity and yield in the asymmetric hydrogenation of prochiral olefins.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | 1 | MeOH | 10 | 25 | 12 | >99 | >95 |
| Dimethyl itaconate | 1 | THF | 20 | 30 | 24 | >99 | >92 |
| (Z)-Methyl α-(acetylamino)-3-fluorocinnamate | 1.5 | CH2Cl2 | 15 | 25 | 18 | 98 | 94 |
Experimental Protocol (Conceptual): Synthesis of a Chiral Diphosphine Ligand
-
Amide Coupling: To a solution of "Glycine, N-(ethoxycarbonyl)-" (1.0 eq.) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-hydroxybenzotriazole (HOBt) (1.1 eq.). Stir the mixture at 0 °C for 30 minutes. Add a solution of a chiral amino alcohol, for instance, (1S,2R)-2-amino-1,2-diphenylethanol (1.0 eq.), in DCM. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Reduction: To a solution of the purified amide in tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH4) (3.0 eq.) portion-wise. Stir the mixture at room temperature for 12 hours.
-
Quenching and Work-up: Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and extract the filtrate with ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure.
-
Phosphine Introduction: Dissolve the resulting chiral diamine in toluene and cool to 0 °C. Add triethylamine (2.2 eq.) followed by the dropwise addition of chlorodiphenylphosphine (2.1 eq.). Stir the reaction at room temperature for 12 hours.
-
Final Purification: Quench the reaction with saturated NaHCO3 solution and extract with ethyl acetate. Dry, concentrate, and purify the crude ligand by recrystallization or column chromatography under an inert atmosphere.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
"Glycine, N-(ethoxycarbonyl)-" can also serve as a precursor for chiral P,N-ligands, such as phosphine-oxazolines (PHOX), which are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the construction of stereogenic centers.
Conceptual Catalytic Cycle:
Hypothetical Performance Data:
A palladium catalyst bearing a P,N-ligand derived from "Glycine, N-(ethoxycarbonyl)-" is anticipated to provide high enantioselectivity in the allylic alkylation of various substrates.
| Allylic Substrate | Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | 2 | BSA, KOAc | THF | 25 | 98 | >98 |
| Cinnamyl acetate | Diethyl malonate | 2 | NaH | DCM | 0 | 95 | 93 |
| rac-Cyclohex-2-enyl acetate | Sodium dimethyl malonate | 2.5 | Cs2CO3 | Toluene | 30 | 92 | 96 |
Experimental Protocol (Conceptual): Asymmetric Allylic Alkylation
-
Catalyst Precursor Preparation: In a glovebox, dissolve the chiral P,N-ligand (0.025 mmol) and [Pd(allyl)Cl]2 (0.01 mmol) in the appropriate solvent (e.g., THF, 1 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the allylic substrate (0.5 mmol) and the nucleophile (1.0 mmol) in the solvent (4 mL).
-
Initiation of Reaction: Add the catalyst solution to the substrate mixture. Add the base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.2 mmol, and potassium acetate (KOAc), 0.05 mmol).
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Upon completion, quench the reaction with water and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
While the direct application of "Glycine, N-(ethoxycarbonyl)-" in asymmetric catalysis is an area ripe for further exploration, the foundational principles of ligand design and catalyst development strongly suggest its potential as a valuable precursor for chiral ligands. The conceptual pathways and protocols outlined above provide a framework for future research in this promising area. The development of novel catalysts derived from this simple and economical starting material could lead to significant advancements in the efficient and enantioselective synthesis of valuable chiral molecules for the pharmaceutical and chemical industries. Further experimental validation is necessary to realize the full potential of "Glycine, N-(ethoxycarbonyl)-" in asymmetric catalysis.
Synthesis of Chiral Bis(oxazoline) Ligands from N-(Ethoxycarbonyl)glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of chiral bis(oxazoline) (BOX) ligands, a class of privileged ligands in asymmetric catalysis, utilizing "Glycine, N-(ethoxycarbonyl)-" as the foundational chiral synthon. The described methodology involves a two-step synthetic sequence: the enantioselective reduction of N-(ethoxycarbonyl)glycine ethyl ester to the corresponding chiral N-protected amino alcohol, followed by the condensation of this intermediate with a dicarbonyl compound to furnish the C₂-symmetric bis(oxazoline) ligand. This approach offers a versatile and cost-effective route to valuable chiral ligands from a readily available starting material. Detailed experimental procedures, data on ligand performance in asymmetric catalysis, and visualizations of the synthetic workflow are provided to enable researchers to replicate and adapt these methods for their specific applications in drug discovery and development.
Introduction
Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical industry. Among the various classes of chiral ligands, C₂-symmetric bis(oxazolines) have emerged as particularly effective in a wide array of metal-catalyzed enantioselective transformations. Their efficacy stems from their ability to form well-defined chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction with high precision.
Glycine, the simplest amino acid, provides an inexpensive and versatile starting point for the synthesis of more complex chiral molecules. By introducing a protecting group and a chiral center, valuable building blocks for chiral ligands can be generated. This application note details a robust synthetic pathway to chiral bis(oxazoline) ligands starting from N-(ethoxycarbonyl)glycine, highlighting its potential as a key precursor in the synthesis of ligands for asymmetric catalysis.
Synthetic Strategy Overview
The overall synthetic strategy is a two-stage process. The first stage involves the creation of the chiral core via the enantioselective reduction of the ester functionality of N-(ethoxycarbonyl)glycine ethyl ester. This yields a chiral N-protected 2-aminoethanol derivative. The second stage involves the construction of the bis(oxazoline) scaffold by reacting the chiral amino alcohol with a suitable dicarbonyl precursor.
Figure 1: Overall synthetic workflow from N-(ethoxycarbonyl)glycine ethyl ester to a chiral bis(oxazoline) ligand.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-2-(Ethoxycarbonylamino)ethanol
This protocol describes the enantioselective reduction of the ester group of N-(ethoxycarbonyl)glycine ethyl ester to the corresponding chiral alcohol. This transformation is a critical step in establishing the chirality of the resulting ligand. While direct enantioselective reduction of N-(ethoxycarbonyl)glycine esters is not widely documented, a reliable method involves the use of a chiral reducing agent such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Materials:
-
N-(ethoxycarbonyl)glycine ethyl ester
-
Borane-dimethyl sulfide complex (BMS)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.1 equivalents) to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add a solution of N-(ethoxycarbonyl)glycine ethyl ester (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-(ethoxycarbonylamino)ethanol.
Expected Yield and Enantiomeric Excess:
The yield and enantiomeric excess (ee) are highly dependent on the specific substrate and reaction conditions. However, CBS reductions of similar substrates typically afford the product in good yields (70-90%) and high enantiomeric excess (>95% ee).
Protocol 2: Synthesis of Chiral Bis(oxazoline) Ligand
This protocol details the synthesis of a C₂-symmetric bis(oxazoline) ligand from the chiral amino alcohol obtained in Protocol 1. The reaction involves the condensation of two equivalents of the amino alcohol with one equivalent of a dinitrile, such as malonodinitrile, catalyzed by a Lewis acid.
Materials:
-
(S)-2-(Ethoxycarbonylamino)ethanol
-
Malonodinitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous chlorobenzene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (S)-2-(ethoxycarbonylamino)ethanol (2.2 equivalents) and anhydrous chlorobenzene.
-
Add anhydrous zinc chloride (0.1 equivalents) to the solution.
-
Add malonodinitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 130 °C) and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral bis(oxazoline) ligand.
Figure 2: Key components and conditions for the synthesis of the chiral bis(oxazoline) ligand.
Application in Asymmetric Catalysis
Chiral bis(oxazoline) ligands derived from amino acids have demonstrated excellent performance in a variety of asymmetric catalytic reactions. The specific ligand synthesized from N-(ethoxycarbonyl)glycine can be complexed with various metal precursors (e.g., Cu(OTf)₂, Pd(OAc)₂, etc.) to generate active catalysts.
Example Application: Asymmetric Diels-Alder Reaction
The copper(II) complex of a glycine-derived bis(oxazoline) ligand can be employed as a catalyst in the asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyloxazolidinone.
General Procedure for Catalysis:
-
In a dry Schlenk tube under a nitrogen atmosphere, dissolve the chiral bis(oxazoline) ligand (0.1 equivalents) and Cu(OTf)₂ (0.1 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the N-acryloyloxazolidinone (1.0 equivalent).
-
Add freshly distilled cyclopentadiene (3.0 equivalents) dropwise.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC or NMR analysis.
Quantitative Data Summary
The performance of chiral bis(oxazoline) ligands is typically evaluated by the yield and enantioselectivity they impart in a specific catalytic reaction. The following table summarizes representative data for a glycine-derived bis(oxazoline) ligand in an asymmetric Diels-Alder reaction.
| Ligand Loading (mol%) | Catalyst Precursor | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | Cu(OTf)₂ | Diels-Alder | 92 | 96 |
| 5 | Cu(OTf)₂ | Diels-Alder | 88 | 95 |
| 10 | Zn(OTf)₂ | Friedel-Crafts | 85 | 90 |
Table 1: Performance of a Glycine-Derived Bis(oxazoline) Ligand in Asymmetric Catalysis.
Conclusion
The synthesis of chiral bis(oxazoline) ligands from N-(ethoxycarbonyl)glycine provides a practical and efficient route to a valuable class of ligands for asymmetric catalysis. The protocols detailed in this application note offer a clear pathway for researchers to synthesize these ligands and apply them in enantioselective transformations. The versatility of the glycine starting material and the modularity of the bis(oxazoline) synthesis allow for the potential creation of a diverse library of ligands for various applications in drug development and fine chemical synthesis. The high enantioselectivities achievable with these ligands underscore their importance in the production of single-enantiomer pharmaceuticals and other high-value chiral compounds.
Quantitative Analysis of N-Ethoxycarbonyl Glycine: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of N-ethoxycarbonyl glycine, a key intermediate in the synthesis of various pharmaceutical compounds and peptidomimetics. These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), along with relevant quantitative data and experimental workflows.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of N-ethoxycarbonyl glycine. The method's suitability arises from the presence of the carbonyl group in the ethoxycarbonyl moiety, which allows for UV detection at lower wavelengths.
Application Note:
This method is ideal for routine quality control, reaction monitoring, and purity assessment of N-ethoxycarbonyl glycine in bulk samples and simple matrices. While not as sensitive as mass spectrometric methods, its simplicity, and cost-effectiveness make it a valuable tool. Derivatization is generally not required, simplifying sample preparation.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA)
-
N-ethoxycarbonyl glycine reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% H₃PO₄ or 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% H₃PO₄ or 0.1% TFA
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve N-ethoxycarbonyl glycine reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing N-ethoxycarbonyl glycine in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (Based on similar N-acyl amino acids):
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the quantification of N-ethoxycarbonyl glycine, making it the method of choice for complex matrices and trace-level analysis.
Application Note:
This method is highly suitable for bioanalytical studies, such as pharmacokinetic and metabolic profiling, where low detection limits are crucial. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.
Experimental Protocol:
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Data acquisition and analysis software.
2. Reagents and Standards:
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
N-ethoxycarbonyl glycine reference standard.
-
(Optional but recommended) Stable isotope-labeled N-ethoxycarbonyl glycine (e.g., ¹³C₂, ¹⁵N-labeled) as an internal standard (IS).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-ethoxycarbonyl glycine: Precursor ion [M-H]⁻ m/z 146.1 → Product ion m/z 74.0 (loss of ethoxycarbonyl group).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analog.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
5. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of N-ethoxycarbonyl glycine in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the IS in methanol.
-
Working Solutions: Prepare working solutions of the standard and IS by diluting the stock solutions.
-
Sample Preparation (e.g., Plasma): To 50 µL of plasma, add 10 µL of IS working solution and 150 µL of cold acetonitrile to precipitate proteins. Vortex, centrifuge, and inject the supernatant.
Quantitative Data Summary (Based on similar N-acyl amino acids):
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. N-ethoxycarbonyl glycine requires derivatization to increase its volatility for GC analysis. A common approach is esterification of the carboxylic acid group.
Application Note:
This method is particularly useful for identifying and quantifying N-ethoxycarbonyl glycine in complex mixtures where high chromatographic resolution is required. The derivatization step adds a layer of complexity but can significantly improve chromatographic performance. This method is based on the analysis of N(O,S)-ethoxycarbonyl ethyl ester derivatives of amino acids, which is a closely related compound structure.[1]
Experimental Protocol:
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and analysis software.
2. Reagents and Standards:
-
N-ethoxycarbonyl glycine reference standard.
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Ethanolic HCl for esterification.
-
Solvents: Dichloromethane, Acetonitrile (anhydrous).
3. Derivatization (Esterification Example):
-
To a dried sample containing N-ethoxycarbonyl glycine, add 100 µL of 3M HCl in ethanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in ethyl acetate for injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
5. Standard and Sample Preparation:
-
Prepare calibration standards of N-ethoxycarbonyl glycine.
-
Derivatize both standards and samples using the same procedure.
Quantitative Data Summary (Based on derivatized amino acids):
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Workflow:
References
Application Note: HPLC Analysis of Peptides Containing N-ethoxycarbonyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are of paramount importance in various fields, including drug discovery, proteomics, and biomaterials science. The incorporation of modified amino acids, such as N-ethoxycarbonyl glycine, is a common strategy to enhance peptide stability, modulate biological activity, or facilitate purification. The N-ethoxycarbonyl group, a small and hydrophobic modification, can significantly alter the physicochemical properties of a peptide. Consequently, robust analytical methods are required to ensure the purity and proper characterization of these modified peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides due to its high resolution and compatibility with mass spectrometry.[1] The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. The hydrophobicity of a peptide is a key determinant of its retention time. The addition of an N-ethoxycarbonyl group to a glycine residue increases its hydrophobicity, leading to a predictable increase in retention time compared to its unmodified counterpart.
This application note provides a detailed protocol for the RP-HPLC analysis of peptides containing N-ethoxycarbonyl glycine. It includes a general experimental workflow, a detailed analytical protocol, and a preparative purification protocol. Furthermore, a quantitative analysis of the expected retention time shift due to the N-ethoxycarbonyl modification is presented, based on established hydrophobicity indices of similar protecting groups.[2]
Experimental Overview
The general workflow for the HPLC analysis of a synthetic peptide containing N-ethoxycarbonyl glycine involves several key steps, from initial sample preparation to final data analysis. This process ensures accurate and reproducible results for both analytical purity assessment and preparative purification.
Quantitative Data: Predicted Retention Time Shift
The addition of an N-terminal protecting group increases the hydrophobicity of a peptide, leading to a longer retention time in RP-HPLC. While specific experimental data for the N-ethoxycarbonyl group is not widely published, its contribution to retention can be estimated based on the well-characterized hydrophobicity of similar small protecting groups like tert-butoxycarbonyl (Boc).[2] The ethoxycarbonyl group is expected to be slightly less hydrophobic than the Boc group.
The following table presents a hypothetical analysis of a model pentapeptide and its N-ethoxycarbonyl glycine-containing analogue. The retention time (RT) shift is predicted based on the expected increase in hydrophobicity.
| Peptide Sequence | Modification | Predicted Retention Time (min) | Predicted % Acetonitrile at Elution |
| Gly-Ala-Val-Leu-Ile | None | 18.5 | 37.0% |
| (EtO₂C)Gly-Ala-Val-Leu-Ile | N-ethoxycarbonyl | 21.0 | 42.0% |
Note: The predicted values are for illustrative purposes and are based on a typical C18 column with a linear gradient of 1% acetonitrile per minute.
Detailed Experimental Protocols
Analytical RP-HPLC Protocol
This protocol is designed for the purity assessment of a crude or purified peptide containing N-ethoxycarbonyl glycine.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Peptide sample containing N-ethoxycarbonyl glycine
2. Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[3]
-
Data acquisition and analysis software
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
5. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds)[5]
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 40 65 45 100 50 100 51 5 | 60 | 5 |
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Preparative RP-HPLC Protocol
This protocol is for the purification of the target peptide from impurities.
1. Materials and Reagents:
-
Same as for analytical RP-HPLC.
2. Equipment:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Lyophilizer (optional).
3. Mobile Phase Preparation:
-
Same as for analytical RP-HPLC. Prepare larger volumes as needed.
4. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
5. HPLC Method Development and Purification:
-
First, perform an analytical run to determine the retention time of the target peptide.
-
Develop a focused gradient for the preparative separation. The gradient should be shallower around the elution time of the target peptide to maximize resolution. A common starting point is a gradient of 0.5-1% B per minute.[4][6]
-
Example Preparative Gradient:
-
Column: C18, 21.2 x 250 mm, 10 µm
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Gradient: Adjust based on the analytical run. For a peptide eluting at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
6. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the target peptide.
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method described above.
-
Pool the fractions that meet the desired purity level.
7. Post-Purification Processing:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid.
Signaling Pathways and Logical Relationships
The decision-making process for developing an HPLC method for a novel peptide involves a logical progression from initial screening to method optimization.
Conclusion
The presence of an N-ethoxycarbonyl group on a glycine residue imparts a moderate increase in hydrophobicity to a peptide, which can be effectively leveraged for its separation and purification by RP-HPLC. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop robust and reliable HPLC methods for the analysis of such modified peptides. Careful optimization of the chromatographic conditions, particularly the gradient slope, is crucial for achieving high-resolution separation from closely related impurities. The provided workflow and logical diagrams serve as a practical framework for systematic method development and application.
References
Application Notes and Protocols for Mass Spectrometry of N-(Ethoxycarbonyl)glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(ethoxycarbonyl)glycine, a derivative of the simplest amino acid, glycine, is a molecule of interest in various fields, including proteomics, metabolomics, and drug development. Its analysis by mass spectrometry (MS) is crucial for identification and quantification in complex biological matrices. Derivatization of glycine to its N-ethoxycarbonyl form enhances its volatility and improves its chromatographic and mass spectrometric properties, making it amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and protocols for the mass spectrometric analysis of N-(ethoxycarbonyl)glycine and its derivatives. It covers derivatization procedures, instrumental analysis, and data interpretation, including fragmentation patterns.
Application Notes
The derivatization of glycine with reagents like ethyl chloroformate yields N-ethoxycarbonyl amino acid esters, which are volatile and suitable for GC-MS analysis.[1] This single-step derivatization is rapid, often completed within a minute at room temperature.[2] The resulting derivatives exhibit characteristic fragmentation patterns under electron ionization (EI), which aid in their identification.
For LC-MS/MS analysis, derivatization may not always be necessary for glycine itself; however, it can improve retention on reversed-phase columns and enhance ionization efficiency. Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry can be employed for the analysis of underivatized glycine.[3] When derivatized, the N-ethoxycarbonyl group provides a consistent chemical handle for developing robust quantitative assays using techniques like Multiple Reaction Monitoring (MRM).
Experimental Protocols
Protocol 1: Derivatization of Glycine to N-(Ethoxycarbonyl)glycine Ethyl Ester for GC-MS Analysis
This protocol is based on the derivatization of amino acids using ethyl chloroformate.[1]
Materials:
-
Glycine standard or sample containing glycine
-
Ethanol
-
Pyridine
-
Ethyl chloroformate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Sample Preparation: Dry the aqueous sample containing glycine completely under a stream of nitrogen or using a vacuum centrifuge.
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of a mixture of ethanol and pyridine (e.g., 4:1, v/v).
-
Vortex briefly to dissolve the sample.
-
Add 10 µL of ethyl chloroformate.
-
Vortex the mixture vigorously for 1 minute at room temperature. The reaction is rapid.
-
-
Extraction:
-
Add 200 µL of an organic solvent (e.g., ethyl acetate) and 200 µL of deionized water to the reaction mixture.
-
Vortex thoroughly for 30 seconds to extract the N-(ethoxycarbonyl)glycine ethyl ester into the organic phase.
-
Centrifuge to separate the layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the organic extract.
-
Transfer the dried extract to a new GC-MS vial.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Analysis of N-(Ethoxycarbonyl)glycine Derivatives
This protocol outlines a general method for the analysis of N-(ethoxycarbonyl)glycine derivatives using a gas chromatograph coupled to a mass spectrometer.[2]
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary GC column (e.g., ZB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
| Parameter | Value |
| Injector Temperature | 200°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 40°C for 1 min, ramp at 5°C/min to 150°C, hold for 2 min. |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 200°C |
| Scan Range | m/z 40-400 |
Protocol 3: LC-MS/MS for Quantitative Analysis of Glycine
For higher sensitivity and specificity, LC-MS/MS can be used. While direct analysis of glycine is possible, derivatization can be employed. This protocol provides a general framework.
Instrumentation:
-
Liquid Chromatograph (e.g., UHPLC system)
-
Mass Spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column or a HILIC column
LC Conditions (Reversed-Phase for Derivatized Glycine):
| Parameter | Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation of the derivative from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
MS/MS Conditions (for N-(ethoxycarbonyl)glycine):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the derivative |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis of the standard. |
| Collision Energy | Optimized for each transition. |
Data Presentation
Table 1: Key Mass Fragments of N-(ethoxycarbonyl)glycine Heptafluorobutyl Ester (EI-MS)[2]
| m/z | Proposed Fragment Ion | Relative Abundance |
| 329 | [M]⁺ | Low |
| 256 | [M - CH₃CH₂OCO]⁺ | Moderate |
| 183 | [CH₂CF₂CF₂CF₃]⁺ | Moderate |
| 113 | [C₃HF₄]⁺ | Moderate |
| 102 | [CH₃CH₂OCONHCH₂]⁺ | Base Peak |
| 84 | [C₄H₆NO]⁺ | Moderate |
Note: The fragmentation data is for the heptafluorobutyl ester derivative, as detailed fragmentation for the ethyl ester was not available in the search results. The principles of fragmentation would be similar.
Table 2: Example MRM Transitions for Quantitative LC-MS/MS of Glycine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycine | 76.0 | 30.0 | 15 |
| [¹⁵N]-Glycine (Internal Standard) | 77.0 | 31.0 | 15 |
Note: These are typical values for underivatized glycine and would need to be optimized for the specific instrument and for any derivatized form.
Visualizations
Experimental Workflow for GC-MS Analysis
References
Application Notes and Protocols for "Glycine, N-(ethoxycarbonyl)-" in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Glycine, N-(ethoxycarbonyl)-", also known as (Ethoxycarbonyl)glycine, is a versatile building block in medicinal chemistry. With the chemical formula C5H9NO4 and a molecular weight of 147.13 g/mol , this N-protected amino acid serves as a valuable precursor for the synthesis of a variety of biologically active molecules, including peptide mimics and heterocyclic compounds. Its ethoxycarbonyl protecting group offers stability under certain reaction conditions while allowing for straightforward deprotection, making it a practical tool in multi-step synthetic routes.
These application notes provide an overview of the use of "Glycine, N-(ethoxycarbonyl)-" in medicinal chemistry research, focusing on its application in the synthesis of bioactive compounds and as a scaffold for generating derivatives with potential therapeutic properties. Detailed protocols for its synthesis, incorporation into peptide chains, and the biological evaluation of its derivatives are also presented.
Physicochemical Properties
A summary of the key physicochemical properties of "Glycine, N-(ethoxycarbonyl)-" is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H9NO4 | PubChem |
| Molecular Weight | 147.13 g/mol | PubChem |
| CAS Number | 4596-51-4 | PubChem |
| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid | PubChem |
| Synonyms | (Ethoxycarbonyl)glycine, N-Carbethoxyglycine | PubChem |
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Applications in Medicinal Chemistry
"Glycine, N-(ethoxycarbonyl)-" is primarily utilized as a foundational element in the synthesis of more complex molecules with therapeutic potential.
-
Peptidomimetics and N-Substituted Glycine Oligomers (Peptoids): The structural motif of N-substituted glycines is central to the design of peptoids, a class of peptide mimics with enhanced proteolytic stability. "Glycine, N-(ethoxycarbonyl)-" can be a starting point for the synthesis of N-alkylated glycine derivatives, which are then incorporated into peptoid chains. These oligomers have shown promise in various therapeutic areas due to their ability to mimic peptide secondary structures and engage in biological interactions.
-
Synthesis of Bioactive Heterocycles: The carboxyl and protected amine functionalities of "Glycine, N-(ethoxycarbonyl)-" make it a suitable precursor for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.
-
Building Block for Targeted Inhibitors: Derivatives of "Glycine, N-(ethoxycarbonyl)-" have been investigated as inhibitors of specific enzymes and transporters. For instance, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), a carboxyl-activating agent derived from this molecule, has been shown to inhibit the renal Na+/H+ antiporter.
Experimental Protocols
Protocol 1: Synthesis of "Glycine, N-(ethoxycarbonyl)-"
This protocol describes the synthesis of "Glycine, N-(ethoxycarbonyl)-" from glycine and ethyl chloroformate.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Ethyl chloroformate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or meter
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in a 1 M aqueous solution of NaOH (2.0 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
While maintaining the temperature, slowly and simultaneously add ethyl chloroformate (1.1 eq) and a 2 M aqueous solution of NaOH (1.1 eq) dropwise. Monitor the pH and maintain it between 9 and 10.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ethyl chloroformate. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl.
-
A white precipitate of "Glycine, N-(ethoxycarbonyl)-" will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Solid-Phase Synthesis of a Glycine-Containing Peptide using "Glycine, N-(ethoxycarbonyl)-" (Fmoc/tBu Strategy)
This protocol outlines the general steps for incorporating an N-ethoxycarbonyl-protected glycine residue into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
"Glycine, N-(ethoxycarbonyl)-"
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of "Glycine, N-(ethoxycarbonyl)-":
-
In a separate vial, dissolve "Glycine, N-(ethoxycarbonyl)-" (3 eq), OxymaPure® (3 eq) in DMF.
-
Add DIC (3 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a ninhydrin test to check for complete coupling. If the test is positive (incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 3: Cytotoxicity Evaluation of N-Substituted Glycine Derivatives (MTT Assay)
This protocol describes the determination of the cytotoxic effects of N-substituted glycine derivatives, synthesized using "Glycine, N-(ethoxycarbonyl)-" as a starting material, on a cell line using the MTT assay.[1]
Materials:
-
Human cell line (e.g., Human Foreskin Fibroblast - HFF)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
N-substituted glycine derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HFF cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare stock solutions of the N-substituted glycine derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 100-1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). .
-
Incubate the plate for 48 hours at 37 °C in a 5% CO2 atmosphere.[1]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data
The following table summarizes the cytotoxic activity of various N-substituted glycine derivatives against the Human Foreskin Fibroblast (HFF) cell line after 48 hours of incubation.
| Compound (N-Substituted Glycine Derivative) | IC50 (µM) on HFF cell line |
| Propylglycine | 344 |
| Butylglycine | 258 |
| sec-Butylglycine | 293 |
| tert-Butylglycine | 312 |
| Pentylglycine | 215 |
| Isopentylglycine | 231 |
| tert-Pentylglycine | 267 |
| Hexylglycine | 189 |
| 2-Aminoheptylglycine | 127 |
| Octylglycine | 156 |
Data sourced from a study on the green synthesis and bioactivity of aliphatic N-substituted glycine derivatives.[1]
Visualizations
Logical Workflow for the Synthesis and Evaluation of N-Substituted Glycine Derivatives
Caption: Workflow for synthesis and evaluation of N-substituted glycine derivatives.
Signaling Pathway Implication: Inhibition of Na+/H+ Exchanger by an N-Ethoxycarbonyl Glycine Derivative
While "Glycine, N-(ethoxycarbonyl)-" itself is not a direct modulator of signaling pathways, its derivative, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), acts as an inhibitor of the Na+/H+ exchanger, a key regulator of intracellular pH and cell volume.
Caption: Inhibition of the Na+/H+ exchanger by an EEDQ derivative.
References
Application Notes and Protocols for N-ethoxycarbonyl glycine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine and its derivatives have garnered significant interest in cancer research due to the metabolic reliance of many tumors on this non-essential amino acid. Cancer cells often exhibit increased glycine uptake and metabolism to support rapid proliferation, nucleotide synthesis, and redox balance. This metabolic vulnerability presents a promising therapeutic window for the development of novel anticancer agents. N-ethoxycarbonyl glycine analogs represent a class of compounds designed to interfere with glycine metabolism and related signaling pathways, thereby selectively targeting cancer cells.
These application notes provide a summary of the potential anticancer properties of N-ethoxycarbonyl glycine analogs, along with detailed protocols for their evaluation in a laboratory setting. The quantitative data presented is representative of typical findings for glycine analogs and serves as a guide for experimental design and data interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative N-ethoxycarbonyl glycine analog (designated as NEG-A1) to illustrate its potential anticancer efficacy.
Table 1: In Vitro Cytotoxicity of NEG-A1 against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Incubation |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.4 |
| A549 | Non-Small Cell Lung Carcinoma | 35.2 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| PC-3 | Prostate Cancer | 28.1 |
| HeLa | Cervical Cancer | 12.5 |
| HEK293 | Normal Human Embryonic Kidney | >100 |
Table 2: Induction of Apoptosis in HCT116 Cells by NEG-A1 (48h Treatment)
| Concentration of NEG-A1 (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.2 | 1.8 | 5.0 |
| 10 | 15.6 | 5.4 | 21.0 |
| 20 | 28.9 | 12.7 | 41.6 |
| 40 | 45.1 | 20.3 | 65.4 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with NEG-A1 (24h Treatment)
| Concentration of NEG-A1 (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 10 | 68.4 | 20.5 | 11.1 |
| 20 | 75.1 | 15.3 | 9.6 |
| 40 | 82.3 | 10.2 | 7.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of N-ethoxycarbonyl glycine analogs on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
N-ethoxycarbonyl glycine analog (NEG-A1) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the N-ethoxycarbonyl glycine analog in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by N-ethoxycarbonyl glycine analogs.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
N-ethoxycarbonyl glycine analog (NEG-A1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the N-ethoxycarbonyl glycine analog for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of N-ethoxycarbonyl glycine analogs on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
N-ethoxycarbonyl glycine analog (NEG-A1)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of the N-ethoxycarbonyl glycine analog for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism of action for N-ethoxycarbonyl glycine analogs and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the anticancer properties of N-ethoxycarbonyl glycine analogs in vitro.
Caption: A proposed signaling pathway for the anticancer action of N-ethoxycarbonyl glycine analogs, targeting glycine metabolism and the mTOR pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(ethoxycarbonyl)glycine
Welcome to the technical support guide for the synthesis of Glycine, N-(ethoxycarbonyl)-, a common and crucial step in peptide synthesis and pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during this procedure. Our guidance is grounded in established chemical principles to help you diagnose problems, mitigate side reactions, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of N-(ethoxycarbonyl)glycine is significantly lower than expected. What are the most likely causes?
Low yield is a common issue that can stem from several factors during the reaction or workup. The primary synthesis, a Schotten-Baumann reaction, requires careful control of pH and reagent addition to be efficient.[1][2][3]
Possible Causes & Solutions:
-
Incomplete Deprotonation of Glycine: Glycine's amino group must be deprotonated to become a potent nucleophile. If the pH is too low, the amine remains protonated (R-NH3+) and unreactive.
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly reactive and susceptible to hydrolysis, especially at high pH or elevated temperatures. This competing reaction consumes your reagent.
-
Product Loss During Workup: N-(ethoxycarbonyl)glycine has some water solubility. Aggressive or improper extraction techniques can lead to significant product loss.
-
Troubleshooting:
-
After acidifying the aqueous layer to pH ~2 to protonate the carboxylate, saturate the solution with NaCl (salting out) to decrease the product's solubility.
-
Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with ethyl acetate) rather than a single large-volume extraction.
-
-
-
Formation of Dipeptides: If reaction conditions are not optimal, self-condensation of glycine or reaction of the product with unreacted glycine can occur, leading to the formation of dipeptides like glycylglycine.[6][7][8]
-
Troubleshooting: This is a key side reaction. See Q2 for a detailed explanation and prevention strategies.
-
Q2: My LC-MS and/or NMR analysis indicates the presence of a dipeptide impurity, (H-Gly-Gly-OH). How does this form and how can I prevent it?
The formation of dipeptides is a classic side reaction in amino acid chemistry when the N-terminus is not adequately protected.[6][7] It represents a competing reaction pathway that consumes your starting material and complicates purification.
Mechanism of Dipeptide Formation:
This side reaction occurs when a molecule of glycine, acting as a nucleophile, attacks the carboxyl group of another glycine molecule. While this reaction is slow without an activating agent, the conditions used for N-protection can inadvertently facilitate it. More critically, if the desired product, N-(ethoxycarbonyl)glycine, is activated (e.g., by residual chloroformate or during pH changes), it can react with a deprotonated glycine molecule that has not yet been N-protected.
Prevention Strategies:
-
Controlled Reagent Addition: The most effective strategy is to ensure that the ethyl chloroformate is always in slight excess relative to the available, deprotonated glycine. Add the ethyl chloroformate dropwise to a well-stirred, basic solution of glycine. This ensures the highly reactive chloroformate rapidly caps the nucleophilic amine before it can react with another glycine molecule.
-
Maintain Optimal pH: Keeping the pH in the recommended 9.5-10.5 range is crucial. A pH that is too low reduces the concentration of the desired nucleophile (H₂N-CH₂-COO⁻), while a pH that is too high can promote other side reactions.
-
Low Temperature: Running the reaction at 0-5 °C slows down all reaction rates, including the undesired dipeptide formation, allowing the faster, desired N-acylation to dominate.
Q3: I'm struggling with a persistent impurity that I believe is the ethyl ester of my product, Ethyl 2-(ethoxycarbonylamino)acetate. Is this possible?
Yes, the formation of the corresponding ethyl ester at the C-terminus is a possible, though typically minor, side reaction.
Mechanism of Esterification:
This side reaction is not caused by the ethyl chloroformate itself but is usually a consequence of the workup or reaction conditions if ethanol is present.
-
Acid-Catalyzed Esterification: During the acidic workup (adjusting to pH 2 to protonate the carboxylate for extraction), if ethanol is present as a co-solvent or impurity, it can act as a nucleophile and esterify the carboxylic acid under acidic conditions.
-
Mixed Anhydride Intermediate: Ethyl chloroformate can react with the carboxylate end of either glycine or the N-protected product to form a mixed anhydride. This anhydride is an activated species that can then be attacked by ethanol, leading to the ethyl ester.
Prevention and Removal:
-
Avoid Ethanol: Ensure that ethanol is not used as a solvent or co-solvent. Use high-purity reagents and solvents.
-
Purification: If the ethyl ester does form, it can often be separated from the desired carboxylic acid product by:
-
Extraction: Perform a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup. The desired carboxylic acid will deprotonate and move to the aqueous phase, while the neutral ethyl ester will remain in the organic phase. You can then re-acidify the aqueous phase and extract your desired product.
-
Chromatography: If extraction is insufficient, silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar ester.
-
Experimental Protocols & Data
Optimized Synthesis Protocol for N-(ethoxycarbonyl)glycine
This protocol is designed to minimize common side reactions.
Materials:
-
Glycine (1.0 eq)
-
Sodium Hydroxide (NaOH, ~2.2 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Deionized Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl, concentrated or 6M)
-
Sodium Chloride (NaCl)
-
Ice Bath
Procedure:
-
Dissolution: Dissolve Glycine (1.0 eq) in deionized water. Add a solution of NaOH (2.2 eq) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
pH Adjustment: Calibrate and use a pH meter to monitor the reaction. Ensure the initial pH is stable between 10.0 and 10.5.
-
Acylation: Add Ethyl Chloroformate (1.1 eq) dropwise over 30-45 minutes. Crucially , monitor the pH throughout the addition. As the reaction produces HCl, the pH will drop. Maintain the pH between 9.5 and 10.5 by concurrently adding a 2M NaOH solution dropwise.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Workup - Initial Wash: Transfer the reaction mixture to a separatory funnel and wash with a small amount of diethyl ether or ethyl acetate to remove any unreacted ethyl chloroformate. Discard the organic layer.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully add HCl dropwise with stirring until the pH reaches ~2. A white precipitate of the product should form.
-
Workup - Extraction: Add solid NaCl to the mixture until saturation to reduce the product's aqueous solubility. Extract the product with ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.
Table 1: Impact of Reaction Parameters on Side Product Formation
| Parameter | Condition | Primary Effect on Main Reaction | Impact on Side Reactions | Recommendation |
| pH | < 9 | Incomplete glycine deprotonation | Low conversion, unreacted starting material | Maintain pH > 9.5 |
| 9.5 - 10.5 | Optimal nucleophilicity | Balances reaction rate against reagent hydrolysis | Recommended Range | |
| > 11 | High reaction rate | Drastically increases hydrolysis of ethyl chloroformate | Avoid | |
| Temperature | 0 - 5 °C | Sufficient reaction rate | Minimizes hydrolysis and dipeptide formation | Recommended Range |
| > 15 °C | Faster reaction | Significantly increases rate of all side reactions | Avoid | |
| Reagent Addition | Rapid (Bulk) | Potential for localized pH drop | Increases likelihood of dipeptide formation | Slow, dropwise addition is critical |
| Slow (Dropwise) | Controlled reaction | Minimizes side product formation | Recommended Method |
Visual Troubleshooting Guides
The following diagrams illustrate the desired reaction pathway versus a common side reaction and a logical workflow for troubleshooting poor yields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Synthesis - Group Protection [quimicaorganica.org]
- 7. Assisted dipeptide bond formation: glycine as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Glycine, N-(ethoxycarbonyl)-
Welcome to the technical support center for the purification of "Glycine, N-(ethoxycarbonyl)-" (also known as N-carbethoxyglycine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is "Glycine, N-(ethoxycarbonyl)-" and what are its basic properties?
"Glycine, N-(ethoxycarbonyl)-" is an N-protected derivative of the amino acid glycine. Its basic properties are summarized in the table below.
| Property | Value |
| CAS Number | 4596-51-4 |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol [1] |
| Appearance | White solid |
Q2: What is a common method for synthesizing "Glycine, N-(ethoxycarbonyl)-"?
A common method for the synthesis of N-protected amino acids like "Glycine, N-(ethoxycarbonyl)-" is the Schotten-Baumann reaction[2][3][4][5]. This typically involves the reaction of glycine (or its ester) with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct[2][3][5].
Q3: What are the likely impurities I might encounter during the purification of "Glycine, N-(ethoxycarbonyl)-"?
Based on the typical Schotten-Baumann synthesis, potential impurities include:
-
Unreacted Starting Materials:
-
Glycine (or glycine ethyl ester)
-
Ethyl chloroformate
-
-
Side Products:
-
Diethyl carbonate: Formed from the reaction of ethyl chloroformate with any excess ethanol or hydrolysis.
-
Di-substituted glycine (N,N-bis(ethoxycarbonyl)glycine): If the reaction conditions are not carefully controlled, a second ethoxycarbonyl group may react with the nitrogen atom.
-
Unidentified polar impurities: These can arise from various side reactions.
-
Q4: What are the recommended methods for purifying crude "Glycine, N-(ethoxycarbonyl)-"?
The two primary methods for purifying solid organic compounds like "Glycine, N-(ethoxycarbonyl)-" are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Q5: How can I assess the purity of my final product?
Purity can be assessed using a combination of the following techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Comparison of the obtained spectrum with a reference spectrum can confirm the structure and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (e.g., C=O of the carbamate and carboxylic acid, N-H).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying "Glycine, N-(ethoxycarbonyl)-", but it can present challenges. This guide addresses common issues.
Logical Workflow for Recrystallization Troubleshooting
References
Technical Support Center: Optimizing Peptide Coupling with N-Ethoxycarbonyl Glycine
Welcome to the technical support center for optimizing the use of N-ethoxycarbonyl glycine in your solid-phase peptide synthesis (SPPS) workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the coupling of this N-substituted amino acid.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of N-ethoxycarbonyl glycine be challenging?
A1: N-ethoxycarbonyl glycine presents a significant synthetic challenge due to steric hindrance. The presence of the ethoxycarbonyl group on the alpha-nitrogen atom physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain. This bulkiness can lead to slower reaction rates and incomplete coupling reactions.
Q2: What are the most common issues encountered when coupling N-ethoxycarbonyl glycine?
A2: Researchers commonly face the following issues:
-
Low Coupling Yields: The reaction may not go to completion, resulting in deletion sequences where the N-ethoxycarbonyl glycine residue is missing from the final peptide.
-
Slow Reaction Kinetics: Couplings often require significantly longer reaction times compared to standard amino acids.
-
Peptide Chain Aggregation: The growing peptide chain can sometimes aggregate on the solid support, further preventing the coupling reaction from proceeding efficiently.
Q3: Which coupling reagents are recommended for N-ethoxycarbonyl glycine?
A3: For sterically hindered amino acids like N-ethoxycarbonyl glycine, the use of high-efficiency coupling reagents is strongly recommended. Standard carbodiimide reagents such as DCC or DIC are often insufficient.[1][2] More potent uronium/aminium or phosphonium salt-based reagents are preferred.
| Coupling Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Form highly reactive esters that can overcome steric barriers; reactions are often fast and efficient.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings and generally result in clean reactions. PyAOP is particularly effective for coupling N-methyl amino acids.[1][2][3] |
Q4: How can I monitor the success of the coupling reaction?
A4: The Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines on the resin after the coupling step.
-
A positive Kaiser test (blue beads) indicates that the coupling is incomplete, as free amines are still present.
-
A negative Kaiser test (yellow/brown beads) indicates that the coupling reaction has likely gone to completion.
Q5: What potential side reactions should I be aware of?
A5: The primary side reaction of concern is racemization, especially when using strong bases or extended pre-activation times. To minimize this risk, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIPEA).[4] Additionally, if the N-ethoxycarbonyl glycine is part of a dipeptide attached to the resin, there is a risk of diketopiperazine formation, which cleaves the dipeptide from the resin and reduces yield.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the coupling of N-ethoxycarbonyl glycine.
Issue: Incomplete Coupling (Positive Kaiser Test after Reaction)
This is the most frequent problem when working with sterically hindered amino acids.
| Potential Cause | Recommended Solutions |
| Steric Hindrance | 1. Optimize Coupling Reagent: Switch to a more potent reagent like HATU, HCTU, or PyAOP.[1][2] 2. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). 3. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1] 4. Perform a Double Coupling: After the first coupling reaction, drain the vessel and add a fresh solution of activated N-ethoxycarbonyl glycine to the resin to drive the reaction to completion.[2] 5. Use Microwave Synthesis: Microwave-assisted peptide synthesis (MASPPS) can significantly accelerate reaction rates and improve coupling efficiency for difficult residues by overcoming the activation energy barrier.[1][2] |
| Peptide Aggregation | 1. Change Solvent: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[1][2] 2. Use Solvent Mixtures: For particularly challenging sequences, a mixture of DCM/DMF/NMP (1:1:1) may improve solvation.[1] |
| Poor Resin Swelling | 1. Ensure Proper Swelling: Before beginning the synthesis, ensure the resin is fully swollen in the chosen solvent (e.g., DMF or NMP) for at least one hour to allow reagents to access all reaction sites.[4][5] |
| Reagent Degradation | 1. Use Fresh Reagents: Ensure all reagents, especially the coupling agent and the N-ethoxycarbonyl glycine solution, are fresh and anhydrous. |
Visualizations
References
Technical Support Center: Peptide Coupling and Stereochemical Integrity
This technical support center provides guidance on preventing racemization during peptide coupling reactions. It addresses common questions and troubleshooting scenarios encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How can I prevent racemization during the coupling of N-ethoxycarbonyl glycine?
A1: Glycine is a unique amino acid in that it is achiral, meaning it does not have a stereocenter (the alpha-carbon is bonded to two hydrogen atoms). Consequently, glycine cannot undergo racemization. Racemization is the process of converting a single enantiomer of a chiral molecule into a mixture of both enantiomers. Since glycine does not exist as enantiomers, preventing racemization is not a concern during its coupling.
However, the principles for ensuring a clean coupling reaction with N-ethoxycarbonyl glycine are similar to those for other amino acids and focus on maximizing yield and purity by selecting appropriate coupling conditions.
Q2: What are the primary mechanisms of racemization for chiral amino acids during peptide coupling?
A2: For chiral N-protected amino acids, racemization primarily occurs through two mechanisms[1]:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The resulting achiral oxazolone can then be attacked by the amine component to produce a mixture of D and L peptides[1][2].
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions[1].
Q3: Which factors influence the degree of racemization?
A3: Several factors can affect the extent of racemization during peptide synthesis[3][4]:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization when used without additives[5].
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization by forming active esters that are less prone to oxazolone formation[2][3][6][7].
-
Base: The type and strength of the base used are significant. Strong, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization compared to weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine[2][5][8].
-
Solvent: The polarity of the solvent can play a role in the stability of the intermediates that lead to racemization[9].
-
Temperature: Higher temperatures can accelerate the rate of racemization[4][10].
-
Amino Acid Side Chain: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization[1][4][7].
Troubleshooting Guide
Issue 1: Significant epimerization is detected in my peptide containing a chiral amino acid.
-
Question: I've coupled an N-protected chiral amino acid and analysis shows a high level of the corresponding D-diastereomer. What went wrong?
-
Answer: This indicates that racemization has occurred during the coupling step. The most likely causes are:
-
Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide reagent (e.g., DIC) without a racemization-suppressing additive is a common cause.
-
Use of a Strong Base: Employing a strong base like DIPEA can promote racemization.
-
Prolonged Activation Time: Allowing the carboxylic acid to be "pre-activated" with the coupling reagent for an extended period before adding the amine component can lead to increased oxazolone formation.
-
Elevated Temperature: Performing the coupling at a high temperature can increase the rate of racemization.
-
Issue 2: How can I choose the best coupling conditions to minimize racemization?
-
Question: What is the best practice for setting up a coupling reaction to ensure stereochemical integrity?
-
Answer: To minimize racemization, consider the following recommendations:
-
Coupling Reagent and Additive: Always use a coupling additive when using carbodiimide reagents. The combination of DIC with Oxyma or HOBt is a reliable choice[2][11][12]. Oxyma is often preferred as it is a non-explosive and highly effective alternative[6][11]. Onium salt reagents like HBTU and HATU are also effective but should be used with a suitable base.
-
Choice of Base: Opt for a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than DIPEA for minimizing racemization[5][8].
-
Reaction Temperature: Perform the coupling at or below room temperature. Low temperatures are always recommended for carbodiimide-mediated couplings[2].
-
Order of Reagent Addition: Minimize the pre-activation time. It is often best to add the coupling reagent to the mixture of the carboxylic acid, amine component, and additive.
-
Data on Coupling Additive Efficacy
The choice of coupling additive significantly impacts the preservation of stereochemical purity. Below is a summary of the effectiveness of common additives when used with diisopropylcarbodiimide (DIC).
| Additive | Chemical Name | pKa | Efficacy in Racemization Suppression | Notes |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | 4.60 | Excellent | A non-explosive and highly effective alternative to HOBt and HOAt[6][11]. |
| HOBt | 1-Hydroxybenzotriazole | 4.60 | Good | Historically the most popular additive, but has explosive properties[2]. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | Excellent | More acidic and often more effective than HOBt, but also has explosive properties[3]. |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | 3.35 | Excellent | More acidic than HOBt and very effective at suppressing racemization[3]. |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Free Coupling using DIC/Oxyma
This protocol provides a general method for coupling an N-protected chiral amino acid to an amine to minimize racemization.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and Oxyma (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add the amine component (1.0 - 1.2 eq.).
-
If the amine component is a salt (e.g., hydrochloride), add one equivalent of a suitable base like NMM.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropylcarbodiimide (DIC) (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Racemization and Prevention
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via an achiral oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
"Glycine, N-(ethoxycarbonyl)-" stability issues in solution
Welcome to the technical support center for "Glycine, N-(ethoxycarbonyl)-". This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides and FAQs
This section addresses common questions and challenges encountered when using "Glycine, N-(ethoxycarbonyl)-" in solution.
Q1: My experimental results are inconsistent. Could the stability of Glycine, N-(ethoxycarbonyl)- be a factor?
A1: Yes, inconsistent results can be a sign of compound degradation. "Glycine, N-(ethoxycarbonyl)-" contains an ethoxycarbonyl group which can be susceptible to hydrolysis, especially under certain pH and temperature conditions. Degradation would lead to a decrease in the concentration of the active compound over the course of your experiment, potentially causing variability in your results. We recommend performing a stability study under your specific experimental conditions (see the Experimental Protocols section below).
Q2: What are the likely degradation products of Glycine, N-(ethoxycarbonyl)- in aqueous solution?
A2: The primary degradation pathway for "Glycine, N-(ethoxycarbonyl)-" in aqueous solution is hydrolysis. This can occur at two positions on the molecule: the ester linkage of the ethoxycarbonyl group or the carbamate linkage. Hydrolysis will yield glycine, ethanol, and carbon dioxide. Monitoring the appearance of glycine can be an indirect way to measure the degradation of the parent compound.
Q3: What is the optimal pH range for maintaining the stability of Glycine, N-(ethoxycarbonyl)- in solution?
Q4: How does temperature affect the stability of Glycine, N-(ethoxycarbonyl)- solutions?
A4: As with most chemical reactions, the rate of hydrolysis of "Glycine, N-(ethoxycarbonyl)-" is expected to increase with temperature. For maximum stability, it is recommended to prepare solutions fresh and keep them at low temperatures (e.g., on ice) during use. For long-term storage, solutions should be frozen at -20°C or -80°C, although the freeze-thaw stability should also be verified.
Q5: Can I autoclave solutions of Glycine, N-(ethoxycarbonyl)-?
A5: No, autoclaving is not recommended. The high temperature and pressure of autoclaving will likely cause significant degradation of the compound. Solutions should be sterilized by filtration through a 0.22 µm filter if necessary.
Q6: I am observing a precipitate in my solution. What could be the cause?
A6: Precipitation could be due to several factors:
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Low Solubility: The solubility of "Glycine, N-(ethoxycarbonyl)-" may be limited in your chosen solvent or buffer. Refer to the product's technical data sheet for solubility information.
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Degradation: One of the degradation products, glycine, might have a different solubility profile than the parent compound, potentially leading to precipitation.
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Buffer Incompatibility: The compound may not be compatible with all components of your buffer system.
Q7: How should I prepare and store stock solutions of Glycine, N-(ethoxycarbonyl)-?
A7: For stock solutions, it is advisable to use an anhydrous organic solvent such as DMSO or ethanol, in which the compound is likely to be more stable than in aqueous solutions. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into your aqueous buffer immediately before use.
Data Presentation
When conducting your own stability studies, we recommend summarizing your quantitative data in a clear and structured table. This will allow for easy comparison of stability under different conditions.
Table 1: Example Stability Data for Glycine, N-(ethoxycarbonyl)- at Room Temperature
| Time (hours) | Concentration in Buffer A (pH 5.0) (% Remaining) | Concentration in Buffer B (pH 7.4) (% Remaining) | Concentration in Buffer C (pH 9.0) (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 95.2 | 85.1 |
| 4 | 99.1 | 90.8 | 72.3 |
| 8 | 98.2 | 82.5 | 55.7 |
| 24 | 95.0 | 60.1 | 20.4 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Assessing the Stability of Glycine, N-(ethoxycarbonyl)-
This protocol provides a general framework for monitoring the stability of "Glycine, N-(ethoxycarbonyl)-" in your experimental solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To quantify the percentage of "Glycine, N-(ethoxycarbonyl)-" remaining in a solution over time under specific conditions (e.g., buffer composition, pH, temperature).
Materials:
-
Glycine, N-(ethoxycarbonyl)-
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HPLC-grade acetonitrile
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HPLC-grade water
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HPLC-grade buffer components (e.g., phosphate, acetate)
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HPLC system with UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of "Glycine, N-(ethoxycarbonyl)-" in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mM.
-
Prepare a series of standard solutions by diluting the stock solution with your experimental buffer to final concentrations ranging from 1 µM to 100 µM. These will be used to generate a standard curve.
-
-
Preparation of Test Solution:
-
Prepare a solution of "Glycine, N-(ethoxycarbonyl)-" in your experimental buffer at a desired concentration (e.g., 50 µM).
-
-
HPLC Analysis (Time Point 0):
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Immediately after preparation, inject an aliquot of the test solution and the standard solutions onto the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (this may need to be optimized)
-
Injection Volume: 10 µL
-
-
-
Incubation:
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Store the remaining test solution under your desired experimental conditions (e.g., 25°C, 37°C, or on ice).
-
-
Subsequent Time Points:
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At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and inject it into the HPLC system.
-
-
Data Analysis:
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Generate a standard curve by plotting the peak area of the "Glycine, N-(ethoxycarbonyl)-" peak versus the concentration of the standard solutions.
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For each time point, determine the concentration of "Glycine, N-(ethoxycarbonyl)-" in the test solution using the standard curve.
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Calculate the percentage of the compound remaining at each time point relative to the concentration at time point 0.
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Visualizations
Caption: Potential hydrolysis degradation pathway of Glycine, N-(ethoxycarbonyl)-.
troubleshooting low yield in N-ethoxycarbonyl glycine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in N-ethoxycarbonyl glycine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of N-ethoxycarbonyl glycine?
The most frequent cause of low yield is the hydrolysis of the acylating agent, ethyl chloroformate, in the aqueous reaction medium.[1][2] Ethyl chloroformate reacts readily with water to produce ethanol, carbon dioxide, and hydrochloric acid, thus reducing the amount of reagent available to react with glycine.[1]
Q2: How can I minimize the hydrolysis of ethyl chloroformate?
To minimize hydrolysis, the reaction should be carried out under carefully controlled conditions. Key strategies include:
-
Low Temperature: Perform the reaction at a low temperature, typically between 0 and 5 °C, to slow down the rate of hydrolysis.
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Vigorous Stirring: Ensure efficient mixing of the biphasic system (if applicable) to promote the reaction between glycine and ethyl chloroformate over the hydrolysis side reaction.[3]
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Controlled Reagent Addition: Add the ethyl chloroformate slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring the reaction with the amine.
Q3: What is the optimal pH for the N-ethoxycarbonylation of glycine?
The optimal pH for the Schotten-Baumann reaction of amines is typically in the range of 9 to 11.[4] In this pH range, the amino group of glycine is sufficiently deprotonated to be nucleophilic, while the concentration of hydroxide ions is not so high as to excessively accelerate the hydrolysis of ethyl chloroformate. Maintaining a stable pH is crucial for maximizing the yield.
Q4: What are other potential side reactions that can lead to low yield?
Besides the hydrolysis of ethyl chloroformate, other side reactions can include:
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Diacylation: The formation of N,N-bis(ethoxycarbonyl)glycine can occur if an excess of ethyl chloroformate is used or if the reaction conditions are not carefully controlled.
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Polymerization: Under certain conditions, glycine can self-condense to form oligomers, although this is less common under the basic conditions of the Schotten-Baumann reaction.
Q5: How can I effectively purify N-ethoxycarbonyl glycine from the reaction mixture?
Purification typically involves the following steps:
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Acidification: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to a pH of around 2-3. This protonates the carboxylate group of the product, making it less soluble in water and more soluble in organic solvents.
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Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate.
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Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
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Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-ethoxycarbonyl glycine | 1. Hydrolysis of ethyl chloroformate: The acylating agent is reacting with water instead of glycine.[1][2] 2. Incorrect pH: The pH of the aqueous layer is too low, leading to protonation of the glycine's amino group and reducing its nucleophilicity, or too high, accelerating the hydrolysis of ethyl chloroformate.[4] 3. Inefficient Mixing: Poor contact between reactants in a biphasic system.[3] 4. Suboptimal Temperature: The reaction temperature is too high, favoring hydrolysis. | 1. Add ethyl chloroformate slowly to the reaction mixture at a low temperature (0-5 °C). Ensure vigorous stirring. 2. Maintain a pH between 9 and 11 by the slow, simultaneous addition of the ethyl chloroformate and a base solution (e.g., 10% NaOH), while monitoring the pH. 3. Use a high-speed overhead stirrer or a large stir bar to ensure efficient mixing. 4. Maintain the reaction temperature between 0 and 5 °C using an ice bath. |
| Product is Contaminated with Glycine | 1. Incomplete reaction: The reaction has not gone to completion. 2. Insufficient ethyl chloroformate: The stoichiometric amount of the acylating agent was too low. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to stir for a longer duration. 2. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of ethyl chloroformate relative to glycine. |
| Product is Contaminated with a Carboxylic Acid Byproduct (from hydrolysis) | Excessive hydrolysis of ethyl chloroformate. [1] | 1. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. 2. Optimize the reaction conditions (lower temperature, controlled pH, and slow addition of ethyl chloroformate) to minimize hydrolysis in future experiments. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of impurities: The product may be contaminated with unreacted starting materials or byproducts. 2. Product is not fully protonated: The pH during acidification was not low enough. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the pH of the aqueous layer is adjusted to 2-3 with a mineral acid before extraction. |
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on the Yield of N-ethoxycarbonyl Glycine
| Parameter | Condition | Observed Yield (%) | Key Observations |
| pH | 7 | 45 | At neutral pH, the nucleophilicity of glycine is not optimal, and hydrolysis of ethyl chloroformate is significant. |
| 9 | 85 | A basic pH deprotonates the amino group, increasing its nucleophilicity and favoring the desired reaction. | |
| 12 | 60 | At very high pH, the rate of hydrolysis of ethyl chloroformate becomes excessively high, leading to a lower yield. | |
| Temperature | 25 °C (Room Temp) | 55 | At room temperature, the rate of hydrolysis is significant, leading to a substantial loss of the acylating agent. |
| 0-5 °C | 88 | Lowering the temperature slows down the rate of hydrolysis more than the rate of the desired acylation reaction. | |
| Stoichiometry (Ethyl Chloroformate : Glycine) | 1.0 : 1.0 | 80 | A 1:1 stoichiometry can result in some unreacted glycine if there is any hydrolysis of the ethyl chloroformate. |
| 1.2 : 1.0 | 92 | A slight excess of ethyl chloroformate helps to ensure that all of the glycine reacts, compensating for minor losses due to hydrolysis. | |
| 2.0 : 1.0 | 75 (with diacylation) | A large excess of ethyl chloroformate can lead to the formation of the di-acylated byproduct, reducing the yield of the desired mono-acylated product. |
Note: The yield data presented in this table are illustrative and intended to demonstrate the general trends observed when varying reaction parameters. Actual yields may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of N-ethoxycarbonyl Glycine
This protocol is a general guideline for the synthesis of N-ethoxycarbonyl glycine via the Schotten-Baumann reaction. Optimization may be required for specific laboratory conditions.
Materials:
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Glycine
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Ice
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnels (2)
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pH meter or pH paper
-
Ice bath
-
Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH probe, dissolve glycine (1.0 equivalent) in deionized water.
-
Cool the flask in an ice bath to maintain an internal temperature of 0-5 °C.
-
-
Reaction:
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide and place it in one of the dropping funnels.
-
Place ethyl chloroformate (1.1 equivalents) in the other dropping funnel.
-
Begin stirring the glycine solution vigorously.
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Slowly and simultaneously add the sodium hydroxide solution and the ethyl chloroformate to the reaction mixture dropwise. Monitor the pH of the reaction and adjust the addition rates to maintain a pH between 9 and 10.
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Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
-
Workup:
-
Once the reaction is complete (as monitored by TLC), transfer the reaction mixture to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the mixture with stirring until the pH reaches 2-3.
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-ethoxycarbonyl glycine.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.
-
Visualizations
Caption: Reaction pathway for the synthesis of N-ethoxycarbonyl glycine.
Caption: Troubleshooting workflow for low yield in N-ethoxycarbonyl glycine reactions.
References
byproduct formation in the synthesis of N-ethoxycarbonyl glycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethoxycarbonyl glycine. The following information is designed to address common challenges and byproduct formation during this critical N-protection reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N-ethoxycarbonyl glycine?
A1: The most frequently encountered byproducts are unreacted glycine and the dipeptide, glycylglycine (diglycine).[1][2] Under certain conditions, over-reaction can also lead to the formation of ethyl N,N-bis(ethoxycarbonyl)glycine. Residual starting materials and solvents are also common impurities.
Q2: How can I minimize the formation of diglycine?
A2: The formation of the glycylglycine dipeptide occurs when the N-ethoxycarbonyl glycine product reacts with another molecule of glycine.[2] To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of glycine can help ensure the complete consumption of the ethyl chloroformate, reducing the chance of the activated intermediate reacting with the product. Additionally, maintaining a low reaction temperature and controlled pH can help suppress this side reaction.
Q3: What causes the formation of ethyl N,N-bis(ethoxycarbonyl)glycine?
A3: This over-reaction byproduct forms when a second molecule of ethyl chloroformate reacts with the desired N-ethoxycarbonyl glycine. This is more likely to occur if an excess of ethyl chloroformate is used or if the reaction is allowed to proceed for an extended period at a higher temperature. Careful and slow addition of ethyl chloroformate to the reaction mixture is a key preventative measure.
Q4: What is the optimal pH for the synthesis of N-ethoxycarbonyl glycine?
A4: The reaction is typically carried out under basic conditions to deprotonate the amino group of glycine, making it nucleophilic.[3] A common approach is to use a base such as sodium hydroxide or sodium carbonate to maintain a pH between 9 and 11.[3] However, excessively high pH can promote the hydrolysis of the ethyl chloroformate reactant and potentially the desired product. Careful monitoring and control of the pH are therefore essential.
Q5: How can I effectively remove unreacted glycine from my final product?
A5: Unreacted glycine is significantly more polar than N-ethoxycarbonyl glycine. This difference in polarity can be exploited for purification. Recrystallization from a suitable solvent system, such as water-ethanol, is often effective. Alternatively, column chromatography using silica gel can be employed for a more thorough separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-ethoxycarbonyl glycine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of N-ethoxycarbonyl glycine | - Incomplete reaction. - Hydrolysis of ethyl chloroformate. - Suboptimal pH. | - Ensure slow and controlled addition of ethyl chloroformate. - Maintain a low reaction temperature (0-5 °C) to minimize hydrolysis. - Carefully monitor and adjust the pH to the optimal range (9-11). |
| Presence of a significant amount of diglycine | - Incorrect stoichiometry (excess ethyl chloroformate relative to glycine at the point of addition). - High reaction temperature. | - Use a slight excess of glycine. - Add ethyl chloroformate dropwise to the glycine solution to maintain a localized excess of glycine. - Maintain a low reaction temperature throughout the addition and reaction time. |
| Detection of an over-reacted product (N,N-bis(ethoxycarbonyl)glycine) | - Use of excess ethyl chloroformate. - Prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount or a slight excess of glycine. - Monitor the reaction progress by a suitable technique (e.g., TLC, HPLC) and quench the reaction upon completion. |
| Product is an oil and does not crystallize | - Presence of significant impurities (e.g., diglycine, unreacted starting materials). - Residual solvent. | - Purify the crude product using column chromatography before attempting crystallization. - Ensure all solvents are thoroughly removed under reduced pressure. |
| Inconsistent results between batches | - Variations in starting material quality. - Inconsistent control of reaction parameters (temperature, pH, addition rate). | - Use starting materials of consistent purity. - Standardize the experimental protocol and ensure precise control over all critical parameters. |
Experimental Protocols
General Synthesis of N-ethoxycarbonyl Glycine
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
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Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or sodium carbonate at 0-5 °C with stirring. The amount of base should be sufficient to deprotonate the amino group of glycine.
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Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate dropwise to the cold glycine solution while vigorously stirring. Maintain the temperature below 5 °C throughout the addition.
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Reaction: Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) after the addition is complete.
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Work-up: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the N-ethoxycarbonyl glycine.
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Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., water-ethanol) to obtain the purified product.
Byproduct Formation Pathway
The following diagram illustrates the main reaction pathway and the formation of key byproducts in the synthesis of N-ethoxycarbonyl glycine.
References
improving the solubility of N-ethoxycarbonyl glycine for reactions
Welcome to the technical support center for N-ethoxycarbonyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for challenges related to the solubility of N-ethoxycarbonyl glycine in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My N-ethoxycarbonyl glycine is not dissolving in my chosen reaction solvent, leading to a heterogeneous mixture. What steps can I take to achieve a clear solution?
Answer:
Poor solubility is a common hurdle that can significantly impede reaction kinetics and overall yield. When N-ethoxycarbonyl glycine fails to dissolve, it indicates an unfavorable interaction between the solute and the solvent. Several strategies can be employed to overcome this issue.
Potential Solutions:
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Optimize Solvent Selection: The choice of solvent is critical. N-ethoxycarbonyl glycine, an amino acid derivative, possesses both polar (carboxylic acid, carbamate) and non-polar (ethyl group) characteristics. Polar aprotic solvents are often a good starting point.
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Employ a Co-Solvent System: The addition of a second, miscible solvent can significantly alter the polarity of the medium, improving solubility.[1][2] This technique is effective for compounds that are lipophilic or have a high crystalline structure.[1]
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Gentle Heating: Increasing the temperature can enhance the solubility of most compounds. However, this must be done cautiously to avoid potential degradation or unwanted side reactions, such as racemization if chiral centers are present.[3]
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pH Adjustment / In-Situ Salt Formation: As a carboxylic acid, N-ethoxycarbonyl glycine's solubility can be dramatically increased in aqueous or polar protic systems by converting it to its corresponding carboxylate salt. The addition of a non-nucleophilic base can deprotonate the carboxylic acid, forming a more polar, ionic species that is often more soluble. Salt formation is a well-established technique to improve the solubility of active pharmaceutical ingredients (APIs).[4]
A systematic approach to troubleshooting this issue is recommended.
Question 2: My amide coupling reaction with N-ethoxycarbonyl glycine is slow and gives a low yield. I suspect poor solubility is the cause. How can I improve this?
Answer:
Incomplete dissolution of reactants is a frequent cause of slow and inefficient reactions.[3] For an amide coupling reaction to proceed efficiently, the carboxylic acid (N-ethoxycarbonyl glycine), the amine, and the coupling reagents must be fully solvated.
Potential Solutions:
-
Confirm Solubility of All Reactants: Before initiating the reaction, ensure that each component, especially the N-ethoxycarbonyl glycine and the amine, is soluble in the chosen solvent system. N,N-Dimethylformamide (DMF) is a common and effective solvent for many coupling reactions due to its ability to dissolve a wide range of reactants.[3]
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Pre-dissolve Reactants: Dissolve the N-ethoxycarbonyl glycine completely before adding the coupling reagents and the amine. This may require one of the solubility enhancement techniques mentioned previously (co-solvents, heat).
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Optimize Coupling Reagents: For difficult couplings, more potent reagents may be necessary. Aminium/uronium salts like HATU are often superior for challenging couplings due to the formation of highly reactive intermediates.[5]
-
Use Anhydrous Conditions: Moisture can deactivate many coupling reagents. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.[3]
Frequently Asked Questions (FAQs)
FAQ 1: What are the generally recommended solvents for reactions involving N-ethoxycarbonyl glycine?
| Solvent Class | Recommended Solvents | Notes |
| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | Excellent for dissolving polar reactants. DMF is a very common choice for peptide couplings.[3] |
| Chlorinated | DCM, Chloroform | Good for less polar substrates. Often used in co-solvent systems with more polar solvents. |
| Ethers | THF, Dioxane | Moderate polarity. Dioxane has been used in solubility studies of amino acid derivatives.[7] |
| Alcohols | Methanol, Ethanol | Generally used as co-solvents. Solubility of amino acids decreases in alcohol-water mixtures. |
Table 1. Recommended Solvents and Co-solvents for Reactions with N-ethoxycarbonyl Glycine.
FAQ 2: Is it safe to heat my reaction to improve the solubility of N-ethoxycarbonyl glycine?
Yes, gentle heating (e.g., 40-50 °C) is a common and effective method to increase solubility.[3] However, you must consider the thermal stability of all reactants, intermediates, and products. High temperatures can increase the rate of side reactions, such as the decomposition of coupling reagents or racemization of chiral centers.[3][8] It is recommended to first attempt dissolution at room temperature or with a co-solvent before applying heat. Always monitor the reaction closely if heating is applied.
FAQ 3: How does converting N-ethoxycarbonyl glycine to a salt improve its solubility?
N-ethoxycarbonyl glycine is a carboxylic acid. By adding a base, you can deprotonate the acidic proton of the carboxyl group (-COOH) to form a carboxylate salt (-COO⁻). This introduces an ionic charge to the molecule, significantly increasing its polarity. The resulting salt will have much stronger interactions with polar solvents (like water, DMF, or DMSO) compared to the neutral acid form, leading to enhanced solubility. This is a fundamental principle used to enhance the aqueous solubility of many acidic or basic drugs.[4][9] For organic reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is typically used to form the salt in situ without interfering with the main reaction.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using a Co-Solvent System and HATU
This protocol is adapted for situations where either the N-ethoxycarbonyl glycine or the amine has poor solubility in a single solvent.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Dissolution of Acid: To a round-bottom flask, add N-ethoxycarbonyl glycine (1.0 equivalent). Add a minimal amount of anhydrous DMF to form a slurry.
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Co-Solvent Addition: While stirring, add anhydrous Dichloromethane (DCM) dropwise until the N-ethoxycarbonyl glycine is fully dissolved.
-
Addition of Reagents: To the clear solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).
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Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated ester intermediate.[5][10]
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Addition of Amine: In a separate flask, dissolve the amine (1.2 equivalents) in a minimal amount of the same DMF/DCM co-solvent system. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Improving Solubility via In-Situ Salt Formation
This protocol is useful when working in a polar aprotic solvent where the neutral acid form has limited solubility.
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Initial Suspension: Add N-ethoxycarbonyl glycine (1.0 equivalent) to a round-bottom flask, followed by the anhydrous solvent (e.g., DMF).
-
Salt Formation: Add a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to the suspension. Stir the mixture. The suspension should clarify as the soluble carboxylate salt of N-ethoxycarbonyl glycine is formed.
-
Addition of Coupling Reagents: Once a homogeneous solution is obtained, add the coupling reagent (e.g., EDC·HCl, 1.5 equivalents) and an additive if required (e.g., HOBt, 1.2 equivalents).
-
Addition of Amine: Add the amine (1.2 equivalents) to the reaction mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of base will be required to liberate the free amine.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Follow the standard aqueous workup procedure as described in Protocol 1 to isolate the crude product.
References
- 1. longdom.org [longdom.org]
- 2. wjbphs.com [wjbphs.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of Glycine, N-(ethoxycarbonyl)-
Welcome to the technical support center for the synthesis of Glycine, N-(ethoxycarbonyl)-, also known as N-Carbethoxyglycine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of Glycine, N-(ethoxycarbonyl)-?
A1: The most prevalent laboratory method is the Schotten-Baumann reaction. This involves the N-acylation of glycine (or its ester, e.g., ethyl glycinate) with ethyl chloroformate in the presence of a base.[1][2][3] The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the amine and halt the reaction.[4]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include temperature, pH, and the rate of addition of ethyl chloroformate. The reaction is often exothermic, and poor temperature control can lead to side reactions and impurity formation. Maintaining a basic pH is essential for the reaction to proceed.[1] Slow, controlled addition of the highly reactive ethyl chloroformate is necessary to prevent localized high concentrations and subsequent side reactions.
Q3: What are the primary side reactions that can occur during the synthesis of Glycine, N-(ethoxycarbonyl)-?
A3: The most significant side reaction is the hydrolysis of ethyl chloroformate by water, which forms ethanol and carbon dioxide. This consumes the acylating agent and can complicate the reaction work-up.[1] Another potential side reaction is the formation of di-acylated products or other byproducts if the reaction conditions are not carefully controlled.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting materials (glycine or its ester) and the formation of the desired N-acylated product.
Q5: What is a standard procedure for the isolation and purification of the final product?
A5: After the reaction is complete, the typical work-up involves adjusting the pH of the reaction mixture to be acidic. This protonates the carboxylate group of the Glycine, N-(ethoxycarbonyl)-, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration and further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously for the recommended duration. - Monitor the reaction progress using TLC or HPLC until the starting material is consumed. - Verify that the pH of the reaction mixture is maintained in the optimal alkaline range (pH 9-11). |
| Hydrolysis of Ethyl Chloroformate | - Perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis. - Add the ethyl chloroformate dropwise and sub-surface to ensure it reacts with the glycine before it can be hydrolyzed. |
| Incorrect Stoichiometry | - Use a slight excess (e.g., 1.1-1.2 equivalents) of ethyl chloroformate to compensate for any hydrolysis. - Ensure accurate measurement of all reactants. |
Problem: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Glycine | - During work-up, ensure the product is thoroughly washed to remove any water-soluble starting material. - Recrystallization is often effective at removing residual glycine. |
| Di-acylation Products | - Avoid a large excess of ethyl chloroformate. - Maintain good temperature control and a controlled addition rate. |
| Hydrolysis Byproduct (Ethanol) | - Ensure the product is adequately dried under vacuum after isolation to remove residual solvents and volatile byproducts. |
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of Glycine, N-(ethoxycarbonyl)- at different scales. Note that these are representative values and may require optimization for specific equipment and conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Glycine (equiv.) | 1.0 | 1.0 | 1.0 |
| Ethyl Chloroformate (equiv.) | 1.1 | 1.05 | 1.02 |
| Base (e.g., NaOH) (equiv.) | 2.2 | 2.1 | 2.05 |
| Solvent | Water | Water | Water |
| Temperature (°C) | 0 - 5 | 5 - 10 | 10 - 15 |
| Addition Time (hours) | 0.5 - 1 | 2 - 4 | 8 - 12 |
| Typical Yield (%) | 85 - 95 | 80 - 90 | 75 - 85 |
| Typical Purity (%) | >99 | >98 | >97 |
Experimental Protocols
Key Experiment: Synthesis of Glycine, N-(ethoxycarbonyl)- via Schotten-Baumann Reaction
Materials:
-
Glycine
-
Ethyl Chloroformate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Glycine Solution: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve glycine (1.0 equivalent) in deionized water. Add a solution of sodium hydroxide (2.2 equivalents) in water while maintaining the temperature below 20°C.
-
Cooling: Cool the reaction mixture to 0-5°C using a cooling bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture via the addition funnel over a period of 1-2 hours. Maintain the temperature between 0-5°C and ensure vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 10°C. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2. The product will precipitate as a white solid.
-
Filtration and Washing: Filter the solid product and wash it with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for Glycine, N-(ethoxycarbonyl)- synthesis.
References
Technical Support Center: Optimizing Deprotection of the N-Ethoxycarbonyl (Eoc) Group
Welcome to the technical support center for the N-ethoxycarbonyl (Eoc) protecting group. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amine protection and deprotection. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthetic outcomes are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use and removal of the N-Eoc group.
Q1: What are the primary advantages of using an N-Eoc protecting group?
The N-ethoxycarbonyl (Eoc) group is a valuable asset in organic synthesis due to its moderate stability. It is generally stable to conditions used for the removal of more labile groups like Boc, yet it can be cleaved under a variety of conditions without resorting to the very harsh reagents required for groups like tosylates. This allows for a degree of orthogonality in complex synthetic routes.
Q2: Under what conditions is the N-Eoc group stable?
The N-Eoc group exhibits good stability under mildly acidic and basic conditions, making it compatible with a range of synthetic transformations. It is generally stable to:
-
Standard aqueous workups.
-
Chromatography on silica gel.
-
Mildly acidic conditions that might cleave silyl ethers.
-
Certain reductive conditions that do not target carbamates.
Q3: What are the most common methods for N-Eoc deprotection?
The N-Eoc group can be removed under several conditions, offering flexibility in your synthetic strategy. The most common methods include:
-
Acidic Hydrolysis: Using strong acids like HBr in acetic acid or trifluoroacetic acid (TFA).
-
Basic Hydrolysis: Employing strong bases like NaOH or KOH, often with heating.
-
Reductive Cleavage: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Cleavage: Reagents like trimethylsilyl iodide (TMSI) can effectively cleave the Eoc group under neutral conditions.
Q4: Is the N-Eoc group considered orthogonal to other common amine protecting groups like Boc and Fmoc?
Yes, the N-Eoc group can be used in orthogonal protection strategies. For instance, the Fmoc group is readily cleaved by bases like piperidine, conditions under which the Eoc group is typically stable. Conversely, strong acidic conditions required for complete Eoc removal will also cleave a Boc group. However, carefully controlled acidic conditions can sometimes allow for selective Boc deprotection in the presence of an Eoc group. The true orthogonality is best achieved when pairing N-Eoc with base-labile or hydrogenation-labile protecting groups.[1][2][3][4]
Troubleshooting Guide: Common Issues in N-Eoc Deprotection
This section provides solutions to specific problems you may encounter during the deprotection of the N-Eoc group.
Issue 1: Incomplete or Slow Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: For methods like basic hydrolysis or TMSI cleavage, ensure a sufficient excess of the reagent is used. For catalytic hydrogenolysis, ensure the catalyst is active and not poisoned.
-
Steric Hindrance: The substrate itself may be sterically hindered, slowing down the reaction. In such cases, increasing the reaction temperature (for hydrolytic methods) or switching to a smaller, more reactive deprotecting agent might be necessary.
-
Inadequate Reaction Conditions: For acidic or basic hydrolysis, the concentration of the acid or base may be too low, or the reaction temperature may be insufficient. Consider using a stronger acid/base or increasing the temperature. For reductive cleavage, ensure the hydride reagent is fresh and active.
-
Issue 2: Formation of Side Products
-
Symptom: TLC or LC-MS analysis reveals the presence of unexpected impurities.
-
Possible Causes & Solutions:
-
Alkylation from Cationic Intermediates: During acidic deprotection, the cleavage of the Eoc group can generate an ethyl cation, which can alkylate sensitive residues like tryptophan or methionine.[5][6]
-
Solution: Add scavengers such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap these reactive cations.[7]
-
-
Racemization: If the nitrogen atom is part of a chiral center, harsh basic or acidic conditions can lead to racemization.
-
Solution: Opt for milder deprotection methods, such as catalytic hydrogenation or TMSI cleavage, which are less likely to cause epimerization.
-
-
Over-reduction: When using strong reducing agents like LiAlH₄, other functional groups in the molecule (e.g., esters, amides, nitriles) may also be reduced.[8]
-
Solution: If other reducible groups are present, choose an alternative deprotection method.
-
-
Issue 3: Difficulty with Product Isolation
-
Symptom: The desired deprotected amine is difficult to separate from reaction byproducts or residual reagents.
-
Possible Causes & Solutions:
-
Emulsion during Aqueous Workup: This is common, especially with basic hydrolysis.
-
Solution: Add brine to the aqueous layer to break the emulsion.
-
-
Co-elution during Chromatography: The product and byproducts may have similar polarities.
-
Solution: Adjust the solvent system for chromatography. Derivatization of the amine to a less polar derivative before purification can also be an option, followed by another deprotection step.
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common N-Eoc deprotection procedures.
Protocol 1: Acidic Deprotection with HBr in Acetic Acid
This is a robust method for substrates that can tolerate strong acidic conditions.
-
Preparation: Dissolve the N-Eoc protected compound in glacial acetic acid (approximately 0.1-0.2 M).
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Quench the reaction by slowly adding the mixture to ice-cold diethyl ether.
-
The hydrobromide salt of the deprotected amine will precipitate.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) until the solution is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Basic Hydrolysis with Potassium Hydroxide
This method is suitable for substrates that are stable to strong bases and heat.
-
Preparation: Dissolve the N-Eoc protected compound in a suitable solvent such as ethanol or a mixture of THF and water.
-
Reagent Addition: Add a solution of potassium hydroxide (typically 5-10 equivalents) in water.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an appropriate organic solvent to remove any non-polar impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to the desired pH.
-
Extract the deprotected amine with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 3: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This is a powerful method but lacks chemoselectivity for other reducible functional groups.[8]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Eoc protected compound in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add LiAlH₄ (typically 2-4 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Workup (Fieser method):
-
Cool the reaction to 0 °C.
-
Sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 4: Cleavage with Trimethylsilyl Iodide (TMSI)
This method proceeds under neutral conditions and is useful for sensitive substrates.[9][10]
-
Preparation: Dissolve the N-Eoc protected compound in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.
-
Reagent Addition: Add TMSI (typically 2-3 equivalents) dropwise at room temperature. TMSI can be generated in situ from TMSCl and NaI.[9]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with aqueous sodium thiosulfate solution to remove any residual iodine.
-
Proceed with a standard aqueous workup and extraction.
-
Data Summary: Comparison of N-Eoc Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | HBr/AcOH, TFA/DCM[11][12] | Room temperature, 1-4 h | Fast, reliable | Harsh conditions, potential for side reactions (alkylation)[5][6] |
| Basic Hydrolysis | KOH or NaOH in EtOH/H₂O[13][14][15] | Reflux, several hours | Good for acid-sensitive substrates | Harsh conditions, potential for racemization, slow |
| Reductive Cleavage | LiAlH₄ in THF[8][16][17] | Reflux, 1-12 h | Effective for robust substrates | Lacks chemoselectivity, strong reducing agent |
| Nucleophilic Cleavage | TMSI in CH₂Cl₂ or CH₃CN[9][10] | Room temperature, 1-6 h | Mild, neutral conditions | TMSI is moisture-sensitive and corrosive |
| Catalytic Hydrogenation | H₂, Pd/C[18][19][20][21] | Room temperature to 50 °C, H₂ balloon or pressure | Very mild, clean | Not suitable for molecules with other reducible groups (alkenes, alkynes, etc.) |
Visualizing the Mechanisms and Workflows
N-Eoc Deprotection Mechanisms
The following diagram illustrates the mechanistic pathways for the common N-Eoc deprotection methods.
Caption: Mechanistic pathways for N-Eoc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
This flowchart provides a logical sequence of steps to diagnose and resolve incomplete N-Eoc deprotection.
References
- 1. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic enantioselective hydrogenation of N-alkoxycarbonyl hydrazones: a practical synthesis of chiral hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. mdpi.com [mdpi.com]
- 21. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides [ouci.dntb.gov.ua]
Technical Support Center: Analytical Troubleshooting for N-Ethoxycarbonyl Glycine Derivatives
Welcome to the technical support center for the analytical troubleshooting of N-ethoxycarbonyl glycine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am seeing poor peak shape (tailing or fronting) for my N-ethoxycarbonyl glycine derivative in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
Answer:
Poor peak shape in HPLC is a common issue that can often be resolved by systematically investigating several potential causes.
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the polar glycine derivative, causing tailing. | Use a column with end-capping or a base-deactivated stationary phase. Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Column Contamination: Strongly retained impurities from previous injections can interfere with the peak shape. | Flush the column with a strong solvent (e.g., isopropanol, followed by hexane for reverse-phase). | |
| Low Buffer Concentration: Insufficient buffering can lead to pH changes on the column, affecting the ionization state of the analyte. | Increase the buffer concentration in the mobile phase. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte. | |
| Peak Fronting | Sample Overload: Injecting too much sample can saturate the column, leading to fronting. | Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocol: HPLC Analysis of N-Ethoxycarbonyl Glycine Ethyl Ester
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am not detecting my N-ethoxycarbonyl glycine derivative by GC-MS, or the peak is very small. What could be the problem?
Answer:
This issue often points to problems with derivatization, injection, or thermal stability.
Troubleshooting Logic for No/Low Detection in GC-MS:
Caption: Troubleshooting workflow for no or low analyte detection in GC-MS.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| No/Low Signal | Incomplete Derivatization: The N-ethoxycarbonyl glycine derivative may not have formed completely, leaving the non-volatile glycine. | Ensure reagents (e.g., ethyl chloroformate) are fresh and anhydrous. Optimize reaction time and temperature. |
| Thermal Degradation: The derivative may be degrading in the hot GC inlet. | Lower the inlet temperature. Use a pulsed splitless injection to minimize residence time in the inlet. | |
| Active Sites: The analyte may be adsorbing to active sites in the GC liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column. |
Experimental Protocol: GC-MS Analysis of N-Ethoxycarbonyl Amino Acid Ethyl Esters
-
Derivatization: To 100 µL of an amino acid standard solution, add 50 µL of pyridine, 500 µL of ethanol, and 50 µL of ethyl chloroformate. Vortex for 1 minute. Add 500 µL of chloroform and 500 µL of 0.5 M sodium bicarbonate solution. Vortex and collect the organic layer for analysis.
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Mass Spectrometry (MS) Data Interpretation
Question: I am having trouble interpreting the mass spectrum of my N-ethoxycarbonyl glycine derivative. What are the expected fragmentation patterns?
Answer:
N-ethoxycarbonyl glycine derivatives exhibit characteristic fragmentation patterns under electron ionization (EI). Understanding these patterns is key to confirming the structure of your compound. The fragmentation of a related compound, N-(ethoxycarbonyl)glycine-2,2,3,3,4,4,4-heptafluorobutyl ester, has been studied and provides insight into likely fragmentation pathways.
Common Fragmentation Pathways:
Caption: Common fragmentation pathways for N-ethoxycarbonyl glycine derivatives.
Table of Common Fragments for N-(ethoxycarbonyl)glycine-2,2,3,3,4,4,4-heptafluorobutyl ester:
| m/z | Proposed Fragment Identity |
| 329 | Molecular Ion [M]+ |
| 256 | [M - CH3CH2OCO]+ (via rearrangement) |
| 183 | [CH2CF2CF2CF3]+ |
| 113 | [C3HF4]+ |
| 102 | Base Peak (structure not fully elucidated) |
| 84 | [C4H6NO]+ |
| 74 | Loss of 28 u (CO) from m/z 102 |
| 58 | Loss of 44 u (CO2) from m/z 102 |
| 30 | [CH4N]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Question: The NMR spectrum of my synthesized N-ethoxycarbonyl glycine derivative shows unexpected peaks. How can I identify the impurities?
Answer:
Unexpected peaks in an NMR spectrum usually indicate the presence of starting materials, solvents, or side-products. A systematic approach to analyzing the chemical shifts and coupling patterns can help identify these impurities.
Troubleshooting Workflow for Unexpected NMR Peaks:
Caption: Workflow for identifying impurities in NMR spectra.
Expected ¹H NMR Chemical Shifts for N-Ethoxycarbonyl Glycine Ethyl Ester:
| Protons | Chemical Shift (ppm, approximate) | Multiplicity | Integration |
| -OCH₂ CH₃ (ester) | 4.1-4.2 | Quartet | 2H |
| -NH-CH₂ -COO- | 3.9-4.0 | Doublet | 2H |
| -OCH₂ CH₃ (carbamate) | 4.0-4.1 | Quartet | 2H |
| -OCH₂CH₃ (ester) | 1.2-1.3 | Triplet | 3H |
| -OCH₂CH₃ (carbamate) | 1.1-1.2 | Triplet | 3H |
| -NH - | 5.0-5.5 | Broad Triplet | 1H |
Common Impurities and their ¹H NMR Signals:
| Impurity | Key ¹H NMR Signals (ppm, approximate) |
| Glycine Ethyl Ester HCl | ~3.8 (s, 2H), ~4.2 (q, 2H), ~1.3 (t, 3H) |
| Ethanol | ~3.6 (q, 2H), ~1.2 (t, 3H) |
| Pyridine | ~8.6, 7.8, 7.4 (multiplets) |
| Diethyl Carbonate | ~4.2 (q, 4H), ~1.3 (t, 6H) |
Synthesis and Purification FAQs
Question: What is a reliable method for the synthesis of N-ethoxycarbonyl glycine ethyl ester?
Answer:
A common and effective method is the reaction of glycine ethyl ester hydrochloride with ethyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis of N-Ethoxycarbonyl Glycine Ethyl Ester
-
Suspend glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Question: How can I effectively purify my N-ethoxycarbonyl glycine derivative?
Answer:
Purification can typically be achieved by recrystallization or column chromatography.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethyl acetate).
-
Slowly add a non-polar solvent (e.g., hexane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Technical Support Center: Resolving Peak Tailing in HPLC of N-Ethoxycarbonyl Glycine Peptides
Welcome to the Technical Support Center for troubleshooting HPLC analyses of N-ethoxycarbonyl glycine peptides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2]
Q2: How is peak tailing quantified?
Peak tailing is typically quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). These are calculated by measuring the peak width at a certain percentage of the peak height (commonly 10% or 5%).[3][4]
-
Asymmetry Factor (As) at 10% peak height: As = B / A, where 'B' is the distance from the peak midpoint to the trailing edge and 'A' is the distance from the leading edge to the peak midpoint.[3][5]
-
USP Tailing Factor (Tf) at 5% peak height: Tf = W / (2 * f), where 'W' is the peak width at 5% height and 'f' is the distance from the peak maximum to the leading edge at 5% height.[4][6]
Q3: Why are N-ethoxycarbonyl glycine peptides prone to peak tailing?
N-ethoxycarbonyl glycine peptides, like other peptides, can exhibit peak tailing in reversed-phase HPLC due to several factors. The primary cause is often secondary interactions between the peptide and the stationary phase.[1][5] The N-ethoxycarbonyl protecting group can influence the peptide's overall hydrophobicity and its interaction with the column.[7] Additionally, the presence of basic amino acid residues in the peptide sequence can lead to strong interactions with residual silanol groups on the silica-based column packing.[2]
Q4: What are silanol groups and how do they cause peak tailing?
Silanol groups (Si-OH) are present on the surface of silica-based HPLC columns.[2] At mobile phase pH values above 3, these groups can become ionized (Si-O-), creating negatively charged sites that can interact with positively charged basic functional groups on peptides.[5][6] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase mechanism, leading to delayed elution of a portion of the analyte molecules and resulting in a tailing peak.[5]
Q5: What is the role of mobile phase additives like TFA and formic acid?
Mobile phase additives are crucial for achieving good peak shape in peptide separations.[8][9]
-
Trifluoroacetic acid (TFA): TFA is a strong acid that acts as an ion-pairing reagent. It pairs with positively charged sites on the peptide, neutralizing them and preventing their interaction with silanol groups.[10] It also lowers the mobile phase pH, keeping the silanol groups in their non-ionized form.[10] This results in sharper, more symmetrical peaks.[8]
-
Formic acid (FA): Formic acid is a weaker acid than TFA and is often preferred for LC-MS applications as it causes less ion suppression.[9] However, due to its higher pH and lower ionic strength compared to TFA, it may be less effective at masking silanol interactions, which can lead to broader peaks and more tailing for some peptides.[8][10]
Troubleshooting Guide for Peak Tailing
This guide will walk you through a step-by-step process to identify and resolve peak tailing issues with your N-ethoxycarbonyl glycine peptides.
Step 1: Initial Assessment - Is it a System or a Chemistry Problem?
Question: Are all peaks in the chromatogram tailing, or just the peptide peak(s)?
-
All peaks are tailing: This often indicates a problem with the HPLC system itself (an "extra-column" effect).
-
Check for:
-
Blocked column frit: Debris from samples or pump seals can clog the inlet frit of the column, distorting the flow path.[11]
-
Dead volume: Poorly made connections or using tubing with a large internal diameter can cause band broadening and tailing.[12]
-
Column void: A void or channel in the column packing can lead to distorted peak shapes. This can happen if the column is dropped or subjected to extreme pressure changes.
-
-
-
Only the peptide peak(s) are tailing: This suggests a chemical interaction between your peptide and the stationary phase (a "column" or "method" problem). Proceed to Step 2.
Step 2: Optimizing the Mobile Phase
Question: What is the composition of your mobile phase?
The mobile phase, particularly its pH and the type of additive used, is the most powerful tool for improving the peak shape of ionizable compounds like peptides.[13][14]
Mobile Phase pH
Operating at a low pH (typically between 2 and 3) is generally recommended for peptide analysis.[15] At this pH, the acidic silanol groups on the column are protonated and therefore less likely to interact with basic peptide residues.[5]
Mobile Phase Additive
The choice and concentration of the mobile phase additive can significantly impact peak shape.
-
If using Formic Acid (FA): While good for MS compatibility, FA may not be acidic enough to prevent silanol interactions completely.[8]
-
Action: Consider switching to Trifluoroacetic Acid (TFA) at a concentration of 0.1%.[8]
-
-
If already using TFA: Ensure the concentration is optimal (usually 0.1%). A lower concentration may not be sufficient to mask all active sites on the column.
Step 3: Evaluating the Column
Question: What type of HPLC column are you using?
The choice of column is critical for achieving good peak shape with peptides.
-
Column Chemistry:
-
End-capped columns: These columns have had most of the residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[1]
-
Modern, high-purity silica columns (Type B): These have fewer metal impurities and a less acidic surface compared to older silica types, leading to better peak shapes for basic compounds.[2]
-
Hybrid particle columns (e.g., BEH): These columns are more resistant to high pH and can offer improved peak shapes.
-
-
Column Age and Condition: Columns degrade over time, leading to a loss of performance and increased peak tailing. If the column is old or has been used with harsh conditions, it may need to be replaced.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[1]
-
Action: Try injecting a smaller amount of your sample to see if the peak shape improves.[1]
-
Step 4: Sample Preparation and Solvent
Question: How is your sample prepared and in what solvent is it dissolved?
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.[12]
-
Sample Clean-up: Complex sample matrices can contain components that interfere with the chromatography. Consider a solid-phase extraction (SPE) clean-up step if your sample is not pure.[5]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Mechanism of Silanol Interaction
Caption: Interaction of a basic peptide with the silica surface under different pH conditions.
Quantitative Data Summary
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry
This table summarizes the typical effect of different mobile phase additives on the peak asymmetry factor (As) for a basic peptide.
| Mobile Phase Additive | Concentration | Typical Asymmetry Factor (As) | Peak Shape | Reference |
| Formic Acid | 0.1% | 1.5 - 2.5 | Tailing | [8] |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.0 - 1.3 | Symmetrical to Slightly Tailing | [8] |
| Phosphate Buffer | 20 mM, pH 2.8 | 1.1 - 1.4 | Symmetrical to Slightly Tailing | [8] |
Note: Actual values can vary depending on the specific peptide, column, and HPLC system.
Table 2: Comparison of Common Mobile Phase Additives
| Property | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Acidity | Stronger Acid | Weaker Acid |
| Ion-Pairing | Strong ion-pairing agent | Weak ion-pairing agent |
| Effectiveness for Peak Shape | Highly effective at reducing tailing | Moderately effective, may still result in tailing |
| MS Compatibility | Can cause significant ion suppression | Good MS compatibility, less ion suppression |
| Typical Concentration | 0.05% - 0.1% | 0.1% |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for N-Ethoxycarbonyl Glycine Peptides
This protocol provides a starting point for the analysis of N-ethoxycarbonyl glycine peptides using reversed-phase HPLC.
1. Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A modern, end-capped, high-purity silica column is recommended.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Solvent: Mobile Phase A or a solution with a lower organic content than the initial gradient conditions.
-
Sample: N-ethoxycarbonyl glycine peptide dissolved in the sample solvent at a concentration of approximately 1 mg/mL.
2. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 65 |
| 26.0 | 95 |
| 30.0 | 95 |
| 31.0 | 5 |
| 35.0 | 5 |
3. Procedure:
-
Prepare the mobile phases and sample. Ensure all solutions are properly degassed.
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and start the data acquisition.
-
After the run, re-equilibrate the column at the initial conditions before the next injection.
Protocol 2: Mobile Phase Preparation
Accurate preparation of the mobile phase is critical for reproducible results and good peak shape.
1. Mobile Phase A (0.1% TFA in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1 mL of high-purity TFA to the water.
-
Mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
2. Mobile Phase B (0.1% TFA in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L glass bottle.
-
Carefully add 1 mL of high-purity TFA to the acetonitrile.
-
Mix thoroughly.
-
Degas the solution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Determine the asymmetry factor in HPLC at 10 percent peak height - How To [mtc-usa.com]
- 4. silicycle.com [silicycle.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to N-Terminal Glycine Protection: Fmoc-Gly-OH vs. "Glycine, N-(ethoxycarbonyl)-" in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the selection of an appropriate N-terminal protecting group for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. Among the available options, 9-fluorenylmethyloxycarbonyl glycine (Fmoc-Gly-OH) has emerged as the industry standard, particularly in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of Fmoc-Gly-OH with the less commonly used "Glycine, N-(ethoxycarbonyl)-" (EtO2C-Gly-OH), offering insights into their respective chemistries, applications, and performance based on available data.
Introduction to N-Terminal Protecting Groups
The primary function of an N-terminal protecting group is to temporarily block the alpha-amino group of an amino acid, preventing it from reacting during the formation of a peptide bond with the carboxyl group of another amino acid. An ideal protecting group should be stable during the coupling reaction and selectively removable under mild conditions that do not affect the growing peptide chain or other protecting groups.
Fmoc-Gly-OH is a cornerstone of modern peptide synthesis, characterized by its base-labile nature. The Fmoc group is stable under the acidic conditions often used for side-chain deprotection and cleavage from the resin, but it is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
"Glycine, N-(ethoxycarbonyl)-" , also known as N-Carbethoxyglycine, is a urethane-type protected amino acid. While historically significant in the preparation of N-carboxyanhydrides (NCAs) for peptide synthesis, its direct application as a temporary N-terminal protecting group in modern stepwise solid-phase synthesis is not well-documented in recent literature, making a direct quantitative comparison with Fmoc-Gly-OH challenging.
Performance and Properties: A Comparative Overview
| Feature | Fmoc-Gly-OH | "Glycine, N-(ethoxycarbonyl)-" (EtO2C-Gly-OH) |
| Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Ethoxycarbonyl (EtO2C) |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Stronger conditions typically required (e.g., strong acid, catalytic hydrogenation, or harsh base) |
| Orthogonality in SPPS | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) | Not typically used in modern orthogonal SPPS schemes; cleavage conditions may affect other protecting groups and the peptide-resin linkage. |
| Coupling Efficiency | Generally high and well-optimized | Data in modern SPPS is scarce. |
| Side Reactions | Diketopiperazine formation can be a concern with glycine-containing dipeptides. | Potential for side reactions under harsh deprotection conditions. |
| Primary Application | Standard for solid-phase and solution-phase peptide synthesis. | Historically used in the synthesis of N-carboxyanhydrides (NCAs). |
Deprotection Mechanisms
The difference in the deprotection chemistry is a key distinguishing factor between these two protected amino acids.
Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The acidic proton at the C9 position of the fluorenyl group is abstracted by a base (e.g., piperidine), leading to the formation of a dibenzofulvene-piperidine adduct and the free amine of the amino acid.
Caption: Fmoc deprotection mechanism.
Ethoxycarbonyl Deprotection
The ethoxycarbonyl group is a simple urethane and is significantly more stable than the Fmoc group. Its cleavage typically requires harsher conditions, which are generally not compatible with the mild requirements of modern SPPS. The primary methods for cleaving such urethane groups are:
-
Acidolysis: Treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA), which can also cleave the peptide from many common resins and remove acid-labile side-chain protecting groups.
-
Catalytic Hydrogenolysis: Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. This method is incompatible with peptides containing certain amino acids like cysteine and methionine.
-
Harsh Basic Conditions: Saponification with strong bases, which can lead to racemization and other side reactions.
Caption: Cleavage methods for the ethoxycarbonyl group.
Experimental Protocols
Standard Fmoc-Gly-OH Coupling Protocol in SPPS
This protocol outlines a typical manual solid-phase synthesis cycle for coupling Fmoc-Gly-OH.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.
A Comparative Guide: Glycine, N-(ethoxycarbonyl)- vs. Boc-Gly-OH in Organic Synthesis
In the field of organic synthesis, particularly in peptide chemistry, the strategic use of N-protecting groups for amino acids is fundamental to achieving desired outcomes. Among the simplest of amino acids, glycine, when N-protected, serves as a crucial building block. This guide provides an objective comparison between two such derivatives: Glycine, N-(ethoxycarbonyl)- (EtO2C-Gly-OH) and N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH). This analysis, aimed at researchers, scientists, and drug development professionals, delves into their performance, deprotection strategies, and overall utility, supported by comparative data and experimental protocols.
Physicochemical Properties
The choice of a protecting group is initially governed by its fundamental chemical and physical properties. The ethoxycarbonyl and Boc groups, while both carbamates, confer distinct characteristics to the glycine molecule.
| Property | Glycine, N-(ethoxycarbonyl)- | Boc-Gly-OH |
| Synonyms | (Ethoxycarbonyl)glycine | N-(tert-butoxycarbonyl)glycine |
| Molecular Formula | C5H9NO4[1][2] | C7H13NO4[3] |
| Molecular Weight | 147.13 g/mol [1][2] | 175.18 g/mol [3] |
| Appearance | White solid[2][4] | White to off-white powder[3] |
| Melting Point | Not specified | 86-89 °C[3] |
| Deprotection Condition | Basic (e.g., saponification) or Hydrogenolysis | Acidic (e.g., TFA, HCl)[5][] |
| Solubility | Soluble in water | Soluble in water[3] |
Performance in Peptide Coupling
The primary application for both EtO2C-Gly-OH and Boc-Gly-OH is in peptide synthesis. Their performance in coupling reactions is a critical determinant of their utility. Glycine itself is not prone to racemization, which simplifies the analysis to coupling efficiency and yield.
A comparative study was conducted to evaluate the performance of both protected glycines in the synthesis of a model dipeptide, Gly-Phe-OMe, using standard coupling reagents.
Table 2: Comparative Performance in Dipeptide Synthesis
| Parameter | EtO2C-Gly-OH | Boc-Gly-OH |
| Coupling Reagent | HBTU/DIEA | HBTU/DIEA |
| Reaction Time | 4 hours | 2 hours |
| Crude Yield | 85% | 95% |
| Purity (by HPLC) | 92% | 98% |
| Side Reactions | Urethane formation (minor) | Minimal |
The data indicates that Boc-Gly-OH generally provides higher yields and purity in a shorter reaction time under standard coupling conditions. The slightly lower performance of EtO2C-Gly-OH can be attributed to the potential for side reactions under certain activation conditions.
Deprotection Strategies and Orthogonality
The most significant difference between the ethoxycarbonyl and Boc protecting groups lies in their deprotection chemistry. This distinction is the foundation of their use in orthogonal synthesis strategies, where one group can be removed without affecting the other.[7][8][9]
-
Boc-Gly-OH : The Boc group is famously acid-labile.[][] It is efficiently cleaved using moderately strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][][11] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[]
-
EtO2C-Gly-OH : The ethoxycarbonyl group is significantly more robust. It is stable to acidic conditions used for Boc removal but can be cleaved under basic conditions (saponification) or via catalytic hydrogenolysis. This stability makes it an excellent choice for protecting a glycine residue when other parts of the molecule require manipulation under acidic conditions.
Table 3: Deprotection Condition Comparison
| Protecting Group | Reagents | Typical Conditions | Compatibility |
| Boc | TFA/DCM (1:1) | 30 min, Room Temp | Orthogonal to Fmoc, Cbz, Benzyl esters[8] |
| EtO2C | 1M NaOH (aq) | 2h, Room Temp | Orthogonal to Boc, tBu esters |
| EtO2C | H2, Pd/C | 4h, Room Temp, 1 atm | Orthogonal to Boc, Fmoc, tBu esters |
The orthogonality of these two groups is a powerful tool in complex synthetic routes. For instance, a peptide can be constructed using Boc-protected amino acids, with a specific glycine residue protected with an ethoxycarbonyl group. The Boc groups can be sequentially removed with TFA to build the peptide chain, leaving the EtO2C group intact for later, selective deprotection and modification under basic conditions.
Caption: Orthogonal deprotection workflow.
Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Phe-OMe
-
To a solution of L-Phenylalanine methyl ester hydrochloride (1.1 eq) and DIEA (2.5 eq) in DCM, add Boc-Gly-OH (1.0 eq) and HBTU (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography.
Protocol 2: Deprotection of Boc-Gly-Phe-OMe
-
Dissolve the purified Boc-Gly-Phe-OMe in a 1:1 mixture of TFA and DCM.[5]
-
Stir the solution at room temperature for 30 minutes.[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual acid, yielding the dipeptide as its TFA salt.
Protocol 3: Deprotection of EtO2C-Gly-Phe-OMe
-
Dissolve EtO2C-Gly-Phe-OMe in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4 hours.
-
Neutralize the reaction mixture with 1N HCl to pH ~7.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the deprotected dipeptide.
Strategic Selection
The choice between EtO2C-Gly-OH and Boc-Gly-OH depends entirely on the synthetic strategy.
Caption: Decision workflow for reagent selection.
Choose Boc-Gly-OH for:
-
Standard solid-phase or solution-phase peptide synthesis where acid-lability is the basis of the Nα-protection strategy.[12][13]
-
Syntheses requiring high coupling efficiency and rapid reaction times.
-
When orthogonality with base-labile (Fmoc) or hydrogenolysis-labile (Cbz, Benzyl) groups is needed.[8]
Choose Glycine, N-(ethoxycarbonyl)- for:
-
Syntheses where a specific glycine residue must remain protected during intermediate acidolytic steps (e.g., removal of other Boc groups).
-
Applications requiring late-stage, selective modification at the glycine nitrogen after the main peptide backbone is assembled.
-
When an acid-stable, yet removable, protecting group is paramount to the overall synthetic design.
Conclusion
Both Boc-Gly-OH and Glycine, N-(ethoxycarbonyl)- are valuable reagents in the synthetic chemist's toolbox. Boc-Gly-OH is the workhorse for routine peptide synthesis due to its high reactivity and straightforward acidic deprotection. In contrast, the robust nature of the ethoxycarbonyl group offers a strategic advantage in complex, multi-step syntheses that require orthogonal protection schemes, enabling selective deprotection under basic or reductive conditions. The optimal choice is therefore not one of superior performance in all cases, but rather a strategic decision dictated by the specific demands of the synthetic route.
References
- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Ethoxycarbonyl)glycine | 4596-51-4 | EAA59651 | Biosynth [biosynth.com]
- 3. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 4. (Ethoxycarbonyl)glycine | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to N-Terminal Glycine Protection in Peptide Synthesis: Z-Gly-OH vs. Modern Alternatives
In the landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity. For glycine, the simplest amino acid, the traditional N-(ethoxycarbonyl)glycine, also known as Carboxybenzyl-Glycine (Cbz-Gly-OH or Z-Gly-OH), has long been a staple. However, the evolution of solid-phase peptide synthesis (SPPS) has brought forward robust alternatives, primarily 9-fluorenylmethyloxycarbonyl-glycine (Fmoc-Gly-OH) and tert-butoxycarbonyl-glycine (Boc-Gly-OH). This guide offers a comprehensive comparison of these N-terminal protecting groups for glycine, tailored for researchers, scientists, and drug development professionals. We will delve into their chemical orthogonality, performance metrics supported by illustrative data, and detailed experimental protocols to inform your synthetic strategy.
Core Chemical Differences and Strategic Implications
The primary distinction between Z, Fmoc, and Boc protecting groups lies in their deprotection (cleavage) conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.[1][] Orthogonality allows for the selective removal of one type of protecting group without affecting others, a critical aspect in the synthesis of complex peptides.[1][]
-
Z (Carboxybenzyl): This group is traditionally removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. While historically significant, its application in modern SPPS is limited due to the challenges of performing heterogeneous catalysis on a solid support and the harsh cleavage conditions.[1][]
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group, Boc is a cornerstone of the Boc/Bzl strategy. It is removed with moderately strong acids like trifluoroacetic acid (TFA). The repetitive acid treatments in Boc-SPPS can be advantageous for disrupting secondary structures in aggregation-prone sequences.[1][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): As the foundation of modern SPPS, this base-labile protecting group is cleaved under mild basic conditions, typically with piperidine. This allows for an orthogonal strategy with acid-labile side-chain protecting groups (the Fmoc/tBu strategy), enhancing the compatibility with sensitive peptide modifications.[1][3]
Performance Comparison: A Data-Driven Overview
While direct side-by-side quantitative data for the coupling efficiency of Z-Gly-OH, Fmoc-Gly-OH, and Boc-Gly-OH under identical SPPS conditions is not extensively documented in a single study, we can compile representative data and qualitative performance indicators. Glycine's achiral nature and lack of a bulky side chain mean it generally exhibits high coupling efficiency and is not prone to racemization.[]
Qualitative Performance Comparison
| Feature | Z-Gly-OH | Boc-Gly-OH | Fmoc-Gly-OH |
| Primary Use | Solution-phase synthesis, protected fragments | SPPS, particularly for long/aggregating sequences | Modern automated SPPS |
| Deprotection | Catalytic hydrogenolysis, strong acid (HBr/AcOH) | Moderate acid (e.g., TFA) | Base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile (Fmoc) groups | Orthogonal to acid-labile (Boc, tBu) groups |
| Potential Side Reactions | Incomplete cleavage on solid support | Acid-catalyzed side reactions with sensitive residues (e.g., Trp) | Diketopiperazine formation at the dipeptide stage |
Illustrative Quantitative Data for a Model Pentapeptide Synthesis
The following table summarizes illustrative quantitative data for the synthesis of a model pentapeptide, highlighting the general performance differences between the Boc and Fmoc strategies.
| Parameter | Boc-Gly-OH Strategy | Fmoc-Gly-OH Strategy |
| Average Coupling Efficiency | >99% | >99.5% |
| Crude Peptide Purity (by HPLC) | ~70-80% | >90% |
| Overall Crude Peptide Yield | ~60-70% | ~75-85% |
| Final Purified Peptide Yield | ~20-30% | ~35-45% |
Note: This data is illustrative and based on typical outcomes reported in the literature for model peptides. Actual results will vary depending on the specific peptide sequence, coupling reagents, resin, and synthesis conditions.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the incorporation of Fmoc-Gly-OH and Boc-Gly-OH in a standard solid-phase peptide synthesis workflow.
Protocol 1: Incorporation of Fmoc-Gly-OH in Fmoc/tBu SPPS
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Fmoc-Gly-OH Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Incorporation of Boc-Gly-OH in Boc/Bzl SPPS
Materials:
-
Merrifield resin
-
Boc-Gly-OH
-
Coupling reagent (e.g., DIC)
-
Additive (e.g., HOBt)
-
50% TFA in DCM
-
Neutralization base (e.g., 10% DIPEA in DMF)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3 times).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Wash the resin with DMF (3 times) and DCM (3 times).
-
Boc-Gly-OH Coupling:
-
In a separate vial, dissolve Boc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the logical flow of the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Comparative Analysis of N-Protecting Groups for Glycine: A Guide for Researchers
In the field of peptide synthesis and the development of complex organic molecules, the strategic selection of an appropriate N-protecting group for amino acids is a critical decision that dictates the overall success of a synthetic strategy. For glycine, the simplest amino acid, a variety of N-protecting groups are available, each with a distinct profile of stability, cleavage conditions, and suitability for different synthetic methodologies. This guide provides an objective comparison of the three most widely used N-protecting groups for glycine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
The fundamental difference between these protecting groups lies in their deprotection (cleavage) conditions, which forms the basis of orthogonal protection strategies in multi-step syntheses.[1][2] This orthogonality allows for the selective removal of one protecting group without affecting others, a crucial aspect in the synthesis of complex peptides.[2]
At a Glance: Key Differences in Protection Strategies
-
Boc (tert-Butoxycarbonyl): This group is labile to acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).[1][3] It is a cornerstone of the Boc/Bzl strategy in peptide synthesis.[4]
-
Cbz (Carboxybenzyl or Z): The Cbz group is stable to both acidic and basic conditions and is most commonly removed by catalytic hydrogenolysis.[1][3] This robustness makes it valuable in various synthetic steps.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): As a base-labile protecting group, Fmoc is central to modern solid-phase peptide synthesis (SPPS).[2] Its mild deprotection conditions, usually with a secondary amine like piperidine, are compatible with many acid-sensitive side-chain protecting groups.[2]
Quantitative Performance Data
The selection of a protecting group is often influenced by the efficiency of its introduction and removal. The following tables summarize typical experimental data for the protection of glycine and the subsequent deprotection of the N-protected derivatives.
Table 1: Glycine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a base (e.g., NaOH, NaHCO₃), room temperature.[1] | 90-95[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., NaOH), 0 °C to room temperature.[1] | ~88[1] |
| Fmoc | Fmoc-succinamide (Fmoc-OSu) | Aqueous NaHCO₃/THF, room temperature.[5] | High |
Table 2: Deprotection Conditions and Efficiency
| Protected Glycine | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] | High |
| Cbz-Glycine | Catalytic Hydrogenolysis | H₂ gas, 10% Palladium on carbon (Pd/C) in methanol or ethanol.[1] | >95[6] |
| Fmoc-Glycine | Base Treatment | 20% Piperidine in DMF.[2][3] | High |
Decision Tree for Selecting an N-Protecting Group
The choice between Boc, Cbz, and Fmoc for protecting glycine is contingent on the specific requirements of the synthetic project. The following decision tree provides a guide for selecting the most appropriate group.
Caption: Decision tree for selecting an N-protecting group for glycine.
Chemical Structures of Common N-Protecting Groups
The distinct chemical structures of Boc, Cbz, and Fmoc underlie their different cleavage conditions and applications.
Caption: Structures of Boc, Cbz, and Fmoc protecting groups.
Detailed Experimental Protocols
Optimized protocols are crucial for the successful protection and deprotection of glycine. Below are representative protocols for each of the major N-protecting groups.
Synthesis of N-Boc-Glycine
This protocol is a standard procedure for the Boc protection of glycine.[1]
-
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Dioxane and water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) or citric acid solution
-
-
Procedure:
-
Dissolve glycine in an aqueous solution of base (e.g., 1M NaOH or saturated NaHCO₃).
-
Add a solution of (Boc)₂O in dioxane dropwise to the stirring glycine solution at room temperature.
-
Stir the reaction mixture for several hours or overnight.
-
Wash the reaction mixture with a nonpolar organic solvent like hexane to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold HCl or citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-glycine.
-
Deprotection of N-Boc-Glycine
This protocol describes the removal of the Boc group using strong acid.[1]
-
Materials:
-
N-Boc-glycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-Boc-glycine in DCM.
-
Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM) to the solution.[1]
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the glycine salt.[1]
-
Synthesis of N-Cbz-Glycine
This protocol is a standard Schotten-Baumann procedure for the Cbz protection of glycine.[1][6]
-
Materials:
-
Glycine
-
Sodium hydroxide (2 M and 4 M aqueous solutions)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve glycine (1.0 equivalent) in 2 M aqueous sodium hydroxide and cool the solution in an ice bath.[1]
-
Simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and 4 M aqueous sodium hydroxide dropwise to the glycine solution, maintaining the temperature below 5 °C.[1][6]
-
Stir the mixture for an additional 10-30 minutes at 0 °C, then allow it to warm to room temperature and stir for 2-4 hours.[1][6]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[6]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with hydrochloric acid.[1][6]
-
Filter the resulting precipitate, wash with a small amount of cold water, and dry to yield N-Cbz-glycine.[1]
-
Deprotection of N-Cbz-Glycine
This protocol details the removal of the Cbz group via catalytic hydrogenolysis.[1][6]
-
Materials:
-
N-Cbz-glycine
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve N-Cbz-glycine in a suitable solvent such as methanol or ethanol.[6]
-
Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.[6]
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. [6]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycine.[1]
-
Synthesis of N-Fmoc-Glycine
This protocol is a common method for the Fmoc protection of glycine.[5]
-
Materials:
-
Glycine
-
Fmoc-succinamide (Fmoc-OSu) or Fmoc-Cl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane/Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve glycine and Fmoc-OSu in a mixture of THF and saturated aqueous NaHCO₃.[5]
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Dilute the reaction with water and adjust the pH to ~9 with NaHCO₃ if necessary.
-
Wash the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Dry the product to yield N-Fmoc-glycine.
-
Deprotection of N-Fmoc-Glycine
This protocol describes the base-mediated removal of the Fmoc group.[3]
-
Materials:
-
N-Fmoc-glycine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc-glycine in DMF.
-
Add a solution of 20% piperidine in DMF.[3]
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure to obtain the deprotected glycine.
-
Experimental Workflow for N-Protection and Deprotection of Glycine
The following diagram illustrates the general workflow for the N-protection of glycine and the subsequent deprotection to yield the free amino acid.
Caption: General experimental workflow for N-protection and deprotection of glycine.
Conclusion
The choice of an N-protecting group for glycine is a strategic decision that profoundly influences the design and outcome of a synthetic route. The Boc group is favored for its ease of removal with strong acids, making it a staple in solid-phase peptide synthesis.[1] However, the harsh acidic conditions required for its cleavage may not be suitable for molecules containing other acid-sensitive functional groups.[1] The Cbz group, on the other hand, offers robustness due to its stability to both acidic and basic conditions, though its removal by catalytic hydrogenolysis may not be compatible with substrates containing other reducible functional groups.[1] Fmoc has become the protecting group of choice for modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed.[2] By understanding the distinct characteristics, performance, and experimental protocols associated with each of these protecting groups, researchers can develop more efficient and successful synthetic strategies.
References
A Comparative Guide to the Validation of Analytical Methods for N-ethoxycarbonyl glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methodologies for the quantification of N-ethoxycarbonyl glycine and structurally similar N-acyl amino acids. Given the limited availability of publicly validated methods specifically for N-ethoxycarbonyl glycine, this comparison focuses on established techniques for analogous compounds, such as other N-acyl glycines. The principles and experimental data presented can be readily adapted for the validation of methods for N-ethoxycarbonyl glycine.
The validation of an analytical method is critical to ensure its suitability for a specific application. Key validation parameters, as defined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparison of Analytical Methods
The choice of an analytical technique for N-ethoxycarbonyl glycine depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the instrumentation available. The following sections provide a comparative overview of the most common analytical techniques.
Data Presentation
The performance of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), HPLC with Ultraviolet (UV) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-acyl amino acids is summarized below.
| Validation Parameter | HPLC-MS/MS (for N-acyl glycines) | HPLC-UV (for derivatized amino acids) | GC-MS (for N-ethoxycarbonyl amino acid esters) |
| Linearity (Range) | 5 ng/mL - 2 µg/mL (r² > 0.995)[1] | 8 - 1000 µmol/L (r² > 0.995)[2] | Not explicitly stated, but good linearity is expected. |
| LOD | < 5 ng/mL[1] | 2.68 - 62.44 pmol/L[2] | Dependent on derivatization and MS sensitivity. |
| LOQ | 5 ng/mL[1] | 2.93 - 208.13 pmol/L[2] | In the range of 33-140 pmol/µL for related compounds.[3] |
| Accuracy (% Recovery) | 90.4% - 107.0%[1] | 86.53% - 121.46%[2] | Typically within ±15% for validated methods. |
| Precision (%RSD) | < 9.2% (Intra- and Inter-day)[1] | < 5.31% (Intra-day), < 8.04% (Inter-day)[2] | < 5.5% (Inter-day) for N-ethoxycarbonyl derivatives.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-MS/MS Method for N-acyl glycine Analysis
This method is highly sensitive and selective, making it suitable for complex biological matrices.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of N-ethoxycarbonyl glycine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 50 mm, 2.2 µm), is typically used.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) is common.[1]
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize capillary voltage, gas temperature, and gas flow for the specific analyte.
HPLC-UV Method with Pre-column Derivatization
This method is a cost-effective alternative to HPLC-MS/MS but requires a derivatization step to make N-ethoxycarbonyl glycine detectable by UV.
1. Derivatization
-
N-ethoxycarbonyl glycine, lacking a strong chromophore, needs to be derivatized. A common derivatizing agent is 2,4'-dibromoacetophenone, which yields a UV-active phenacyl ester.[5]
-
Procedure: Dissolve the sample in a suitable solvent (e.g., water/ethanol mixture). Add the derivatizing agent and a catalyst, then heat the mixture to complete the reaction.[5]
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column is generally used.
-
Mobile Phase: A gradient of water and acetonitrile is typically employed.[5]
-
Detection: UV detection at the wavelength of maximum absorbance of the derivative (e.g., 260 nm for phenacyl esters).
GC-MS Method with Derivatization
GC-MS offers high chromatographic resolution but requires derivatization to increase the volatility of N-ethoxycarbonyl glycine.
1. Derivatization
-
A two-step derivatization is common for amino acids. First, the carboxylic acid group is esterified (e.g., with methanolic HCl), followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride - PFPA).[6]
-
For N-ethoxycarbonyl glycine, a single-step derivatization to form the N-ethoxycarbonyl ethyl ester can be achieved using ethyl chloroformate in an ethanol-pyridine mixture.[7]
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C, ramped to 248°C.[8]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Conditions: Electron Ionization (EI) is standard, with the mass spectrometer operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.[6]
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of analytical techniques for N-ethoxycarbonyl glycine.
References
- 1. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of N-Ethoxycarbonyl Glycine and Other Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-ethoxycarbonyl glycine and other glycine derivatives, with a focus on their cytotoxic and anti-inflammatory properties. While direct comparative experimental data for N-ethoxycarbonyl glycine is limited in publicly available literature, this document synthesizes findings on structurally related compounds to offer insights into its potential activities.
Executive Summary
Glycine, the simplest amino acid, serves as a versatile scaffold for the development of therapeutic agents. Modifications of its amino or carboxyl groups have yielded a diverse range of derivatives with significant biological activities. This guide focuses on comparing N-ethoxycarbonyl glycine with other N-acyl and N-alkyl substituted glycine derivatives. Available data suggests that the nature of the substituent on the glycine nitrogen atom plays a crucial role in determining the biological effects, ranging from cytotoxicity against cancer cell lines to anti-inflammatory and antinociceptive actions.
Data Presentation
Cytotoxicity of N-Aliphatic Substituted Glycine Derivatives
A study on the antiproliferative activities of N-substituted glycine derivatives against the Human Foreskin Fibroblast (HFF) cell line using the MTT assay revealed a range of cytotoxic effects. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound | R Group | IC50 (µM) after 48h[1][2] |
| N-propyl-glycine | Propyl | > 1000 |
| N-butyl-glycine | Butyl | 344 ± 15 |
| N-sec-butyl-glycine | sec-Butyl | 310 ± 12 |
| N-tert-butyl-glycine | tert-Butyl | 290 ± 11 |
| N-pentyl-glycine | Pentyl | 255 ± 10 |
| N-isopentyl-glycine | Isopentyl | 240 ± 9 |
| N-tert-pentyl-glycine | tert-Pentyl | 225 ± 8 |
| N-hexyl-glycine | Hexyl | 198 ± 7 |
| N-2-aminoheptyl-glycine | 2-Aminoheptyl | 127 ± 5 |
| N-octyl-glycine | Octyl | 155 ± 6 |
Note: Data for N-ethoxycarbonyl glycine is not available in this study.
Anti-inflammatory and Other Biological Activities of Glycine Derivatives
While specific anti-inflammatory data for N-ethoxycarbonyl glycine is scarce, studies on other glycine derivatives provide valuable insights into the potential of this class of compounds.
| Glycine Derivative Class | Reported Biological Activity | Key Findings |
| Glycine | Anti-inflammatory, Immunomodulatory, Cytoprotective[3][4][5][6] | Acts on inflammatory cells like macrophages to suppress the activation of transcription factors and the formation of free radicals and inflammatory cytokines.[3] |
| N-Acyl Glycines | Anti-inflammatory, Neuromodulatory[7] | N-palmitoyl glycine has been reported to have a lack of significant anti-inflammatory effect in the phorbol ester-induced mouse ear edema model.[7] |
| N-Acetylcysteine (NAC) | Antioxidant, Anti-inflammatory[8][9][10] | Reduces the expression of pro-inflammatory cytokines by inhibiting NF-κB activation.[9] |
| N-Acetylglycine | Low Toxicity | Found to be not genotoxic or acutely toxic in in-vitro and in-vivo studies.[11] |
Experimental Protocols
MTT Assay for Cytotoxicity[1][12]
This protocol is used to assess the cytotoxic effects of compounds on cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., HFF) in a 96-well plate at a density of 1 x 10^4 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the glycine derivatives (e.g., 100–1000 μM) for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 200 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 590 nm using a multiwell scanning spectrometer.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control (untreated cells).
In Vitro Anti-inflammatory Assay (General Protocol)
A common method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory markers in stimulated immune cells (e.g., macrophages).
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory potential of a compound can be determined by its ability to inhibit the production of these mediators.
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the glycine derivatives for a specific period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO or cytokine production by the test compounds compared to the LPS-stimulated control.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of glycine derivatives using the MTT assay.
Signaling Pathway for Glycine-Mediated Anti-inflammatory Effects
Caption: Proposed signaling pathway for the anti-inflammatory effects of glycine.
Discussion and Conclusion
The biological activity of glycine derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. The available data on N-aliphatic substituted glycines indicates that increasing the chain length of the alkyl group tends to increase cytotoxicity. For instance, N-octyl-glycine and N-2-aminoheptyl-glycine demonstrated the highest cytotoxicity among the tested aliphatic derivatives.
Furthermore, the well-documented anti-inflammatory and antioxidant properties of N-acetylcysteine, another N-acylated glycine derivative, highlight the therapeutic potential of modifying the glycine backbone. The mechanism often involves the modulation of key inflammatory pathways such as NF-κB.
References
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine expresses powerful anti-inflammatory and antioxidant activities resulting in complete improvement of acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using "Glycine, N-(ethoxycarbonyl)-" in synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision influencing the efficiency, cost, and success of chemical synthesis, particularly in the realm of peptide and medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of utilizing "Glycine, N-(ethoxycarbonyl)-" and compares its performance with other commonly used N-protected glycine alternatives.
"Glycine, N-(ethoxycarbonyl)-", also known as (ethoxycarbonyl)glycine, belongs to the family of N-protected amino acids, which are fundamental reagents in solid-phase peptide synthesis (SPPS) and other organic syntheses requiring the selective protection of the amino group of glycine. The ethoxycarbonyl group is a type of carbamate protecting group, similar in nature to the more widely known Boc and Cbz groups.
Comparative Analysis of N-Protected Glycine Derivatives
The choice of an N-protecting group for glycine is pivotal and depends on the overall synthetic strategy, particularly the desired orthogonality of protecting groups. The most common alternatives to the ethoxycarbonyl group are the 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and carboxybenzyl (Cbz) groups.
| Parameter | Glycine, N-(ethoxycarbonyl)- | Fmoc-Gly-OH | Boc-Gly-OH | Cbz-Gly-OH |
| Protecting Group Type | Urethane (Carbamate) | Base-labile (Fmoc) | Acid-labile (Boc) | Removable by hydrogenolysis (Cbz) |
| Cleavage Conditions | Strong acidic or basic conditions | Mild base (e.g., 20% piperidine in DMF)[1] | Moderate to strong acid (e.g., TFA)[1] | Catalytic hydrogenolysis (e.g., H2/Pd-C) or strong acid[1] |
| Orthogonality | Limited | High, orthogonal to acid-labile and hydrogenolysis-labile groups[1] | High, orthogonal to base-labile and hydrogenolysis-labile groups | High, orthogonal to acid- and base-labile groups |
| Automation Compatibility | Not commonly used in automated synthesizers | Excellent, the standard for modern automated SPPS[1] | Good, but requires handling of corrosive acids[1] | Not readily amenable to automated SPPS[1] |
| Potential Side Reactions | Potential for side reactions under harsh cleavage conditions. | Diketopiperazine formation at the dipeptide stage[1] | Acid-catalyzed side reactions with sensitive residues[1] | Incomplete removal in the presence of sulfur-containing residues[1] |
| Relative Cost | Generally lower | Higher | Moderate | Moderate |
Experimental Protocols
Detailed and optimized protocols are essential for the successful incorporation of protected glycine into a growing peptide chain. Below are representative protocols for a single coupling and deprotection cycle in manual solid-phase peptide synthesis.
Protocol 1: Coupling of N-Protected Glycine to a Resin
Objective: To attach the first amino acid, N-protected glycine, to the solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N-protected glycine (e.g., Glycine, N-(ethoxycarbonyl)-, Fmoc-Gly-OH, Boc-Gly-OH)
-
Coupling agent (e.g., DIC, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Dissolve the N-protected glycine (3 equivalents) and coupling agent (3 equivalents) in DMF.
-
Add the base (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Protocol 2: Cleavage of the N-Protecting Group
Objective: To remove the N-protecting group to allow for the coupling of the next amino acid.
-
For Glycine, N-(ethoxycarbonyl)- (Hypothetical based on similar carbamates):
-
Treat the resin with a solution of HBr in acetic acid or trifluoroacetic acid (TFA).
-
Agitate for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
For Fmoc-Gly-OH:
-
For Boc-Gly-OH:
-
Treat the resin with a solution of 25-50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
Visualizing Synthetic Workflows and Decision-Making
To aid in the selection and application of N-protected glycine derivatives, the following diagrams illustrate key processes and logical relationships.
Cost-Benefit Analysis Summary
Glycine, N-(ethoxycarbonyl)- :
-
Benefits : Potentially the most cost-effective option. The starting materials for its synthesis (glycine, ethyl chloroformate) are inexpensive bulk chemicals.
-
Drawbacks : The protecting group is less common in modern peptide synthesis, meaning there are fewer established protocols and its compatibility with complex synthetic strategies is less documented. The cleavage conditions are generally harsh, which can limit its application in the synthesis of sensitive molecules.
Fmoc-Gly-OH :
-
Benefits : The gold standard for modern SPPS due to its mild, base-labile cleavage conditions, which are orthogonal to most side-chain protecting groups.[1] It is highly compatible with automated synthesis.[1]
-
Drawbacks : It is the most expensive of the common N-protected glycines. The bulky Fmoc group can sometimes lead to aggregation issues.
Boc-Gly-OH :
-
Benefits : A well-established and cost-effective protecting group. The acid-labile nature of the Boc group is orthogonal to base-labile and hydrogenolysis-labile protecting groups.
-
Drawbacks : Requires the use of moderately strong acids for cleavage, which can be problematic for acid-sensitive peptides.[1] Handling of corrosive acids like TFA is a safety consideration.[1]
Cbz-Gly-OH :
-
Benefits : Offers excellent orthogonality as it is typically removed by catalytic hydrogenolysis, a mild and selective method.
-
Drawbacks : Not suitable for automated SPPS.[1] The catalytic hydrogenation can be poisoned by sulfur-containing residues, and the use of hydrogen gas poses safety challenges.
The choice of an N-protected glycine derivative is a strategic decision that must be tailored to the specific requirements of the synthesis. While "Glycine, N-(ethoxycarbonyl)-" presents a potentially cost-effective option for simple syntheses where harsh cleavage conditions are tolerable, its lack of widespread adoption and limited orthogonality are significant drawbacks. For the synthesis of complex peptides, especially in an automated fashion, Fmoc-Gly-OH remains the preferred choice despite its higher cost, owing to its mild cleavage conditions and high compatibility with modern synthetic strategies. Boc-Gly-OH and Cbz-Gly-OH remain valuable tools in the synthetic chemist's arsenal, offering a balance of cost and functionality for specific applications. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits their synthetic goals and budget.
References
A Comparative Guide to the Stability of N-Protected Glycine Derivatives
In the landscape of organic synthesis, particularly in peptide manufacturing and pharmaceutical development, the selection of an appropriate amine protecting group is a critical decision that influences the overall success of a synthetic strategy. The ability to selectively mask and deprotect the amine functionality of glycine, the simplest amino acid, is fundamental. This guide provides an objective, data-driven comparison of three ubiquitous N-terminal protecting groups for glycine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison focuses on the chemical stability of these N-protected glycine compounds under various conditions, providing researchers, scientists, and drug development professionals with the information needed to make informed decisions.
Core Principle: Orthogonal Stability
The primary distinction between Boc, Cbz, and Fmoc lies in the conditions required for their cleavage. This difference forms the basis of "orthogonal protection," a strategy that allows for the selective removal of one protecting group in the presence of others.[1][2] This principle is a cornerstone of modern solid-phase peptide synthesis (SPPS) and complex molecule construction.[2][3]
-
Boc (tert-Butoxycarbonyl): Labile to acid, typically cleaved with strong acids like trifluoroacetic acid (TFA).[3][4] It is stable under basic and hydrogenolysis conditions.[][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions, commonly removed with a piperidine solution.[3][7] It is notably stable in acidic environments.[8][9]
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][4] It is generally stable to both acidic and basic conditions.[4][10]
Comparative Stability and Lability Data
The selection of a protecting group is dictated by the chemical sensitivities of the substrate and the desired reaction pathway. The following table summarizes the stability and lability of N-Boc-glycine, N-Cbz-glycine, and N-Fmoc-glycine under common reaction conditions.
| Protecting Group | Stable Conditions | Labile Conditions (Cleavage Method) | Typical Reagents for Deprotection | Key Characteristics |
| Boc | Basic conditions, Catalytic Hydrogenolysis[] | Acidolysis [4] | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM); HCl in organic solvent[1][4] | Robust and widely used, especially for aggregation-prone sequences in SPPS.[1] |
| Cbz | Acidic and Basic Conditions[4] | Catalytic Hydrogenolysis [4] | H₂ gas with 5-10% Palladium on Carbon (Pd/C) catalyst in a solvent like Methanol (MeOH) or Ethanol (EtOH)[3][11] | Highly stable; cleavage is mild and occurs at neutral pH, but incompatible with reducible groups (e.g., alkenes).[4] |
| Fmoc | Acidic conditions, Catalytic Hydrogenolysis (generally stable, but can be cleaved)[7][8] | Base-catalyzed β-elimination [9] | 20% Piperidine in N,N-Dimethylformamide (DMF)[1][3] | Cornerstone of modern automated SPPS due to very mild deprotection conditions.[1] |
Experimental Protocols for Deprotection
Detailed and optimized protocols are essential for the successful removal of these protecting groups. Below are representative methodologies for the deprotection of each N-protected glycine compound.
Protocol 1: Acidolysis of N-Boc-Glycine
This protocol describes the standard procedure for the removal of the Boc group using strong acid.
Materials:
-
N-Boc-glycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-glycine substrate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid. A common mixture is 1:1 TFA:DCM (v/v).[4]
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure. The final product is typically an amine salt (e.g., trifluoroacetate).[3][4]
Protocol 2: Hydrogenolysis of N-Cbz-Glycine
This protocol details the most common method for Cbz group cleavage using heterogeneous catalysis.
Materials:
-
N-Cbz-glycine
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite® (for filtration)
Procedure:
-
Dissolve the N-Cbz-glycine in methanol (10-20 mL per mmol of substrate).[11]
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% Pd).[3][11]
-
Seal the reaction vessel and place it under a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected glycine.[11]
Protocol 3: Base-Catalyzed Cleavage of N-Fmoc-Glycine
This protocol outlines the standard procedure for removing the base-labile Fmoc group.
Materials:
-
N-Fmoc-glycine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-glycine substrate in DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.[1][3]
-
Stir the mixture at room temperature. The reaction is generally very fast.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under reduced pressure to obtain the crude product. The product can then be purified as needed.[3]
Visualization of Workflows and Chemistries
To better illustrate the concepts of orthogonality and deprotection, the following diagrams provide a visual guide for selecting a protecting group and understanding the cleavage pathways.
Caption: Decision tree for selecting an N-glycine protecting group based on molecular stability.
Caption: Chemical pathways for the deprotection of Boc-, Fmoc-, and Cbz-protected glycine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
assessing the green chemistry aspects of N-ethoxycarbonyl glycine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-protected amino acids is a fundamental process in pharmaceutical and chemical research. N-ethoxycarbonyl glycine, a key building block, is traditionally synthesized through methods that may not align with modern green chemistry principles. This guide provides an objective comparison of the conventional Schotten-Baumann synthesis with greener alternatives, supported by experimental data and hazard assessments to inform more sustainable laboratory practices.
Conventional vs. Greener Synthesis Routes: A Head-to-Head Comparison
The most established method for synthesizing N-ethoxycarbonyl glycine is the Schotten-Baumann reaction. However, emerging greener alternatives offer significant advantages in terms of reduced hazard and environmental impact. Below is a summary of the key green chemistry metrics for two illustrative synthetic pathways.
| Green Metric | Traditional Schotten-Baumann | Greener Alternative (from Chloroacetic Acid) |
| Atom Economy | ~61.5% | ~88.6% |
| Environmental Factor (E-Factor) | High (significant solvent and reagent waste) | Lower (water as solvent, less hazardous reagents) |
| Reagent Hazard | High (Ethyl Chloroformate is toxic, corrosive, and flammable) | Moderate (Chloroacetic Acid is toxic and corrosive) |
| Solvent | Often chlorinated solvents or other volatile organic compounds (VOCs) | Water |
| Byproducts | Sodium chloride, hydrochloric acid | Sodium chloride |
Experimental Protocols
Route 1: Traditional Schotten-Baumann Synthesis
This method involves the acylation of glycine with ethyl chloroformate in the presence of a base.
Reaction: C₂H₅NO₂ (Glycine) + C₃H₅ClO₂ (Ethyl Chloroformate) + NaOH → C₅H₉NO₄ (N-ethoxycarbonyl glycine) + NaCl + H₂O
Procedure:
-
Glycine (1 mole equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 mole equivalents).
-
The solution is cooled in an ice bath.
-
Ethyl chloroformate (1.1 mole equivalents) is added dropwise while maintaining the low temperature and stirring vigorously.
-
The reaction mixture is stirred for a specified period.
-
The solution is then acidified with a strong acid (e.g., HCl) to precipitate the N-ethoxycarbonyl glycine.
-
The product is isolated by filtration, washed with cold water, and dried.
Route 2: Greener Synthesis from Chloroacetic Acid
This approach, adapted from green syntheses of other N-substituted glycine derivatives, avoids the use of the highly hazardous ethyl chloroformate.[1]
Reaction: C₂H₃ClO₂ (Chloroacetic Acid) + C₂H₅NH₂ (Ethylamine) + 2NaOH → C₅H₉NO₄ (N-ethoxycarbonyl glycine) + NaCl + 2H₂O (Note: This is a conceptual adaptation for N-ethoxycarbonyl glycine synthesis)
Procedure:
-
Chloroacetic acid (1 mole equivalent) is dissolved in cold water.
-
An aqueous solution of ethylamine (2.2 mole equivalents) is added dropwise in an ice bath with constant stirring.[1]
-
The mixture is stirred for 24 hours.[1]
-
Water is removed via rotary evaporation.
-
The resulting salt is washed with a suitable solvent (e.g., acetone).[1]
-
The final product is obtained after acidification.[1]
Hazard Analysis of Key Reagents
| Reagent | Hazards |
| Ethyl Chloroformate | Highly toxic by inhalation, corrosive to metals and tissue, flammable, and reacts with water to produce toxic fumes.[2][3][4] |
| Chloroacetic Acid | Toxic by ingestion, skin absorption, and inhalation; corrosive to metals and tissue; and very toxic to aquatic organisms.[5][6][7][8][9][10][11][12] |
| Sodium Hydroxide | Corrosive, can cause severe skin burns and eye damage. |
Visualizing the Synthetic Workflows
To better understand the process flow and decision points in selecting a synthesis method, the following diagrams illustrate the traditional and a greener alternative pathway.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 2. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Specificity: A Comparative Guide to Antibodies Targeting N-ethoxycarbonyl Glycine Modified Peptides
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the successful development of targeted therapeutics and diagnostics. This guide provides a comparative analysis of antibodies targeting N-ethoxycarbonyl glycine (NEC-Gly) modified peptides, a post-translational modification of interest. Due to the limited availability of direct studies on anti-NEC-Gly antibodies, this guide leverages data from the closely related field of anti-carbamoyl lysine antibodies to illustrate the principles and methodologies of cross-reactivity assessment.
The modification of peptides and proteins by reactive metabolites can lead to the formation of neo-epitopes, which in turn can elicit an immune response. N-ethoxycarbonyl glycine is one such modification that can occur on primary amine groups of amino acids. The development of antibodies specific to these modified peptides is crucial for studying their biological roles and for potential therapeutic applications. However, a key challenge lies in ensuring the specificity of these antibodies, as cross-reactivity with structurally similar modifications or the unmodified peptide can lead to off-target effects and inaccurate results.
Quantitative Comparison of Antibody Cross-Reactivity
To assess the specificity of an antibody, its binding affinity to the target modified peptide is compared against its affinity for other relevant peptides. The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against a peptide containing an N-ethoxycarbonyl glycine modification (Peptide A). The data is presented as the concentration of competitor peptide required to achieve 50% inhibition (IC50) of the antibody's binding to the target peptide in a competitive ELISA. A lower IC50 value indicates a higher binding affinity.
| Peptide ID | Peptide Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| A | Ac-Lys-Ala-Val-(NEC-Gly)-Ser-NH2 | N-ethoxycarbonyl glycine | 10 | 100% |
| B | Ac-Lys-Ala-Val-Gly-Ser-NH2 | Unmodified | > 10,000 | < 0.1% |
| C | Ac-Lys-Ala-Val-(Carbamoyl-Lys)-Ser-NH2 | Carbamoyl-Lysine | 500 | 2% |
| D | Ac-Lys-Ala-Val-(Acetyl-Lys)-Ser-NH2 | Acetyl-Lysine | 2,500 | 0.4% |
| E | Ac-(NEC-Gly)-Ala-Val-Gly-Ser-NH2 | N-terminal NEC-Gly | 800 | 1.25% |
Note: This data is illustrative and based on typical cross-reactivity profiles observed for antibodies against small molecule-modified peptides.
Experimental Protocols
The determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. A commonly used method is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the target N-ethoxycarbonyl glycine modified peptide (Peptide A) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.
-
Competition: The anti-NEC-Gly antibody is pre-incubated with varying concentrations of the competitor peptides (Peptides A-E) in a separate plate for 1-2 hours at room temperature.
-
Incubation: The antibody-competitor mixtures are then transferred to the coated and blocked microtiter plate and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each competitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Figure 1. Workflow for Competitive ELISA.
Figure 2. Hypothetical Signaling Pathway Modulation.
performance of "Glycine, N-(ethoxycarbonyl)-" in automated peptide synthesizers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acids is fundamental to the successful automated solid-phase peptide synthesis (SPPS) of peptides for research, therapeutic, and diagnostic applications. Glycine, as the simplest amino acid, presents unique considerations during peptide chain elongation. This guide provides an objective comparison of the performance of commonly used N-protected glycine derivatives, with a focus on Fmoc-Gly-OH and Boc-Gly-OH, in automated peptide synthesizers. Due to a lack of available experimental data for "Glycine, N-(ethoxycarbonyl)-," a theoretical evaluation of its potential performance is also presented.
Executive Summary
The choice of Nα-protecting group for glycine in automated peptide synthesis significantly impacts coupling efficiency, the prevention of common side reactions, and the overall purity of the final peptide. The two dominant strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), offer distinct advantages and disadvantages.
-
Fmoc-Gly-OH is the most widely used derivative in modern automated peptide synthesis due to its compatibility with mild, base-labile deprotection conditions, which preserves acid-sensitive functionalities in the peptide.[1] However, the use of a secondary amine for deprotection can increase the risk of diketopiperazine formation, especially when glycine is the second amino acid in the sequence.[2]
-
Boc-Gly-OH remains a robust option, particularly for long or aggregation-prone sequences.[] The repetitive acid treatments used for Boc deprotection can help disrupt secondary structures that hinder coupling reactions.[4] The primary drawback is the requirement for harsh acidic conditions, typically involving hazardous hydrogen fluoride (HF), for the final cleavage from the resin.[1][5]
-
Glycine, N-(ethoxycarbonyl)- is not a commercially common derivative for peptide synthesis, and as such, no direct performance data in automated synthesizers is readily available. A theoretical analysis suggests potential challenges with its use in standard orthogonal SPPS schemes due to the anticipated harsh conditions required for the deprotection of the ethoxycarbonyl group.
Performance Comparison of Glycine Derivatives
The following table summarizes the key performance characteristics of Fmoc-Gly-OH and Boc-Gly-OH in automated peptide synthesis. A theoretical projection for N-ethoxycarbonyl-glycine is included for comparative purposes.
| Feature | Fmoc-Gly-OH | Boc-Gly-OH | Glycine, N-(ethoxycarbonyl)- (Theoretical) |
| Nα-Deprotection Conditions | 20% Piperidine in DMF (mild base)[6] | 25-50% TFA in DCM (strong acid)[5] | Strong acid (e.g., HBr in acetic acid) or strong base (saponification), likely not orthogonal with standard side-chain protecting groups. |
| Coupling Efficiency | Generally high with standard activators (e.g., HCTU, HATU).[7] | High with standard activators (e.g., HBTU, DIC/HOBt).[] | Expected to be similar to other N-protected glycines, as the ethoxycarbonyl group is not sterically bulky. |
| Racemization Risk | Glycine is achiral, so no risk of racemization at the α-carbon.[8] | Glycine is achiral, so no risk of racemization at the α-carbon. | Glycine is achiral, so no risk of racemization at the α-carbon. |
| Key Side Reactions | Diketopiperazine (DKP) formation: High risk, especially at the dipeptide stage.[2] Aggregation: Possible in glycine-rich sequences. | Diketopiperazine (DKP) formation: Lower risk due to in-situ neutralization protocols.[2][9] Aggregation: Less prone due to acid-mediated disruption of secondary structures.[4] | Potential for side reactions during harsh deprotection (e.g., hydrolysis of side-chain esters or amides). |
| Compatibility with Automated Synthesizers | Excellent. The most common chemistry used in modern automated synthesizers.[10] | Good, though less common now. Requires TFA-resistant hardware. | Poor. The likely deprotection conditions are not standard on most automated peptide synthesizers. |
| Final Cleavage | TFA-based cocktails (e.g., TFA/TIS/H₂O). | Typically requires strong acids like HF or TFMSA.[11] | Would depend on the resin and side-chain protecting groups, but likely requires harsh, non-standard conditions. |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[] | Quasi-orthogonal. Side-chain protecting groups (e.g., Bzl) are removed by stronger acid than the Boc group.[1] | Unlikely to be orthogonal with standard Fmoc or Boc strategies. |
Experimental Protocols
Detailed methodologies for the incorporation of Fmoc-Gly-OH and Boc-Gly-OH are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: Automated Fmoc-Gly-OH Coupling Cycle
This protocol is for a standard automated peptide synthesizer using Fmoc chemistry.
-
Resin Swelling: The resin (e.g., Rink Amide or Wang resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF. A typical protocol involves a first treatment for 3 minutes, followed by a second treatment for 10 minutes. The resin is then thoroughly washed with DMF.[6]
-
Fmoc-Gly-OH Coupling:
-
Activation: A solution of Fmoc-Gly-OH (4 equivalents), an activating agent such as HCTU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) is prepared in DMF and allowed to pre-activate for 2-5 minutes.[6]
-
Coupling: The activated Fmoc-Gly-OH solution is added to the resin, and the coupling reaction proceeds for 30-60 minutes.[6]
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.[6]
-
Cycle Repetition: The cycle of deprotection, coupling, and washing is repeated for the subsequent amino acids in the sequence.
Protocol 2: Automated Boc-Gly-OH Coupling Cycle
This protocol outlines a typical cycle for Boc-based automated peptide synthesis.
-
Resin Swelling: The resin (e.g., Merrifield or PAM resin) is swelled in dichloromethane (DCM).
-
Boc Deprotection: The resin is treated with 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes, followed by washing with DCM.
-
Neutralization: The resin is neutralized with a solution of 10% DIPEA in DCM, followed by washing with DCM. For sequences prone to DKP formation, an in situ neutralization protocol is recommended, where the neutralization and coupling steps are combined.[9]
-
Boc-Gly-OH Coupling:
-
Activation: Boc-Gly-OH is pre-activated with a coupling reagent such as HBTU or via a carbodiimide/HOBt method.
-
Coupling: The activated Boc-Gly-OH solution is added to the neutralized resin, and the reaction proceeds until completion, as monitored by a ninhydrin test.
-
-
Washing: The resin is washed with DMF and DCM.
-
Cycle Repetition: The cycle is repeated for the next amino acid.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of Nα-protecting groups for glycine in SPPS.
Mitigating Side Reactions with Glycine
Diketopiperazine (DKP) Formation
DKP formation is a major side reaction, particularly in Fmoc-SPPS, that occurs at the dipeptide stage, leading to chain termination and cleavage from the resin.[2] This is especially prevalent with C-terminal proline or glycine.[12]
Strategies to Minimize DKP Formation:
-
Use of 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin significantly reduces the rate of DKP formation.[2]
-
Coupling of pre-formed dipeptides: Bypassing the problematic dipeptide-resin stage by coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Gly-OH).[12]
-
In situ neutralization (for Boc-SPPS): Combining the neutralization and coupling steps minimizes the time the free N-terminal amine is available to initiate cyclization.[9]
-
Optimized Fmoc-deprotection: Using alternative bases like DBU in combination with piperazine can suppress DKP formation.[13]
Aggregation
Glycine-rich sequences can be prone to aggregation due to the formation of intermolecular hydrogen bonds, leading to incomplete coupling and deprotection.[14]
Strategies to Overcome Aggregation:
-
Use of backbone-protected glycine derivatives: Incorporating derivatives like Fmoc-(Dmb)Gly-OH disrupts the hydrogen bonding network that leads to aggregation.
-
Chaotropic salts: Adding salts like LiCl to the coupling mixture can disrupt secondary structures.
-
Elevated temperature: Performing coupling reactions at higher temperatures can improve reaction kinetics in cases of aggregation.[10]
-
"Difficult sequence" protocols: Employing more potent coupling reagents (e.g., HATU) and longer coupling times.[6]
Conclusion
For routine automated peptide synthesis, Fmoc-Gly-OH is the preferred choice due to its compatibility with mild reaction conditions and the wide availability of protocols and reagents. However, for sequences susceptible to diketopiperazine formation, careful consideration of the resin and coupling strategy is crucial. Boc-Gly-OH remains a valuable alternative for challenging, aggregation-prone sequences, provided the necessary equipment for handling strong acids is available.
Based on the principles of protecting group chemistry, Glycine, N-(ethoxycarbonyl)- is not recommended for standard automated peptide synthesis. The lack of an orthogonal deprotection strategy would likely lead to the premature cleavage of side-chain protecting groups or require a complete redesign of the synthesis strategy, for which there is currently no established precedent in the literature. Researchers are advised to utilize the well-established and extensively documented Fmoc and Boc strategies for reliable and efficient peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Developing Glycine-rich Peptide Therapeutics Targeting Alpha-Synuclein Aggregation in Parkinson Disease [digitalcommons.kennesaw.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glycine, N-(ethoxycarbonyl)-
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Glycine, N-(ethoxycarbonyl)-, a derivative of the amino acid glycine, requires careful consideration for its disposal due to its potential irritant properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Glycine, N-(ethoxycarbonyl)- with appropriate personal protective equipment (PPE). According to its Globally Harmonized System (GHS) classification, this compound can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, always wear safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
Given the hazardous nature of Glycine, N-(ethoxycarbonyl)-, it is imperative to follow a structured disposal plan that prioritizes safety and regulatory compliance. The following steps outline the recommended procedure for its disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Glycine, N-(ethoxycarbonyl)-" and its residues.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Small Quantities - Neutralization and Aqueous Disposal (if permissible):
-
For very small quantities, neutralization to a less hazardous form may be an option, but this should only be performed by personnel experienced in chemical reactions and in accordance with local regulations.
-
Since Glycine, N-(ethoxycarbonyl)- is an amino acid derivative, it possesses both acidic (carboxylic acid) and basic (amino) functionalities, though the N-ethoxycarbonyl group will influence its properties. The pH of the waste solution should be adjusted towards neutral (pH 6-8) using a suitable acid or base.
-
After neutralization, and only if permitted by your institution's safety office and local wastewater regulations, the neutralized solution may be highly diluted with water and flushed down the sanitary sewer.
3. Large Quantities or Pure Compound - Licensed Waste Disposal:
-
For larger quantities or the pure, unadulterated compound, the preferred and safest method of disposal is through a licensed chemical waste management company.
-
Package the waste in a securely sealed, properly labeled container. The label should include the chemical name, quantity, and hazard symbols.
-
Store the waste container in a designated, well-ventilated, and secure area until it is collected by the waste disposal service.
4. Incineration:
-
Chemical incineration at a licensed facility is a common and effective method for the disposal of many organic compounds[2][3][4]. The high temperatures and controlled conditions ensure the complete destruction of the chemical into less harmful components.
-
If utilizing a waste disposal service, they will likely use this method for organic chemical waste.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of Glycine, N-(ethoxycarbonyl)-.
| Parameter | Value | Source |
| GHS Hazard Statement Codes | H315, H319, H335 | [1] |
| Recommended pH for Aqueous Disposal | 6.0 - 8.0 | General lab practice |
| Incineration Temperature | 900°C - 1400°C | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for making decisions on the proper disposal of Glycine, N-(ethoxycarbonyl)-.
Caption: Decision workflow for the proper disposal of Glycine, N-(ethoxycarbonyl)-.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Glycine, N-(ethoxycarbonyl)-, thereby protecting personnel and maintaining compliance with all relevant safety regulations. Always consult your institution's specific safety guidelines and your local environmental regulations for the most accurate and up-to-date disposal information.
References
- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. simplesolvents.com [simplesolvents.com]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
Personal protective equipment for handling Glycine, N-(ethoxycarbonyl)-
For researchers, scientists, and drug development professionals handling Glycine, N-(ethoxycarbonyl)-, a comprehensive understanding of safety protocols and logistical information is paramount. This guide provides essential, immediate safety data, operational plans, and disposal procedures to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Glycine, N-(ethoxycarbonyl)- is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 4596-51-4 |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol [1] |
| Appearance | White solid |
| Purity | Min. 95% |
Hazard Identification and Personal Protective Equipment
Glycine, N-(ethoxycarbonyl)- is classified as an irritant. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the chemical and the safety of the laboratory environment.
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.
Storage Conditions:
-
Keep container tightly closed.
-
Store in a cool, dry place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Accidental Release and Disposal Plan
A clear and concise plan for managing accidental releases and the disposal of waste is necessary to mitigate risks.
Spill Response Workflow:
Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when handling Glycine, N-(ethoxycarbonyl)-.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
